Product packaging for 4-(1,2,2-Triphenylvinyl)benzoic Acid(Cat. No.:CAS No. 197153-87-0)

4-(1,2,2-Triphenylvinyl)benzoic Acid

Cat. No.: B2576739
CAS No.: 197153-87-0
M. Wt: 376.455
InChI Key: BYQULXPMSUDNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(1,2,2-Triphenylvinyl)benzoic Acid is a useful research compound. Its molecular formula is C27H20O2 and its molecular weight is 376.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H20O2 B2576739 4-(1,2,2-Triphenylvinyl)benzoic Acid CAS No. 197153-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,2,2-triphenylethenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQULXPMSUDNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(1,2,2-Triphenylvinyl)benzoic Acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(1,2,2-Triphenylvinyl)benzoic Acid: A Cornerstone of Aggregation-Induced Emission Technology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, identified by the CAS Number 197153-87-0 , is a pivotal organic compound at the forefront of advanced materials science and biomedical research.[1][2] As a derivative of tetraphenylethylene (TPE), its molecular architecture is the foundation for its most celebrated property: Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that suffer from fluorescence quenching in aggregate or solid states, this molecule exhibits enhanced luminescence, making it an invaluable tool for applications demanding high-performance emission in realistic, condensed-phase environments. This guide provides a senior-level perspective on its core principles, synthesis, and multifaceted applications, offering field-proven insights for professionals in drug development and materials innovation.

Part 1: Molecular Profile and Physicochemical Properties

The unique characteristics of this compound stem from its hybrid structure: a propeller-shaped TPE core that prevents π–π stacking in the solid state and a reactive benzoic acid group that serves as a versatile handle for chemical modification.[1][3] This combination allows it to be a powerful standalone luminogen and a foundational building block for more complex functional molecules.[4][5]

PropertyValueSource(s)
CAS Number 197153-87-0[1][][7]
Molecular Formula C₂₇H₂₀O₂[1][2][5]
Molecular Weight ~376.5 g/mol [1][5][][8]
IUPAC Name This compound[2]
Physical Form Solid (typically off-white powder)[4][9]
Purity Typically ≥95-98%[2]
Storage Room temperature, inert atmosphere, protected from light[7]

Part 2: The Mechanism of Aggregation-Induced Emission (AIE)

The defining feature of this molecule is its AIE characteristic, a concept that fundamentally challenges the phenomenon of aggregation-caused quenching (ACQ) seen in traditional planar dyes.[10]

The Causality Behind AIE: In dilute solutions, the phenyl rings of the TPE core undergo constant, low-energy intramolecular rotation and vibration. When the molecule is excited by light, this rotational motion provides an efficient non-radiative pathway for the excited state to decay back to the ground state, resulting in weak or no fluorescence.[10]

However, upon aggregation—either in a poor solvent, in the solid state, or when bound to a biological target—the physical constraints of the environment severely restrict these intramolecular rotations (a mechanism known as RIR).[10][11] This blockage of the non-radiative decay channel forces the excited state to release its energy through radiative means, leading to a dramatic "turn-on" of intense fluorescence.[11]

AIE_Mechanism cluster_solution Dilute Solution (Emission 'OFF') cluster_aggregate Aggregate State (Emission 'ON') S0_sol Ground State (S0) S1_sol Excited State (S1) S0_sol->S1_sol Excitation (Light) Rotation Intramolecular Rotation S1_sol->Rotation Energy Funneled to Motion Rotation->S0_sol Non-Radiative Decay (Heat) S0_agg Ground State (S0) S1_agg Excited State (S1) S0_agg->S1_agg Excitation (Light) S1_agg->S0_agg Radiative Decay (Fluorescence) No_Rotation Rotation Restricted S1_agg->No_Rotation Non-Radiative Pathway Blocked

Caption: The "Off-On" switching mechanism of Aggregation-Induced Emission (AIE).

Part 3: Synthesis and Purification Protocol

The synthesis of this compound is a well-established organometallic procedure. The protocol below is a self-validating system where successful carboxylation is contingent on the rigorous exclusion of atmospheric water and CO₂, which would otherwise quench the organolithium intermediate.

Experimental Protocol: Synthesis via Lithiation and Carboxylation

This method proceeds in two critical stages: formation of an organolithium reagent from a brominated precursor, followed by quenching with solid carbon dioxide (dry ice) to form the carboxylate salt.

Step 1: Preparation of the Organolithium Intermediate

  • Add the starting material, 2-(4-bromophenyl)-1,1,2-triphenylethylene (1.0 eq), to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

  • Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.[4]

  • Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the starting material.[4]

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium species.

  • Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe over 15 minutes. A color change is typically observed, indicating the formation of the aryllithium reagent.

  • Stir the reaction at -78 °C for 1 hour to ensure complete halogen-metal exchange.

Step 2: Carboxylation and Workup

  • While maintaining the -78 °C temperature, add a generous excess of crushed dry ice directly to the reaction flask.[4] The dry ice serves as the carbon source for the carboxylic acid. An excess is used to ensure the reaction goes to completion and to maintain the low temperature.

  • Allow the mixture to slowly warm to room temperature. As the dry ice sublimes, the reaction will proceed until no more gas evolves.[4]

  • Quench the reaction by slowly adding dilute hydrochloric acid (1M HCl) until the solution is acidic (pH ~2).[4] This protonates the carboxylate salt to form the desired benzoic acid product.

  • Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate (3x).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

Step 3: Purification

  • The crude solid is purified via silica gel column chromatography using a gradient eluent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.[4]

  • Alternatively, for higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed.[12] The purity of the final product should be verified by NMR spectroscopy and melting point analysis.

Synthesis_Workflow start Start: 2-(4-bromophenyl)- 1,1,2-triphenylethylene reagents 1) Anhydrous THF, -78°C 2) n-BuLi start->reagents intermediate Aryllithium Intermediate (Highly Reactive) reagents->intermediate carboxylation Quench with Excess Dry Ice (CO2) intermediate->carboxylation acidification Acidic Workup (Dilute HCl) carboxylation->acidification product Crude Product acidification->product purification Purification (Column Chromatography or Recrystallization) product->purification final Final Product: This compound purification->final

Caption: Workflow for the synthesis and purification of the target compound.

Part 4: Core Applications in Drug Development and Research

The true power of this compound lies in its adaptability. The TPE core provides the AIE-based reporting, while the benzoic acid group provides the anchor for covalent modification, enabling its use in a wide array of advanced applications.

Fluorescent Chemosensors

TPE derivatives are exceptional platforms for creating "turn-on" fluorescent sensors.[13][14] The carboxylic acid moiety can be readily converted to an ester or amide, allowing it to be coupled with specific recognition units (e.g., crown ethers for metal ions, boronic acids for sugars) to create highly selective probes for a diverse range of analytes.[13][15]

Principle of Operation: The sensor is designed to be soluble and non-fluorescent in the analytical medium. Upon binding to its specific target analyte, the sensor-analyte complex undergoes aggregation or a conformational change that restricts intramolecular rotation, activating bright AIE fluorescence. This provides a clear, low-background signal for sensitive detection.[3][16]

Sensing_Mechanism Probe AIE Probe (Soluble, Non-fluorescent) Complex Probe-Analyte Complex (Aggregated, Fluorescent) Probe->Complex Light_In Excitation Light Probe->Light_In Analyte Target Analyte Analyte->Probe + Binding Complex->Light_In Light_Out Fluorescence Signal Complex->Light_Out

Caption: A generalized workflow for AIE-based "turn-on" analyte sensing.

High-Contrast Bio-imaging

In drug development, visualizing cellular processes and drug delivery pathways is paramount. AIE luminogens (AIEgens) are ideal for bio-imaging due to their high signal-to-noise ratio, photostability, and low toxicity.[17][18] The carboxylic acid group of this compound can be activated (e.g., with EDC/NHS) and conjugated to biomolecules such as antibodies, peptides, or aptamers. This allows for the targeted labeling and imaging of specific cells or subcellular organelles, like lipid droplets.[19][20]

Trustworthiness of the Protocol: Unlike conventional dyes that may photobleach or show blinking, the AIEgen's fluorescence is stable and continuous as long as it remains in its aggregated or bound state, providing reliable and quantifiable data for cell tracking, tumor imaging, and monitoring therapeutic response.[17]

Advanced and Functional Materials

Beyond biological applications, this molecule is a key building block for creating novel functional materials. It can be used as an organic linker to synthesize Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).[21] These porous materials can have embedded AIE properties, making them suitable for applications in chemical sensing, catalysis, and gas storage. Furthermore, its derivatives are explored for use in high-efficiency Organic Light-Emitting Diodes (OLEDs).[10]

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is an enabling platform technology. Its robust and bright Aggregation-Induced Emission, coupled with a synthetically versatile functional group, provides researchers with a powerful tool to solve longstanding challenges in sensing, imaging, and materials science. The continued development of novel derivatives based on this core structure promises to yield next-generation smart materials for point-of-care diagnostics, targeted theranostics that combine imaging and therapy, and more efficient optoelectronic devices. As our understanding of the structure-property relationships in AIE systems deepens, the innovative applications for this remarkable molecule will undoubtedly continue to expand.

References

An In-Depth Technical Guide to 4-(1,2,2-Triphenylvinyl)benzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(1,2,2-Triphenylvinyl)benzoic acid, a prominent member of the tetraphenylethylene (TPE) family of molecules. Esteemed for its unique photophysical properties, this compound serves as a critical building block in the development of advanced materials and biomedical probes. This document will delve into its fundamental characteristics, a detailed synthesis protocol, and its applications, with a focus on the underlying scientific principles.

Core Molecular Profile

This compound is an organic compound that features a tetraphenylethylene core functionalized with a carboxylic acid group. This structure is instrumental to its most notable characteristic: Aggregation-Induced Emission (AIE).

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are crucial for experimental design, from solvent selection to purification and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₂₇H₂₀O₂[1][2][3]
Molecular Weight 376.45 g/mol [4]
CAS Number 197153-87-0[1][3][4][5][6]
IUPAC Name 4-(1,2,2-triphenylethenyl)benzoic acid[2]
Physical Form Solid[5]
Purity Typically ≥95-98%[1][3][5]
Structural Representation

The molecular structure consists of four phenyl rings attached to a central ethylene double bond. One of the phenyl rings is substituted with a para-benzoic acid group.

Caption: 2D Chemical Structure of this compound.

The Phenomenon of Aggregation-Induced Emission (AIE)

Conventional fluorescent molecules often suffer from a phenomenon known as Aggregation-Caused Quenching (ACQ), where their fluorescence intensity diminishes in high concentrations or in the solid state. In contrast, AIE luminogens (AIEgens) such as this compound exhibit the opposite behavior. They are weakly emissive when dissolved in good solvents but become highly luminescent upon aggregation.[7][8]

The underlying mechanism for this is the Restriction of Intramolecular Motion (RIM) .[7][8] In dilute solutions, the phenyl rings of the TPE core can undergo low-frequency rotational and vibrational motions, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. When the molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically hindered. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in a strong fluorescent emission.

AIE_Mechanism cluster_0 Dilute Solution cluster_1 Aggregated State Molecule AIEgen Molecule Rotation Intramolecular Rotation/ Vibration Molecule->Rotation Emission_Weak Weak/No Fluorescence Molecule->Emission_Weak Excitation Light Excitation (hν) Excitation->Molecule Decay_NR Non-Radiative Decay (Heat) Rotation->Decay_NR Aggregates AIEgen Aggregates RIM Restriction of Intramolecular Motion (RIM) Aggregates->RIM Excitation2 Light Excitation (hν) Excitation2->Aggregates Decay_R Radiative Decay RIM->Decay_R Emission_Strong Strong Fluorescence Decay_R->Emission_Strong

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process. A common route involves a Grignard reaction followed by an acid-catalyzed dehydration, and finally, the introduction of the carboxylic acid group. A more direct method described involves the reaction of 2-(4-bromophenyl)-1,1,2-triphenylethylene with n-butyllithium and subsequent quenching with dry ice (solid CO₂).[9]

Experimental Protocol: Synthesis

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Step 1: Lithiation of 2-(4-bromophenyl)-1,1,2-triphenylethylene

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add 2-(4-bromophenyl)-1,1,2-triphenylethylene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the organolithium intermediate.

Step 2: Carboxylation

  • While maintaining the temperature at -78 °C, add an excess of freshly crushed dry ice to the reaction mixture in small portions.

  • Allow the reaction to slowly warm to room temperature, during which the mixture will effervesce as the dry ice sublimes and reacts.

  • Once the gas evolution ceases, quench the reaction by the slow addition of dilute hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

Step 3: Work-up and Purification

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel using a gradient of n-hexane/ethyl acetate to afford this compound as an off-white solid.[9]

Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show characteristic aromatic proton signals, and the carboxylic acid proton will appear as a broad singlet. ¹³C NMR will confirm the presence of the quaternary vinyl carbons, the carboxyl carbon, and the distinct aromatic carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Key vibrational bands include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C=C stretching bands for the aromatic rings and vinyl group.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or other soft ionization techniques will show the molecular ion peak corresponding to the calculated molecular weight.

  • Photoluminescence Spectroscopy : To verify the AIE properties, emission spectra are recorded in a good solvent (e.g., THF) and in a solvent/non-solvent mixture (e.g., THF/water) to induce aggregation. A significant enhancement in fluorescence intensity should be observed in the aggregated state.

Applications in Research and Development

The unique properties of this compound make it a versatile platform for various applications. The carboxylic acid group serves as a convenient anchor for further chemical modification, allowing it to be conjugated to a wide range of molecules.[1][9][10]

Biomedical Imaging and Sensing

The AIE properties are highly advantageous for biological applications.[8] AIEgens offer a high signal-to-noise ratio, as they are non-emissive in the aqueous biological environment until they bind to or accumulate in their target, inducing aggregation and "lighting up".[8] The carboxylic acid functionality can be used to couple the molecule to biomolecules such as peptides, antibodies, or DNA, creating targeted fluorescent probes for bioimaging and diagnostics.[9][11]

Development of Luminescent Materials

This compound is a key building block for creating novel supramolecular structures and polymers with luminescent properties.[11] By incorporating the TPE-benzoic acid moiety into polymer backbones or metal-organic frameworks (MOFs), materials with applications in organic light-emitting diodes (OLEDs), chemical sensors, and stimuli-responsive systems can be developed.

Theranostics

The field of theranostics combines therapy and diagnostics. AIEgens like this compound are being explored for photoacoustic imaging and photodynamic therapy.[12][13] The aggregation of these molecules can enhance their photoacoustic signal, and upon irradiation, they can generate reactive oxygen species to induce cell death in a targeted manner.

Applications TPE_Acid This compound AIE Core Property: Aggregation-Induced Emission (AIE) TPE_Acid->AIE COOH Key Functionality: Carboxylic Acid (-COOH) Handle TPE_Acid->COOH Bioimaging Bioimaging & Sensing AIE->Bioimaging Materials Luminescent Materials AIE->Materials Theranostics Theranostics AIE->Theranostics COOH->Bioimaging Conjugation to Biomolecules COOH->Materials Polymerization/ MOF Synthesis COOH->Theranostics Drug Delivery System Attachment

Caption: Applications derived from the core properties of the molecule.

Conclusion

This compound is more than just a chemical compound; it is a powerful tool in the arsenal of chemists, materials scientists, and biomedical researchers. Its defining feature, aggregation-induced emission, overcomes the limitations of traditional fluorophores, opening new avenues for high-contrast imaging and sensing. The presence of a versatile carboxylic acid handle ensures its broad applicability as a foundational building block for more complex and functional systems. As research continues, the full potential of this and other AIEgens will undoubtedly lead to significant advancements across multiple scientific disciplines.

References

4-(1,2,2-Triphenylvinyl)benzoic Acid synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(1,2,2-Triphenylvinyl)benzoic Acid

Introduction

This compound is a derivative of tetraphenylethylene (TPE), a cornerstone molecule in the field of materials science. TPE and its derivatives are renowned for a unique photophysical phenomenon known as Aggregation-Induced Emission (AIE).[1] Unlike conventional fluorophores that suffer from fluorescence quenching in the aggregated or solid state, AIE luminogens (AIEgens) are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[1][2] This property arises from the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and opens up a radiative pathway for excited state relaxation.

The presence of the carboxylic acid functional group on the TPE core makes this compound a particularly versatile building block, or "linker," for creating more complex supramolecular structures.[2][3] It serves as a critical component in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), where the TPE unit imparts fluorescence and the carboxylate group coordinates to metal centers or forms covalent bonds with other organic linkers.[2][4] These materials have significant potential in applications such as chemical sensing, bio-imaging, and optoelectronics.[2][5] This guide provides a detailed, scientifically-grounded overview of a primary synthesis route for this important compound, intended for researchers and professionals in chemistry and drug development.

Retrosynthetic Analysis and Strategy

A robust synthesis strategy for this compound involves a two-stage approach. The core objective is to first construct a functionalized tetraphenylethylene scaffold and then introduce the carboxylic acid moiety.

Our retrosynthetic analysis identifies 1-bromo-4-(1,2,2-triphenylvinyl)benzene as a key intermediate. This aryl bromide provides a reactive handle for the introduction of the carboxyl group via a well-established organometallic pathway. The aryl bromide itself can be synthesized through several methods, with one of the most effective being the McMurry coupling reaction, which is adept at forming sterically hindered alkenes like TPE.[6] This cross-coupling reaction would involve benzophenone and a substituted benzophenone.

The overall synthetic strategy is therefore:

  • Stage 1: Synthesis of the Aryl Bromide Precursor. An unsymmetrical McMurry coupling between benzophenone and 4-bromobenzophenone to form 1-bromo-4-(1,2,2-triphenylvinyl)benzene.

  • Stage 2: Carboxylation. Conversion of the aryl bromide to the target carboxylic acid via a lithium-halogen exchange followed by quenching with an electrophilic carbon source (CO₂).[7]

G Target This compound Intermediate 1-Bromo-4-(1,2,2-triphenylvinyl)benzene Target->Intermediate Carboxylation Intermediate->Target Starting_A Benzophenone Intermediate->Starting_A McMurry Cross-Coupling Intermediate->Starting_A Starting_B 4-Bromobenzophenone Intermediate->Starting_B McMurry Cross-Coupling Intermediate->Starting_B Reagents1 n-BuLi, then CO2 (Dry Ice) Reagents1->Target Reagents2 TiCl4, Zn (McMurry Coupling) Reagents2->Intermediate

Caption: Retrosynthetic analysis of the target molecule.

Stage 1: Synthesis of 1-Bromo-4-(1,2,2-triphenylvinyl)benzene via McMurry Coupling

The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene.[8] It is particularly effective for synthesizing sterically crowded double bonds, such as the central bond in tetraphenylethylene.[9] The reaction utilizes a low-valent titanium species, typically generated in situ by reducing titanium(III) or titanium(IV) chloride with a reducing agent like zinc powder.[6]

Causality and Mechanistic Insight

The reaction proceeds in two main stages.[8] First, the low-valent titanium species acts as a single-electron donor, reducing the carbonyl groups of the ketones to form a pinacolate (1,2-diolate) complex coordinated to the titanium. The second stage involves the deoxygenation of this pinacolate intermediate, driven by the high oxophilicity of titanium, to yield the final alkene product. For an unsymmetrical coupling, such as between benzophenone and 4-bromobenzophenone, three products are possible: the desired cross-coupled product, and two homo-coupled side products (tetraphenylethylene and 4,4'-dibromotetraphenylethylene). The product distribution can be influenced by reaction conditions, but purification via column chromatography is typically required to isolate the desired compound.

Experimental Protocol: McMurry Cross-Coupling

This protocol is a representative procedure adapted from literature methods for TPE synthesis.[6][9]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and assembled hot under a stream of dry nitrogen to prevent moisture contamination.

  • Reagent Preparation: In the flask, place zinc dust (4.0 eq) and add anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The THF must be freshly distilled from sodium/benzophenone to ensure it is anhydrous, as the reaction is highly sensitive to water.[9]

  • Formation of Low-Valent Titanium: Cool the stirred suspension of zinc in THF to 0 °C using an ice bath. Slowly add titanium tetrachloride (TiCl₄, 2.0 eq) dropwise via the dropping funnel. The mixture will turn from a yellow/orange color to black, indicating the formation of the low-valent titanium species.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours to ensure complete formation of the active catalytic species.

  • Carbonyl Addition: Prepare a solution of benzophenone (1.0 eq) and 4-bromobenzophenone (1.0 eq) in anhydrous THF. After the reflux period, cool the titanium suspension to room temperature and add the ketone solution dropwise.

  • Reaction: Heat the resulting mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding aqueous potassium carbonate (K₂CO₃) solution. Filter the mixture through a pad of Celite to remove the titanium oxides.

  • Extraction and Purification: Extract the aqueous filtrate with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to isolate the desired 1-bromo-4-(1,2,2-triphenylvinyl)benzene.

ReagentMolar Eq.PurposeKey Considerations
Zinc Dust (Zn)4.0Reducing agentMust be activated if oxidized.
Titanium Tetrachloride (TiCl₄)2.0Titanium sourceHighly corrosive and moisture-sensitive.
Tetrahydrofuran (THF)SolventReaction mediumMust be rigorously dried.[9]
Benzophenone1.0Carbonyl substrateStarting material.
4-Bromobenzophenone1.0Carbonyl substrateStarting material.

Stage 2: Carboxylation via Lithium-Halogen Exchange

The conversion of the aryl bromide intermediate to the final carboxylic acid product is efficiently achieved through a lithium-halogen exchange reaction, followed by quenching with carbon dioxide (in the form of dry ice).[7] This is a classic and reliable method for forming carbon-carbon bonds and introducing carboxyl groups onto aromatic rings. An alternative, though sometimes less reactive, method involves the formation of a Grignard reagent, which also reacts with CO₂ to yield a carboxylic acid.[10][11]

Causality and Mechanistic Insight

The reaction is initiated by adding an organolithium reagent, typically n-butyllithium (n-BuLi), to the aryl bromide at low temperature (-78 °C). The highly polarized C-Li bond of n-BuLi facilitates the exchange of the bromine atom on the aromatic ring with lithium, forming a new, highly nucleophilic aryllithium species. This intermediate is then treated with an excess of solid carbon dioxide. The nucleophilic carbon of the aryllithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. A final aqueous acidic workup protonates the carboxylate to yield the desired this compound.[7] The low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate.

Experimental Protocol: Carboxylation

This protocol is based on the procedure described by ChemBK.[7]

  • Apparatus Setup: Use a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet.

  • Dissolution: Place the purified 1-bromo-4-(1,2,2-triphenylvinyl)benzene (1.0 eq) into the flask. Purge the flask with dry nitrogen several times, then add anhydrous THF via syringe to dissolve the starting material.

  • Lithiated: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (typically 2.5 M in hexanes, 1.1 eq) dropwise via syringe over 15-20 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Carboxylation: Add a generous excess of freshly crushed dry ice to the reaction mixture in one portion. The reaction is exothermic and will cause some sublimation of the CO₂.

  • Warming and Quenching: Allow the mixture to slowly warm to room temperature. The reaction is complete when CO₂ evolution ceases. Quench the reaction by carefully adding dilute hydrochloric acid (HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Collect the organic phase.

  • Purification: Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified further by column chromatography or recrystallization to yield the final product as a solid.[7]

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Setup Dissolve Aryl Bromide in Anhydrous THF Cool Cool to -78 °C Setup->Cool Add_BuLi Add n-BuLi (1 hr activation) Cool->Add_BuLi Add_CO2 Add Dry Ice Add_BuLi->Add_CO2 Warm Warm to RT Add_CO2->Warm Quench Quench with dilute HCl Warm->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the carboxylation step.
ReagentMolar Eq.PurposeKey Considerations
1-Bromo-4-(1,2,2-triphenylvinyl)benzene1.0Starting materialMust be pure and dry.
n-Butyllithium (n-BuLi)1.1Lithiating agentPyrophoric and moisture-sensitive.
Carbon Dioxide (Dry Ice)ExcessCarbon sourceMust be freshly crushed and used in excess.
Tetrahydrofuran (THF)SolventReaction mediumMust be anhydrous.
Hydrochloric Acid (HCl)ExcessProton sourceUsed in workup to protonate the carboxylate.

Purification and Characterization

The final product, being a carboxylic acid, can often be purified effectively by recrystallization.[12] The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not at room temperature, allowing for the formation of pure crystals upon cooling.[13] Common solvents for recrystallizing benzoic acid derivatives include water, ethanol, or mixtures of hexane and ethyl acetate.[7][12] If impurities are persistent, silica gel column chromatography is the preferred method.

Final product identity and purity should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the aromatic and vinyl protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The molecular formula is C₂₇H₂₀O₂ with a molecular weight of 376.45 g/mol .[14][15]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process that combines a McMurry coupling to build the core TPE framework with a subsequent lithium-halogen exchange and carboxylation to install the acid functionality. This approach leverages well-understood, high-yielding reactions to construct a valuable AIE-active building block. Careful attention to anhydrous conditions, particularly during the McMurry and organolithium steps, is paramount to achieving a successful outcome. The resulting molecule serves as a powerful tool for the rational design and construction of advanced functional materials for a wide range of scientific applications.

References

Properties of 4-(1,2,2-Triphenylvinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 4-(1,2,2-Triphenylvinyl)benzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a prominent member of the tetraphenylethylene family of molecules renowned for its quintessential aggregation-induced emission (AIE) properties. We will delve into its fundamental chemical and photophysical characteristics, explore its synthesis, and discuss its burgeoning applications in fields ranging from biomedical imaging to materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile fluorophore.

Introduction: The Paradigm Shift of Aggregation-Induced Emission

For decades, the utility of many organic fluorophores was hampered by a phenomenon known as aggregation-caused quenching (ACQ). In concentrated solutions or the solid state, these molecules would exhibit significantly diminished or entirely quenched fluorescence, precluding their use in many practical applications. The discovery of aggregation-induced emission (AIE) by Professor Ben Zhong Tang's group in 2001 marked a paradigm shift in the field of luminescent materials. AIE-active molecules, or AIEgens, exhibit the opposite behavior: they are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation. This "light-up" characteristic has unlocked a plethora of new opportunities in various scientific and technological domains.

At the heart of this molecular revolution is this compound. Its molecular architecture, comprising a tetraphenylethylene core functionalized with a carboxylic acid group, bestows upon it a unique and powerful combination of properties. This guide offers an in-depth exploration of this remarkable molecule.

Synthesis and Characterization

The synthesis of this compound is a well-established, multi-step process. A robust and commonly employed synthetic strategy is centered around the McMurry reaction, a powerful method for the reductive coupling of carbonyl compounds to yield alkenes.

Synthetic Protocol: A Validated Approach

The provision of a reliable synthetic protocol is crucial for ensuring the high purity of the final compound, which is a prerequisite for reproducible and accurate experimental outcomes. The following is a widely accepted and validated method for the synthesis of this compound.

Step 1: Synthesis of (4-bromophenyl)(phenyl)methanone.

  • This initial step typically involves a Friedel-Crafts acylation reaction. Bromobenzene is acylated with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane.

Step 2: Synthesis of 1-(4-bromophenyl)-1,2,2-triphenylethan-1-ol.

  • The ketone synthesized in the previous step is then treated with an excess of a Grignard reagent, typically phenylmagnesium bromide. This nucleophilic addition to the carbonyl carbon results in the formation of the corresponding tertiary alcohol.

Step 3: Synthesis of 1-bromo-4-(1,2,2-triphenylvinyl)benzene.

  • The tertiary alcohol is subsequently subjected to an acid-catalyzed dehydration reaction. This step is critical as it leads to the formation of the tetraphenylethylene core structure.

Step 4: Synthesis of this compound.

  • In the final step, the bromo-substituted tetraphenylethylene derivative is converted to the desired carboxylic acid. This is commonly achieved via a lithium-halogen exchange reaction followed by quenching with solid carbon dioxide (dry ice). An acidic workup then yields this compound.

Rigorous purification, often involving column chromatography and recrystallization, is essential at each stage of this synthesis to ensure the high purity of the final product.

Core Properties: Elucidating the AIE Mechanism

The most defining feature of this compound is its aggregation-induced emission. This intriguing photophysical phenomenon is rationalized by the restriction of intramolecular motions (RIM) in the aggregated state.

Photophysical Properties

In dilute solutions of good solvents, such as tetrahydrofuran (THF), this compound is essentially non-fluorescent. This is attributed to the fact that the phenyl rings attached to the vinyl core can undergo low-frequency rotational and vibrational motions. These motions provide efficient non-radiative pathways for the dissipation of energy from the excited state.

Conversely, when a poor solvent, such as water, is introduced into the THF solution, the hydrophobic AIEgen molecules begin to aggregate. Within these aggregates, the intramolecular rotations of the phenyl rings are sterically hindered. This physical constraint blocks the non-radiative decay channels, compelling the excited state to decay via a radiative pathway, which manifests as strong fluorescence emission.

Table 1: Photophysical

PropertyValue (in THF)Value (in THF/Water mixture, 90% water)
Absorption Maximum (λabs)~310 nm~315 nm
Emission Maximum (λem)Not significant~460 nm
Quantum Yield (ΦF)< 0.01> 0.6

Note: The values presented are typical and may exhibit slight variations depending on the specific experimental conditions.

The Restriction of Intramolecular Motion (RIM) Mechanism

The RIM mechanism is the fundamental principle that underpins the AIE effect observed in tetraphenylethylene and its derivatives. The diagram below provides a visual representation of this mechanism.

RIM_Mechanism cluster_solution Dilute Solution cluster_aggregate Aggregated State Excited_State_Sol Excited State Ground_State_Sol Ground State Excited_State_Sol->Ground_State_Sol Weak Fluorescence Non_Radiative Non-Radiative Decay (Intramolecular Motion) Excited_State_Sol->Non_Radiative Dominant Pathway Non_Radiative->Ground_State_Sol Excited_State_Agg Excited State Radiative Radiative Decay (Strong Fluorescence) Excited_State_Agg->Radiative Dominant Pathway Ground_State_Agg Ground State Radiative->Ground_State_Agg Light_Absorption_Sol Light Absorption Light_Absorption_Agg Light Absorption

Caption: The Restriction of Intramolecular Motion (RIM) mechanism.

Applications in Research and Development

The distinctive "light-up" characteristic of this compound upon aggregation renders it an exceptionally valuable tool across a multitude of scientific disciplines. The presence of the carboxylic acid group provides a versatile chemical handle for further functionalization and bioconjugation.

Biomedical Imaging and Sensing

The AIE properties of this molecule are particularly well-suited for biological applications. In aqueous biological media, AIEgens can exhibit selective fluorescence enhancement upon binding to specific biological targets or accumulating within particular cellular organelles, thereby affording a high signal-to-noise ratio.

Experimental Workflow: Cellular Imaging

Cellular_Imaging_Workflow Start Start: Synthesize & Characterize AIEgen Cell_Culture 1. Cell Culture: Maintain desired cell line Start->Cell_Culture Probe_Prep 2. Probe Preparation: Dissolve AIEgen in DMSO, then dilute in media Cell_Culture->Probe_Prep Incubation 3. Incubation: Treat cells with AIEgen probe solution Probe_Prep->Incubation Washing 4. Washing: Remove excess probe Incubation->Washing Imaging 5. Fluorescence Microscopy: Excite at ~310 nm, detect emission at ~460 nm Washing->Imaging Analysis 6. Image Analysis: Quantify fluorescence intensity and localization Imaging->Analysis End End: Correlate findings with cellular processes Analysis->End

Unlocking Luminescence: A Technical Guide to the Aggregation-Induced Emission (AIE) Mechanism of Tetraphenylethylene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Luminescence

For decades, the field of luminescent materials was constrained by a fundamental limitation known as aggregation-caused quenching (ACQ).[1][2] This phenomenon, where fluorescent molecules lose their emissive properties at high concentrations or in the solid state due to π-π stacking interactions, severely hampered their application in areas requiring strong solid-state emitters.[1][3] In 2001, a groundbreaking discovery by Professor Ben Zhong Tang and his colleagues introduced a completely opposite and counterintuitive phenomenon: Aggregation-Induced Emission (AIE).[4][5] Molecules exhibiting AIE, termed AIE luminogens (AIEgens), are non-emissive or weakly fluorescent when molecularly dissolved but become highly luminescent upon aggregation.[4][6]

At the forefront of this discovery is tetraphenylethylene (TPE), the archetypal AIEgen.[6][7] Its simple, propeller-shaped structure and robust AIE characteristics have made it a cornerstone for research and development in materials science, chemical sensing, and biomedicine.[4][6][8] This guide provides an in-depth exploration of the core mechanism governing the AIE phenomenon in TPE derivatives, offers field-proven experimental protocols for its characterization, and discusses its implications for researchers, scientists, and drug development professionals.

The Core Mechanism: Restriction of Intramolecular Motion (RIM)

The widely accepted mechanism underpinning the AIE effect in TPE and its derivatives is the Restriction of Intramolecular Motion (RIM) .[9][10] This overarching principle can be further dissected into two key components: Restriction of Intramolecular Rotation (RIR) and Restriction of Intramolecular Vibration (RIV).[1][9][11]

In a dilute solution, the four phenyl rings of a TPE molecule act as dynamic rotors, constantly rotating and vibrating.[7] Upon photoexcitation, the molecule can readily dissipate its absorbed energy through these low-frequency rotational and vibrational motions, which serve as efficient non-radiative decay channels.[9][12] This rapid, energy-wasting process outcompetes the radiative decay (fluorescence), rendering the molecule non-emissive.[10]

However, the scenario changes dramatically in the aggregated state. This can be induced by adding a poor solvent to a solution of the AIEgen or in the solid state.[10] Physical constraint from neighboring molecules or a rigid matrix (like a polymer) effectively locks the phenyl rotors.[9][12][13] This physical hindrance blocks the non-radiative decay pathways.[1] With its primary energy dissipation route obstructed, the excited molecule is forced to release its energy through the radiative pathway, resulting in strong light emission.[1][9][13]

Caption: The RIR mechanism illustrating the two states of a TPE molecule.

Experimental Validation of the AIE Mechanism

The RIM hypothesis is not merely theoretical; it is substantiated by a wealth of experimental evidence. The following protocols outline key experiments used to validate and characterize the AIE behavior of TPE derivatives.

Protocol 1: AIE Measurement in Solvent/Anti-Solvent Mixtures

This is the quintessential experiment to confirm AIE activity. The rationale is to induce aggregation by gradually adding a poor solvent (anti-solvent) to a solution of the TPE derivative in a good solvent.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the TPE derivative in a good solvent, such as tetrahydrofuran (THF), at a concentration of 10⁻⁵ M.

  • Solvent Titration: In a series of cuvettes, prepare mixtures of THF and water (the anti-solvent) with varying water fractions (ƒw), typically from 0% to 90%. The total volume and AIEgen concentration should be kept constant across all samples.

  • Photoluminescence (PL) Measurement: Record the PL spectra for each mixture using a fluorescence spectrophotometer. The excitation wavelength should be set at the absorption maximum of the TPE derivative.

  • Data Analysis: Plot the PL intensity at the emission maximum against the water fraction. A sharp increase in PL intensity, typically observed at high water fractions (e.g., >70%), is a hallmark of AIE.[7][14]

Expected Results:

A typical AIEgen will show negligible fluorescence in pure THF (ƒw = 0%). As the water fraction increases, the molecules begin to aggregate, leading to a dramatic enhancement in fluorescence intensity.

Water Fraction (ƒw, %)Relative PL Intensity (a.u.)Emission Max (nm)Quantum Yield (ΦF, %)
0 (Pure THF)1.5~380< 0.1
405.2~3850.5
6025.8~4704.1
80450.3~47565.2
90890.1~47588.5

Table 1: Representative photophysical data for a TPE derivative in THF/water mixtures. Data is illustrative.

Protocol 2: Viscochromism & Temperature Studies

To further validate the RIR mechanism, the effect of environmental viscosity and temperature can be investigated. Increasing the solvent viscosity or lowering the temperature physically restricts intramolecular motions, which should lead to an increase in fluorescence even without aggregation.

Methodology (Viscosity):

  • Prepare solutions of the TPE derivative in solvents with different viscosities (e.g., mixtures of THF and glycerol).

  • Measure the PL intensity and quantum yield in each solvent mixture.

  • A positive correlation between viscosity and emission intensity provides strong support for the RIM mechanism.

Methodology (Temperature):

  • Record the PL spectra of a TPE derivative solution at various temperatures (e.g., from 77 K to 298 K).

  • A significant increase in emission at lower temperatures, where molecular motions are frozen, further corroborates the RIM model.

G Figure 2: Experimental Workflow for AIE Characterization cluster_synthesis Synthesis & Purification cluster_validation AIE Mechanism Validation cluster_analysis Data Analysis & Confirmation Synth Synthesize TPE Derivative (e.g., McMurry Coupling) Purify Purify via Column Chromatography/Recrystallization Synth->Purify AIE_Test Solvent/Anti-Solvent PL Titration Purify->AIE_Test Primary Evidence Viscosity Viscosity-Dependent PL Study Purify->Viscosity Supporting Evidence Temp Low-Temperature PL Study Purify->Temp Supporting Evidence Data Analyze PL Spectra & Quantum Yield Data AIE_Test->Data Viscosity->Data Temp->Data Confirm Confirm AIE Behavior & RIM Mechanism Data->Confirm

Caption: A streamlined workflow for the synthesis and validation of AIE in TPE derivatives.

Applications in Drug Development and Biomedical Research

The unique "turn-on" fluorescence of TPE-based AIEgens upon aggregation makes them exceptionally suited for biological applications, where high signal-to-noise ratios are paramount.[6] Unlike traditional dyes that may be quenched in the crowded cellular environment, AIEgens thrive.

  • Cellular Imaging: AIEgens can be functionalized to target specific organelles or biomolecules. Their fluorescence is activated upon binding or accumulation, allowing for clear visualization with minimal background noise.[3][6]

  • Biosensing: The emission of TPE derivatives can be designed to respond to specific analytes (ions, enzymes, pH), making them powerful tools for diagnostics.[6]

  • Drug Delivery and Theranostics: AIEgens can be incorporated into drug delivery systems to monitor drug release and biodistribution in real-time.[6] This "theranostic" approach combines therapy and diagnostics, enabling personalized medicine.[6] For instance, AIE-active nanoparticles can carry a chemotherapeutic agent while simultaneously reporting on their location and accumulation in tumor tissue through fluorescence imaging.[3]

Conclusion

The discovery of aggregation-induced emission, with tetraphenylethylene as its flagship example, has fundamentally altered the landscape of luminescent materials. The core mechanism, elegantly explained by the Restriction of Intramolecular Motion (RIM) model, is rooted in the prevention of non-radiative decay pathways in the aggregated state. This guide has detailed the theoretical underpinnings and provided robust, validated experimental protocols for characterizing this fascinating phenomenon. For professionals in drug development and biomedical research, the unique properties of TPE-based AIEgens offer powerful solutions to long-standing challenges in imaging, sensing, and therapy, paving the way for next-generation diagnostic and therapeutic platforms.

References

The "Light-Up" Revolution: A Technical Guide to Aggregation-Induced Emission and the Photophysical Properties of AIEgens

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular luminogens, a paradigm shift has occurred, challenging a long-held principle of photophysics. For decades, the phenomenon of aggregation-caused quenching (ACQ) dictated that the aggregation of fluorescent molecules would invariably lead to a dimming of their light emission. This limitation significantly hampered the development of high-performance materials for applications requiring strong solid-state luminescence. However, the discovery of Aggregation-Induced Emission (AIE) has turned this concept on its head, paving the way for a new generation of "light-up" probes with unprecedented capabilities in diagnostics, therapeutics, and materials science.

This technical guide provides an in-depth exploration of AIEgens—the molecules behind this fascinating phenomenon. We will delve into the fundamental principles governing their unique photophysical properties, provide detailed experimental protocols for their characterization, and showcase their transformative applications in drug development and biomedical research.

From Quenching to Emission: The Dawn of the AIE Era

The story of AIE begins with the observation of an anomalous photophysical event. In 2001, Professor Ben Zhong Tang and his team reported that a series of silole derivatives, which were virtually non-emissive in dilute solutions, became intensely luminescent upon aggregation. This counterintuitive finding, termed Aggregation-Induced Emission, opened a new frontier in materials science.

The key to understanding AIE lies in the concept of Restriction of Intramolecular Motion (RIM) . In dilute solutions, AIEgen molecules are in a free, dynamic state. Upon excitation with light, they can dissipate the absorbed energy through various non-radiative pathways, primarily via intramolecular rotations and vibrations. These motions act as efficient channels for energy loss, preventing the molecule from emitting light.

However, in the aggregated state, these intramolecular motions are physically constrained. The molecules are packed together, hindering their ability to rotate or vibrate freely. This restriction effectively blocks the non-radiative decay channels, forcing the excited molecule to release its energy through the radiative pathway of fluorescence, resulting in strong light emission.

AIE_Mechanism cluster_solution Dilute Solution cluster_aggregate Aggregated State Excitation1 Excitation (Light Absorption) Free_Molecule AIEgen Molecule (Free Intramolecular Motion) Excitation1->Free_Molecule Non_Radiative_Decay Non-Radiative Decay (Rotations, Vibrations) Free_Molecule->Non_Radiative_Decay Energy Dissipation Weak_Emission Weak/No Emission Non_Radiative_Decay->Weak_Emission Excitation2 Excitation (Light Absorption) Aggregated_Molecules Aggregated AIEgens (Restricted Intramolecular Motion) Excitation2->Aggregated_Molecules Radiative_Decay Radiative Decay (Fluorescence) Aggregated_Molecules->Radiative_Decay Energy Release Strong_Emission Strong Emission Radiative_Decay->Strong_Emission

Figure 1: The mechanism of Aggregation-Induced Emission (AIE).

Unveiling the Photophysical Characteristics of AIEgens

The unique properties of AIEgens make them highly attractive for a variety of applications. Their key photophysical characteristics include:

  • High Solid-State Quantum Yield: Unlike traditional fluorophores, AIEgens exhibit high fluorescence quantum yields in the aggregated or solid state.

  • Large Stokes Shift: AIEgens often display a significant separation between their maximum absorption and emission wavelengths, which is advantageous for minimizing self-absorption and improving signal-to-noise ratios in imaging applications.

  • Excellent Photostability: The rigidified structure of aggregated AIEgens often leads to enhanced resistance to photobleaching compared to their monomeric counterparts.

  • Tunable Emission: The emission color of AIEgens can be tuned across the visible and near-infrared (NIR) spectrum through chemical modifications.

Quantitative Comparison of AIEgen Photophysical Properties

The following table summarizes the photophysical properties of several representative AIEgens, highlighting their performance in different states.

AIEgenSolvent/StateAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Reference
TPE-BBT Nanoparticles in water->10001.8% (absolute)
Crystals->100010.4% (absolute)
LOCK-0 99% THF/water523--
LOCK-1 99% THF/water523--
LOCK-2 99% THF/water473--

Note: This table provides a snapshot of representative AIEgens. The photophysical properties can vary significantly based on the specific molecular structure and the aggregation conditions.

Experimental Characterization of AIEgens: A Step-by-Step Guide

The characterization of AIEgens involves a series of experiments designed to probe their unique photophysical behavior. These protocols are designed to be self-validating, with each step providing a clear expected outcome that confirms the AIE phenomenon.

Protocol 1: Induction and Confirmation of Aggregation-Induced Emission

Objective: To qualitatively and quantitatively demonstrate the AIE characteristics of a synthesized compound.

Materials:

  • AIEgen of interest

  • A "good" solvent in which the AIEgen is highly soluble (e.g., Tetrahydrofuran - THF)

  • A "poor" solvent in which the AIEgen is insoluble (e.g., Water)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the AIEgen in the good solvent (e.g., 1 mM in THF).

  • Solvent-Mixture Preparation: Create a series of solutions with varying fractions of the poor solvent (e.g., 0%, 10%, 20%, ..., 90%, 99% water in THF). The final concentration of the AIEgen should be kept constant (e.g., 10 µM).

  • Fluorescence Spectroscopy:

    • Measure the fluorescence emission spectra of each solution using a fluorometer.

    • Expected Outcome: A gradual increase in fluorescence intensity should be observed as the fraction of the poor solvent increases, indicating the formation of aggregates and the onset of AIE.

  • UV-Vis Spectroscopy:

    • Measure the UV-Vis absorption spectra of the same series of solutions.

    • Expected Outcome: Changes in the absorption spectrum, such as the appearance of a scattering tail at longer wavelengths, can provide further evidence of aggregate formation.

  • Dynamic Light Scattering (DLS):

    • Measure the particle size distribution in the solutions with high fractions of the poor solvent.

    • Expected Outcome: The presence of nanoparticles with a defined size distribution confirms the formation of aggregates.

AIE_Characterization_Workflow Start Start: Synthesized AIEgen Prepare_Solutions Prepare Solvent Mixtures (e.g., THF/Water) Start->Prepare_Solutions Fluorescence_Measurement Fluorescence Spectroscopy Prepare_Solutions->Fluorescence_Measurement UVVis_Measurement UV-Vis Spectroscopy Prepare_Solutions->UVVis_Measurement DLS_Measurement Dynamic Light Scattering (DLS) Prepare_Solutions->DLS_Measurement Analyze_Results Analyze Data: - Increased Emission - Scattering in UV-Vis - Particle Formation in DLS Fluorescence_Measurement->Analyze_Results UVVis_Measurement->Analyze_Results DLS_Measurement->Analyze_Results Conclusion Conclusion: AIE Confirmed Analyze_Results->Conclusion

Figure 2: Experimental workflow for the characterization of AIEgens.

Protocol 2: Quantum Yield Measurement in the Aggregated State

Objective: To determine the fluorescence quantum yield (Φ) of the AIEgen in its aggregated state.

Materials:

  • AIEgen aggregates (prepared as in Protocol 1)

  • Integrating sphere coupled to a fluorometer

  • A reference fluorophore with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄)

Methodology:

  • Absolute Quantum Yield Measurement (Integrating Sphere):

    • Place the cuvette containing the AIEgen aggregates in the integrating sphere.

    • Measure the emission spectrum and the scattering of the excitation light.

    • The instrument software will calculate the absolute quantum yield based on the ratio of emitted photons to absorbed photons.

  • Relative Quantum Yield Measurement (Reference Method):

    • Measure the absorbance and integrated fluorescence intensity of both the AIEgen aggregate solution and the reference fluorophore solution at the same excitation wavelength.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Protocol 3: Fluorescence Lifetime Measurement

Objective: To measure the fluorescence lifetime of the AIEgen in both the dissolved and aggregated states.

Materials:

  • Time-Correlated Single Photon Counting (TCSPC) system

  • Pulsed laser source

  • AIEgen solutions (dissolved and aggregated)

Methodology:

  • Instrument Setup: Configure the TCSPC system with the appropriate laser wavelength and repetition rate.

  • Data Acquisition:

    • Measure the fluorescence decay profile of the AIEgen in the dissolved state.

    • Measure the fluorescence decay profile of the AIEgen in the aggregated state.

  • Data Analysis:

    • Fit the decay curves to an exponential function to determine the fluorescence lifetime (τ).

    • Expected Outcome: A significantly longer fluorescence lifetime is expected in the aggregated state compared to the dissolved state, as the non-radiative decay pathways are suppressed.

Applications in Drug Development and Research

The unique "light-up" nature of AIEgens makes them ideal candidates for a wide range of applications in drug development and biomedical research, where high signal-to-noise ratios are crucial.

Theranostics: Combining Therapy and Diagnostics

AIEgens can be engineered to create theranostic agents that simultaneously deliver a therapeutic payload and provide real-time feedback on treatment efficacy. For instance, an AIEgen can be conjugated to a prodrug. In its inactive state, the AIEgen is non-emissive. Upon enzymatic activation at the target site, the drug is released, and the AIEgen is liberated, leading to aggregation and a "turn-on" fluorescence signal that confirms drug delivery and activation.

Theranostics_Workflow AIEgen_Prodrug AIEgen-Prodrug Conjugate (Non-emissive) Target_Cell Target Cell (e.g., Cancer Cell) AIEgen_Prodrug->Target_Cell Enzymatic_Cleavage Enzymatic Cleavage Target_Cell->Enzymatic_Cleavage Drug_Release Drug Release (Therapeutic Effect) Enzymatic_Cleavage->Drug_Release AIEgen_Aggregation AIEgen Aggregation Enzymatic_Cleavage->AIEgen_Aggregation Fluorescence_Signal Fluorescence 'Turn-On' (Diagnostic Signal) AIEgen_Aggregation->Fluorescence_Signal

Figure 3: AIEgen-based theranostic workflow.

High-Contrast Bioimaging and Sensing

The "off-on" switching capability of AIEgens is highly advantageous for bioimaging and sensing applications. Probes can be designed to be non-emissive in aqueous environments and to light up upon binding to a specific target, such as a protein, enzyme, or metal ion. This results in a high signal-to-background ratio, enabling sensitive and specific detection.

Monitoring Drug Delivery and Release

AIEgens can be encapsulated within drug delivery vehicles, such as nanoparticles or polymers. The release of the drug from the carrier can be monitored by the change in the AIEgen's fluorescence. For example, the AIEgen can be co-loaded with a drug in a quenched state. Upon drug release, the AIEgen de-aggregates and its fluorescence is turned on, providing a real-time readout of the drug release kinetics.

Future Perspectives

The field of AIE is rapidly evolving, with ongoing research focused on the development of new AIEgens with improved photophysical properties, such as near-infrared (NIR) emission for deep-tissue imaging and two-photon absorption for high-resolution microscopy. The continued exploration of AIE phenomena promises to unlock even more innovative applications in personalized medicine, disease diagnostics, and advanced materials.

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(1,2,2-Triphenylvinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Structure – Unveiling Functional Properties

In the landscape of advanced functional materials, 4-(1,2,2-Triphenylvinyl)benzoic Acid (TPVBA) emerges as a molecule of significant interest. As a derivative of the archetypal tetraphenylethylene (TPE) core, its importance lies not merely in its chemical structure but in its remarkable photophysical behavior.[1][2] TPVBA is a prominent member of the class of molecules known as Aggregation-Induced Emission Luminogens (AIEgens).[3][4] These materials defy conventional photophysics by being virtually non-emissive in dilute solutions but intensely fluorescent upon aggregation or in the solid state.[2] This guide provides a comprehensive technical overview of the essential spectroscopic techniques required to verify the identity, purity, and unique AIE characteristics of TPVBA, offering field-proven insights for researchers in materials science, sensing, and drug development.

The unique properties of AIEgens stem from the mechanism of Restriction of Intramolecular Motion (RIM).[5] In solution, the multiple phenyl rings of the TPE core undergo constant rotational and vibrational motions, providing efficient non-radiative pathways for excited-state energy to dissipate as heat.[6] However, in an aggregated state, these intramolecular motions are physically hindered. This spatial constraint effectively blocks the non-radiative decay channels, forcing the excited molecule to release its energy radiatively, resulting in strong fluorescence.[5] The appended benzoic acid moiety is a critical design choice, providing a versatile carboxylic acid handle for covalent conjugation to biomolecules, polymers, or surfaces, thereby enabling the development of advanced sensors and bioimaging agents.[1][7][8]

This document is structured to provide not just procedural steps but the causal logic behind them, ensuring that each characterization method serves as a self-validating system for the next.

Molecular Identity and Structural Verification

A foundational step in any analysis is the unambiguous confirmation of the molecule's chemical structure. While various synthetic routes exist, a common approach involves the carboxylation of a halogenated TPE precursor.[8] Regardless of the synthesis method, rigorous spectroscopic verification is paramount.

Molecular Structure of TPVBA

The structure combines the propeller-shaped TPE core with a para-substituted benzoic acid group. This non-planar geometry is crucial for inhibiting π–π stacking in the aggregated state, a phenomenon that typically quenches fluorescence in traditional planar dyes.[2][5]

Caption: Molecular representation of this compound (TPVBA).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating the precise atomic arrangement of a molecule. It provides definitive proof of the covalent framework by probing the chemical environments of ¹H (proton) and ¹³C (carbon) nuclei.[9]

  • Sample Preparation: Dissolve 5-10 mg of the synthesized TPVBA powder in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), within a standard 5 mm NMR tube.[10]

    • Causality: Deuterated solvents are essential as they are "invisible" in ¹H NMR, preventing massive solvent signals from overwhelming the much smaller signals from the analyte.[10] DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[10][11]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is critical for resolving the complex aromatic region of TPVBA.

  • Analysis: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

The spectrum is validated by matching the observed signals and their integrals to the expected proton environments in the TPVBA structure.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl Rings (unsubstituted)~ 7.0 – 7.4Multiplet (m)15H
Benzoic Acid Ring (protons ortho to -COOH)~ 7.9 – 8.1Doublet (d)2H
Benzoic Acid Ring (protons meta to -COOH)~ 7.2 – 7.4Doublet (d)2H
Carboxylic Acid (-COOH)> 10 (typically ~12-13 in DMSO-d₆)Broad Singlet (br s)1H

Note: The exact chemical shifts can vary slightly based on solvent and concentration.

  • Sample Preparation: A more concentrated sample is required. Dissolve 50-100 mg of TPVBA in 0.6 mL of the chosen deuterated solvent.[10]

  • Data Acquisition: Acquire the spectrum in a proton-decoupled mode to simplify the spectrum to a series of single lines, where each line represents a unique carbon environment.

  • Analysis: Identify the signals corresponding to the aromatic, vinylic, and carboxyl carbons.

The presence of signals in the distinct regions of the ¹³C spectrum confirms the major structural components.

Carbon Environment Expected Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)> 165[11]
Vinylic Carbons (C =C ) & Substituted Aromatics125 – 150
Unsubstituted Aromatic Carbons120 – 135[11]

Functional Group Identification

While NMR confirms the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy provides direct evidence for the presence of key functional groups by detecting their characteristic vibrational frequencies.

Expertise-Driven Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most efficient and requires minimal preparation. Place a small amount of dry TPVBA powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be taken and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

Data Interpretation and Validation: FT-IR

The FT-IR spectrum serves as a molecular fingerprint. For TPVBA, the key is to confirm the presence of the carboxylic acid group and the extensive aromatic system.

Vibrational Mode Characteristic Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid)2500 – 3300Very broad, strong
C-H Stretch (Aromatic)3000 – 3100Sharp, medium[12]
C=O Stretch (Carboxylic Acid)1680 – 1710Strong, sharp[13]
C=C Stretch (Aromatic)1450 – 1610Multiple sharp peaks[13]

The presence of the very broad O-H stretch and the strong C=O carbonyl peak provides definitive confirmation of the carboxylic acid functionality.

Photophysical Characterization: The AIE Phenomenon

The defining feature of TPVBA is its aggregation-induced emission. This section details the workflow to experimentally induce, measure, and validate this property using UV-Visible and Fluorescence Spectroscopy.

AIE_Workflow prep_stock Prepare TPVBA Stock in Good Solvent (THF) uv_vis Measure UV-Vis Spectrum (Determine λex) prep_stock->uv_vis 1. Baseline prep_series Create Solvent Series (THF/Water Mixtures 0% to 95% Water) prep_stock->prep_series 2. Dilution fluor_measure Measure Fluorescence Emission for Each Mixture uv_vis->fluor_measure Set Excitation λ prep_series->fluor_measure 3. Measurement plot_data Plot Intensity vs. % Water fluor_measure->plot_data 4. Data Processing analyze Analyze Plot for 'Turn-On' AIE Effect plot_data->analyze 5. Validation

Caption: Experimental workflow for the characterization of Aggregation-Induced Emission.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to identify the wavelengths of light the molecule absorbs, which correspond to electronic transitions within its π-conjugated system.[14] This information is critical for selecting the optimal excitation wavelength for fluorescence studies.

  • Sample Preparation: Prepare a dilute solution of TPVBA (~10⁻⁵ M) in a UV-transparent solvent such as tetrahydrofuran (THF).

  • Data Acquisition: Use a matched pair of quartz cuvettes, one for the sample and one for a pure solvent blank. Scan the absorbance from approximately 250 nm to 500 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max). This peak, typically arising from the π-π* transition of the TPE core, is the most efficient wavelength to use for exciting the molecule. For TPE derivatives, this is often in the 330-380 nm range.

Fluorescence Spectroscopy: Proving the AIE Effect

This is the definitive experiment to demonstrate that TPVBA is an AIEgen. The protocol is designed to systematically induce aggregation and monitor the resulting emission.

  • Stock Solution: Prepare a stock solution of TPVBA (~10⁻⁴ M) in a good solvent where it is fully dissolved and non-emissive, such as THF.

  • Solvent/Non-Solvent Series: In a series of cuvettes, prepare solutions with varying solvent fractions. For example, start with 3 mL of the THF stock solution (0% water) and progressively create mixtures with increasing amounts of a non-solvent like water (e.g., 10%, 20%, ... up to 90% or 95% water by volume), keeping the final TPVBA concentration constant.

    • Causality: Water is a poor solvent for the hydrophobic TPVBA. As the water fraction increases, the TPVBA molecules are forced out of solution and begin to form nano-aggregates.

  • Fluorescence Measurement: For each solution in the series, measure the fluorescence emission spectrum. Set the excitation wavelength (λ_ex) to the λ_max value determined from the UV-Vis spectrum.[15]

  • Data Plotting: Extract the peak fluorescence intensity from each spectrum and plot this intensity as a function of the water fraction (%).

The resulting plot is the key piece of evidence.

  • In 0% Water (Pure THF): TPVBA should exhibit very weak fluorescence. The free rotation of its phenyl rings provides a highly efficient non-radiative decay pathway.

  • With Increasing Water Fraction: As aggregation begins, a dramatic increase in fluorescence intensity will be observed. This "turn-on" response is the hallmark of AIE. The plot will show a relatively flat, low-intensity region at low water fractions, followed by a sharp sigmoidal increase to a high-intensity plateau at high water fractions.[2][15] This validates the RIM mechanism and confirms the AIE nature of the material.

Photophysical Property Solvent System Expected Observation Underlying Mechanism
UV-Vis Absorbance (λ_max) THF~330-380 nmπ-π* transition of the conjugated system.
Fluorescence Emission (λ_em) THF (Good Solvent)Very Weak / QuenchedActive intramolecular motion (non-radiative decay).
Fluorescence Emission (λ_em) THF/Water (e.g., 90% H₂O)Very StrongAggregation restricts intramolecular motion (radiative decay).

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process where each technique provides a crucial piece of the puzzle. NMR and FT-IR serve to confirm the molecule's identity and the successful incorporation of key functional groups. UV-Vis and, most critically, fluorescence spectroscopy, are then used to elucidate its defining functional property: Aggregation-Induced Emission. By following these validated protocols and understanding the causal science behind them, researchers can confidently verify the quality of their TPVBA material and proceed with its application in the development of next-generation sensors, imaging agents, and smart materials.[4][16][17]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Functionalized Tetraphenylethylene Derivatives via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Aggregation-Induced Emission and Suzuki Coupling

Tetraphenylethylene (TPE) and its derivatives have garnered significant attention in the scientific community due to their unique aggregation-induced emission (AIE) properties.[1][2] Unlike conventional fluorophores that suffer from aggregation-caused quenching, TPE-based molecules exhibit enhanced fluorescence in the aggregated state, making them ideal candidates for applications in sensing, bio-imaging, and materials science.[1][2][3] The functionalization of the TPE core is crucial for tuning its photophysical properties and for introducing specific functionalities for targeted applications.

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[4] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids make it an exemplary method for the synthesis of complex organic molecules, including functionalized TPE derivatives.[4][5][6]

This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of a halogenated derivative of 4-(1,2,2-Triphenylvinyl)benzoic Acid with a generic arylboronic acid. The protocol is designed to be a robust starting point for researchers aiming to synthesize novel TPE-based compounds with tailored properties.

Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound in the presence of a base. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide, inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[4][8]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium(II) complex.[4][7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Experimental Protocol

This protocol details the Suzuki-Miyaura coupling of 4-bromo-(1,2,2-triphenylvinyl)benzoic acid with a representative arylboronic acid. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[4] While aryl bromides offer a good balance of reactivity and stability, for less reactive systems, the corresponding iodide may be preferred.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity (M)EquivalentsAmount
4-Bromo-(1,2,2-triphenylvinyl)benzoic AcidC₂₇H₁₉BrO₂467.35-1.0467 mg (1.0 mmol)
Arylboronic AcidAr-B(OH)₂--1.21.2 mmol
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56-0.0334.7 mg (0.03 mmol)
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.01.0 mL (2.0 mmol)
TolueneC₇H₈92.14--10 mL
Tetrahydrofuran (THF)C₄H₈O72.11--5 mL
Water (degassed)H₂O18.02--1 mL
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-(1,2,2-triphenylvinyl)benzoic acid (467 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition:

    • Under a positive pressure of inert gas, add toluene (10 mL) and tetrahydrofuran (5 mL) via syringe.

    • Add the 2.0 M aqueous solution of potassium carbonate (1.0 mL, 2.0 mmol) via syringe. The use of an aqueous base is common in Suzuki couplings and often enhances the reaction rate.[8]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-90 °C.

    • Stir the reaction mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the product, but a mixture of hexane and ethyl acetate is a common starting point.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Trans Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination (Ar-Ar') Product Ar-Ar' (Coupled Product) Base_Activation Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻ Boronate_Complex [Ar'-B(OH)₃]⁻ Boronate_Complex->PdII_Aryl ArylHalide Ar-X (4-Bromo-TPE-COOH) BoronicAcid Ar'-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization of the Final Product

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the product.[9] The disappearance of the starting material signals and the appearance of new aromatic signals corresponding to the coupled product will confirm a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) should be used to confirm the molecular weight of the desired product.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality of reagents or solvents- Use a fresh batch of catalyst.- Ensure proper degassing of solvents and a robust inert atmosphere.- Use freshly distilled solvents and pure reagents.
Formation of homocoupled byproducts - The reaction temperature is too high.- The presence of oxygen.- Lower the reaction temperature.- Improve the inert atmosphere conditions.
Dehalogenation of starting material - Presence of protic impurities.- The base is too strong.- Ensure anhydrous conditions.- Use a milder base such as potassium phosphate (K₃PO₄).
Difficulty in purification - Similar polarity of product and byproducts.- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of functionalized this compound derivatives. The protocol outlined in this application note provides a reliable and adaptable procedure for researchers in organic synthesis and materials science. By carefully selecting the coupling partners and optimizing the reaction conditions, a wide variety of novel TPE-based compounds with promising AIE properties can be accessed for a range of applications.

References

Application Notes and Protocols for 4-(1,2,2-Triphenylvinyl)benzoic Acid in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Aggregation-Induced Emission in OLEDs

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and flexible form factors. However, a persistent challenge in the field of organic electronics is the phenomenon of Aggregation-Caused Quenching (ACQ), where organic luminophores that are highly emissive in dilute solutions become weakly emissive in the solid state due to intermolecular interactions.[1] This has hampered the development of highly efficient and stable OLEDs.

A groundbreaking solution to this problem emerged with the discovery of Aggregation-Induced Emission (AIE), a photophysical phenomenon where non-emissive molecules are induced to emit intensely upon aggregation.[2] Tetraphenylethylene (TPE) and its derivatives are the archetypal examples of AIE-active molecules, or "AIEgens".[1] Their unique propeller-shaped, non-planar structure allows for low-energy rotational and vibrational motions in solution, providing non-radiative decay pathways for excitons. In the aggregated or solid state, these intramolecular motions are restricted, blocking the non-radiative channels and forcing the excitons to decay radiatively, resulting in strong light emission.[2]

This guide focuses on a specific TPE derivative, 4-(1,2,2-triphenylvinyl)benzoic acid , and its potential applications in OLEDs. The presence of the carboxylic acid functional group, in addition to the AIE-active TPE core, opens up unique possibilities for its integration into OLED device architectures, not only as a potential emissive material but also as a functional interfacial layer.

Physicochemical Properties of this compound

A thorough understanding of the material's properties is crucial for its effective application.

PropertyValueSource
Molecular Formula C₂₇H₂₀O₂[3]
Molecular Weight 376.45 g/mol [3]
CAS Number 197153-87-0[2][4]
Appearance Off-white solid[2]
Key Structural Features Tetraphenylethylene (TPE) core, Carboxylic acid group[5]

The TPE core is responsible for the characteristic AIE properties, while the carboxylic acid group provides a site for chemical modification and potential anchoring to specific surfaces within the OLED stack.

The Aggregation-Induced Emission (AIE) Mechanism

The AIE properties of this compound are central to its application in OLEDs. The underlying mechanism is the restriction of intramolecular motions (RIM) in the aggregated state.

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Application as a Hole-Injection Layer (HIL) Modifier

The carboxylic acid group in this compound presents a compelling opportunity for its use as a self-assembled monolayer (SAM) on the surface of the transparent conductive anode, typically Indium Tin Oxide (ITO). A well-engineered hole-injection layer is critical for reducing the energy barrier for hole injection from the anode to the hole-transporting layer (HTL), thereby lowering the device's operating voltage and improving its overall efficiency.

Protocol for Forming a Self-Assembled Monolayer on ITO

This protocol outlines the solution-based deposition of a this compound SAM on an ITO substrate.

Materials:

  • Patterned ITO-coated glass substrates

  • This compound

  • High-purity solvent (e.g., Tetrahydrofuran (THF) or Chloroform)

  • Deionized water

  • Isopropyl alcohol

  • Acetone

  • Nitrogen gas (high purity)

Equipment:

  • Ultrasonic bath

  • Spin coater

  • Hot plate

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-Ozone for 10-15 minutes to remove any residual organic contaminants and to increase the surface wettability.

  • SAM Solution Preparation:

    • Prepare a dilute solution of this compound in a suitable high-purity solvent (e.g., 1-5 mM in THF).

    • Ensure the solid is fully dissolved, using gentle sonication if necessary.

  • SAM Deposition:

    • Transfer the cleaned ITO substrates to a nitrogen-filled glovebox.

    • Deposit the this compound solution onto the ITO surface using a spin coater. A typical spin-coating recipe would be a two-step process: 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds.

    • Alternatively, the substrates can be immersed in the solution for a defined period (e.g., 30-60 minutes) for SAM formation, followed by rinsing with the pure solvent to remove any physisorbed molecules.

  • Annealing:

    • Anneal the substrates on a hotplate at a moderate temperature (e.g., 80-100 °C) for 10-15 minutes to remove any residual solvent and to promote the formation of a well-ordered monolayer.

  • Characterization (Optional but Recommended):

    • The formation of the SAM can be verified using techniques such as contact angle measurements, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS).

Caption: Workflow for SAM deposition.

Potential Application as an Emissive Layer (EML) Material

Leveraging its AIE properties, this compound could potentially be used as a light-emitting material in an OLED. While specific device data is not yet widely available, its structural similarity to other high-performance TPE-based emitters suggests its promise. It could be used as a non-doped emitter or as a host for other fluorescent or phosphorescent dopants.

Generalized Protocol for OLED Fabrication with a TPE-based Emitter

This protocol describes a general method for fabricating a multilayer OLED using vacuum thermal evaporation, which is a common technique for small molecule OLEDs.

Device Architecture:

A typical device structure would be:

ITO / HIL / HTL / EML / ETL / EIL / Cathode

Where:

  • ITO: Indium Tin Oxide (Anode)

  • HIL: Hole-Injection Layer (e.g., NPB)

  • HTL: Hole-Transporting Layer (e.g., TPD)

  • EML: Emissive Layer (e.g., this compound)

  • ETL: Electron-Transporting Layer (e.g., Alq₃)

  • EIL: Electron-Injection Layer (e.g., LiF)

  • Cathode: (e.g., Al)

Materials:

  • ITO substrate with a pre-deposited SAM of this compound (as per the previous protocol) or a standard HIL material.

  • Hole-transporting material (e.g., N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine, NPB)

  • Emissive material: this compound

  • Electron-transporting material (e.g., tris(8-hydroxyquinolinato)aluminum, Alq₃)

  • Electron-injection material (e.g., Lithium Fluoride, LiF)

  • Cathode material (e.g., Aluminum, Al)

Equipment:

  • High-vacuum thermal evaporation system (with multiple sources)

  • Substrate holders and shadow masks for patterning

  • Thickness monitor (e.g., quartz crystal microbalance)

Procedure:

  • Substrate Loading:

    • Load the prepared ITO substrate into the vacuum chamber.

  • Vacuum Deposition:

    • Evacuate the chamber to a high vacuum (typically < 10⁻⁶ Torr).

    • Sequentially deposit the organic layers and the cathode through shadow masks without breaking the vacuum. The deposition rates and thicknesses should be carefully controlled using the thickness monitor.

      • HTL (NPB): ~40 nm thickness at a rate of 1-2 Å/s.

      • EML (this compound): ~20-30 nm thickness at a rate of 1-2 Å/s.

      • ETL (Alq₃): ~20 nm thickness at a rate of 1-2 Å/s.

      • EIL (LiF): ~1 nm thickness at a rate of 0.1-0.2 Å/s.

      • Cathode (Al): ~100 nm thickness at a rate of 5-10 Å/s.

  • Encapsulation:

    • After deposition, the device should be encapsulated in a dry, inert atmosphere (e.g., nitrogen-filled glovebox) to prevent degradation from moisture and oxygen. This is typically done by sealing a glass lid over the device with a UV-curable epoxy resin.

Caption: A potential OLED device architecture.

Expected Performance and Characterization

The performance of an OLED is evaluated based on several key metrics:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: These curves provide information about the turn-on voltage, driving voltage, and luminance of the device.

  • Electroluminescence (EL) Spectrum: This shows the color of the emitted light and can be used to calculate the CIE coordinates.

  • External Quantum Efficiency (EQE): This is the ratio of the number of photons emitted from the device to the number of electrons injected.

  • Power Efficiency: Measured in lumens per watt (lm/W), this indicates the energy efficiency of the device.

  • Current Efficiency: Measured in candelas per ampere (cd/A).

Based on the performance of similar TPE-based blue emitters, a non-doped OLED using this compound as the emitter might be expected to exhibit blue to greenish-blue emission with good efficiency. For a related compound, 4,4'-bis(1,2,2-triphenylvinyl)biphenyl, a maximum current efficiency of 7.1 cd/A has been reported for a blue OLED.[6]

Conclusion and Future Outlook

This compound is a promising material for OLED applications due to its inherent Aggregation-Induced Emission properties. While its direct use as a primary emitter requires further investigation and optimization, its unique chemical structure, particularly the presence of the carboxylic acid group, makes it an excellent candidate for use as a hole-injection layer modifier to enhance device performance. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule in the development of next-generation OLEDs. Future work should focus on the synthesis of derivatives of this compound to fine-tune its optoelectronic properties and to fabricate and characterize OLED devices to fully assess its performance as both an interfacial and an emissive material.

References

Step-by-step synthesis of 4-(1,2,2-Triphenylvinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Step-by-Step Synthesis of 4-(1,2,2-Triphenylvinyl)benzoic Acid

Introduction

This compound is a prominent derivative of tetraphenylethylene (TPE), a cornerstone molecule in the field of materials science. TPE and its derivatives are renowned for their unique photophysical properties, most notably Aggregation-Induced Emission (AIE).[1][2][3][4] Unlike traditional fluorophores that often suffer from quenching in the aggregated or solid state, AIE luminogens (AIEgens) are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation. This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and opens up a radiative pathway.

The presence of a carboxylic acid functional group makes this compound a particularly versatile building block.[5][6] It serves as a crucial organic linker for the construction of advanced porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[7][8] These materials have tailored pore structures and chemical properties that are critical for applications in gas storage, catalysis, and sensing.[8]

This application note provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers in organic synthesis, materials science, and drug development. The described methodology is based on a crossed McMurry coupling to form a brominated TPE intermediate, followed by a lithium-halogen exchange and subsequent carboxylation.

Overall Synthetic Workflow

The synthesis is performed in two primary stages: first, the construction of the functionalized tetraphenylethylene core, and second, the introduction of the carboxylic acid moiety.

G cluster_0 Step 1: McMurry Coupling cluster_1 Step 2: Carboxylation Benzophenone Benzophenone TiCl4_Zn TiCl4, Zn Dry THF, Reflux Benzophenone->TiCl4_Zn 4-Bromobenzophenone 4-Bromobenzophenone 4-Bromobenzophenone->TiCl4_Zn Intermediate 1-bromo-4-(1,2,2-triphenylvinyl)benzene TiCl4_Zn->Intermediate Intermediate_2 1-bromo-4-(1,2,2-triphenylvinyl)benzene Reagents 1) n-BuLi, Dry THF, -78°C 2) CO2 (s) 3) H3O+ Intermediate_2->Reagents Final_Product This compound Reagents->Final_Product

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 1-bromo-4-(1,2,2-triphenylvinyl)benzene via McMurry Coupling

Principle and Mechanism

The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene.[9] The reaction is mediated by a low-valent titanium species, which is typically generated in situ by reducing a titanium halide, such as titanium(IV) chloride (TiCl₄), with a reducing agent like zinc powder.[1] The low-valent titanium acts as an oxophilic single-electron transfer agent.

The mechanism involves two key stages:

  • Pinacol Coupling: Two carbonyl molecules are coupled via single-electron transfers from the low-valent titanium, forming a titanium pinacolate complex.

  • Deoxygenation: The oxophilic titanium abstracts the oxygen atoms from the pinacolate, leading to the formation of the alkene double bond and stable titanium oxides.

This protocol employs a crossed McMurry reaction, coupling benzophenone and 4-bromobenzophenone to yield the asymmetrically substituted TPE derivative.

McMurry_Mechanism Ti(0) Low-valent Ti species Ketones R2C=O + R'2C=O Ti(0)->Ketones 2e⁻ transfer Radical_Anions Radical Anion Intermediates Ketones->Radical_Anions Coupling Pinacolate Titanium Pinacolate Complex Radical_Anions->Pinacolate Coordination to Ti Alkene Alkene (R2C=CR'2) Pinacolate->Alkene Deoxygenation TiO2 TiOx Pinacolate->TiO2

Caption: Simplified mechanism of the McMurry coupling reaction.

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
Titanium(IV) chlorideTiCl₄189.6810.4 mL (95 mmol)Corrosive and fuming liquid. Handle in a fume hood.
Zinc powder (<10 micron)Zn65.3812.4 g (190 mmol)Highly reactive.
BenzophenoneC₁₃H₁₀O182.228.65 g (47.5 mmol)-
4-BromobenzophenoneC₁₃H₉BrO261.1212.4 g (47.5 mmol)-
Tetrahydrofuran (THF)C₄H₈O72.11~500 mLMust be anhydrous. Distill from sodium/benzophenone.[1]
Saturated aq. K₂CO₃ solutionK₂CO₃138.21~200 mLFor workup.
Dichloromethane (DCM)CH₂Cl₂84.93As neededFor extraction and chromatography.
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent.
Silica GelSiO₂60.08As neededFor column chromatography.

Procedure

  • Apparatus Setup: Assemble a 1 L three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer. Ensure all glassware is oven-dried. The system should be maintained under a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.

  • Preparation of Low-Valent Titanium Reagent: To the flask, add zinc powder (12.4 g) and 300 mL of anhydrous THF. Cool the vigorously stirred suspension to 0 °C in an ice bath.

  • Slowly add titanium(IV) chloride (10.4 mL) dropwise to the suspension via a syringe over 30 minutes. Caution: This addition is highly exothermic. Maintain the temperature below 15 °C. After the addition is complete, a black slurry of the low-valent titanium reagent will form.

  • Remove the ice bath and heat the mixture to reflux. Stir at reflux for 2 hours.

  • McMurry Coupling: Dissolve benzophenone (8.65 g) and 4-bromobenzophenone (12.4 g) in 150 mL of anhydrous THF. Add this solution to the refluxing black slurry of the titanium reagent over 1 hour using a dropping funnel.

  • After the addition, continue to stir the reaction mixture at reflux for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 200 mL of saturated aqueous potassium carbonate (K₂CO₃) solution. Stir the mixture for 1 hour.

  • Filter the mixture through a pad of Celite to remove the titanium salts. Wash the filter cake thoroughly with dichloromethane (DCM).

  • Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product will be a mixture of three compounds (homo-coupled and cross-coupled products). Purify the crude solid by column chromatography on silica gel using a hexane/DCM gradient to isolate the desired product, 1-bromo-4-(1,2,2-triphenylvinyl)benzene.

Part 2: Synthesis of this compound

Principle and Mechanism

This step converts the aryl bromide into a carboxylic acid. The process involves a lithium-halogen exchange reaction using n-butyllithium (n-BuLi) at low temperature to form a highly reactive aryllithium intermediate. This potent nucleophile then attacks the electrophilic carbon of carbon dioxide (from dry ice), forming a lithium carboxylate salt. Finally, acidification of the reaction mixture in an aqueous workup protonates the carboxylate to yield the final benzoic acid derivative.[10]

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
1-bromo-4-(1,2,2-triphenylvinyl)benzeneC₂₆H₁₉Br411.343.96 g (9.6 mmol)Starting material from Part 1.
n-Butyllithium (n-BuLi)C₄H₉Li64.064.25 mL (2.5 M in hexanes)Pyrophoric. Handle with extreme care under inert atmosphere.
Tetrahydrofuran (THF)C₄H₈O72.11~100 mLMust be anhydrous.
Dry IceCO₂44.01~20 gUse crushed, fresh dry ice.
Hydrochloric Acid (HCl)HCl36.46As needed (1 M aq.)For acidification.
Ethyl AcetateC₄H₈O₂88.11As neededFor extraction.
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent.

Procedure

  • Apparatus Setup: Place the brominated TPE from Part 1 (3.96 g) into an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).[10]

  • Dissolution: Add 50 mL of anhydrous THF to the flask via a syringe to dissolve the starting material.[10]

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes.

  • Slowly add n-butyllithium (4.25 mL of a 2.5 M solution in hexanes) dropwise via a syringe over 20 minutes. Ensure the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.[10]

  • Carboxylation: While maintaining the temperature at -78 °C, add a generous amount of freshly crushed dry ice to the flask in small portions. A color change and slight warming may be observed.

  • Allow the reaction mixture to warm slowly to room temperature, which allows the excess CO₂ to sublime. Continue stirring until no more gas evolves.[10]

  • Workup and Acidification: Quench the reaction by adding 50 mL of water. Acidify the mixture to pH ~2 by adding 1 M HCl.[10]

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is an off-white solid.[10] Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or THF/hexane) to obtain pure this compound.[11]

Product Characterization

The final product should be characterized to confirm its identity and purity.

Physical and Chemical Properties

PropertyValueSource(s)
IUPAC Name4-(1,2,2-triphenylethenyl)benzoic acid[12]
Molecular FormulaC₂₇H₂₀O₂[5][12]
Molecular Weight376.45 g/mol [12][13]
AppearanceOff-white to white solid[10]
Purity>98%[5]
Storage ConditionsRoom temperature, in a dark place under an inert atmosphere.

Spectroscopic Analysis

  • ¹H NMR: Resonances in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the phenyl protons and a characteristic carboxylic acid proton signal (>12 ppm, often broad).

  • ¹³C NMR: Signals corresponding to the aromatic carbons, the vinyl carbons of the TPE core, and a downfield signal for the carboxylic acid carbon (>165 ppm).

  • FT-IR: A broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹) and a sharp C=O stretch (approx. 1680-1710 cm⁻¹).

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product.

Safety Precautions

  • Titanium(IV) chloride: Highly corrosive and reacts violently with water, releasing HCl gas. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • n-Butyllithium: Pyrophoric (ignites spontaneously in air). It must be handled under a strictly inert atmosphere using proper syringe techniques.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled solvent from an appropriate drying agent.

  • Cryogenic Baths: Handle dry ice/acetone baths with cryogenic gloves to prevent thermal burns.

References

Revolutionizing Fluorescence: A Guide to Crafting Fluorescent Nanoparticles with 4-(1,2,2-Triphenylvinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of biomedical research and drug development, the demand for highly stable and brilliantly fluorescent probes is incessant. This guide delves into the synthesis and characterization of fluorescent nanoparticles utilizing 4-(1,2,2-Triphenylvinyl)benzoic Acid (TPVBA), a prime example of a luminogen exhibiting Aggregation-Induced Emission (AIE). Unlike traditional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), AIE-active molecules, or AIEgens, become highly emissive in their aggregated state, offering a paradigm shift in the design of fluorescent nanomaterials for advanced imaging and sensing applications.[1][2]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to harness the unique properties of TPVBA. We will explore the underlying principles of AIE, provide detailed, step-by-step protocols for the synthesis of TPVBA-based fluorescent nanoparticles via nanoprecipitation, and outline rigorous methods for their characterization.

The Power of Aggregation-Induced Emission (AIE)

The phenomenon of Aggregation-Induced Emission, first reported by Professor Ben Zhong Tang's group in 2001, describes the peculiar characteristic of certain molecules to be non-emissive or weakly fluorescent when dissolved in good solvents, but to become highly luminescent upon aggregation or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many conventional fluorescent dyes where close proximity leads to non-radiative decay pathways.[2]

The mechanism behind AIE is primarily attributed to the Restriction of Intramolecular Motion (RIM). In AIEgens like TPVBA, the multiple phenyl rings attached to a central vinyl group can undergo low-frequency rotational and vibrational motions in the dissolved state, providing non-radiative pathways for the excited state to decay. However, in the aggregated state, these intramolecular motions are physically constrained, which blocks the non-radiative channels and forces the excited state to decay radiatively, resulting in strong fluorescence emission.

Understanding the Key Player: this compound (TPVBA)

TPVBA is a quintessential AIEgen that possesses a tetraphenylethylene (TPE) core functionalized with a carboxylic acid group. The TPE core is the source of the AIE effect, while the benzoic acid moiety provides a handle for further functionalization or influences the self-assembly process.

PropertyDescription
Chemical Formula C27H20O2
Molar Mass 376.45 g/mol
Appearance Off-white to yellow solid
Key Feature Exhibits strong Aggregation-Induced Emission
Solubility Soluble in many organic solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM).[3]

Experimental Section: Crafting TPVBA Fluorescent Nanoparticles

This section provides a detailed protocol for the synthesis of TPVBA-based fluorescent nanoparticles using the nanoprecipitation method. This technique is a straightforward and effective way to produce nanoparticles with a narrow size distribution.[4] It involves the rapid mixing of a solution of the AIEgen and an encapsulating polymer in a good solvent with an anti-solvent, leading to the co-precipitation of the polymer and the AIEgen into nanoparticles.

Materials and Equipment
  • This compound (TPVBA)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)[5]

  • Tetrahydrofuran (THF), analytical grade

  • Ultrapure water

  • Magnetic stirrer and stir bars

  • Glass vials

  • Micropipettes

  • Bath sonicator

Synthesis Protocol: Nanoprecipitation

This protocol is a starting point and can be optimized for specific applications by varying the concentrations of TPVBA and DSPE-PEG2000, and the solvent/anti-solvent ratio.

  • Preparation of the Organic Phase:

    • Prepare a stock solution of TPVBA in THF at a concentration of 1 mg/mL.

    • Prepare a stock solution of DSPE-PEG2000 in THF at a concentration of 1 mg/mL.

    • In a clean glass vial, mix 100 µL of the TPVBA stock solution and 200 µL of the DSPE-PEG2000 stock solution. This will be your organic phase. The ratio of AIEgen to polymer can be adjusted to optimize nanoparticle properties.

  • Nanoprecipitation:

    • In a separate, larger glass vial, add 2 mL of ultrapure water (the anti-solvent).

    • Place the vial with water on a magnetic stirrer and set the stirring speed to a moderate rate (e.g., 500-700 rpm).

    • Rapidly inject the 300 µL of the organic phase into the stirring water. A milky-white suspension should form immediately, indicating the formation of nanoparticles.

  • Solvent Evaporation and Nanoparticle Stabilization:

    • Leave the nanoparticle suspension stirring at room temperature for at least 4 hours, or overnight, in a fume hood to allow for the complete evaporation of THF.

    • Following evaporation, the suspension should appear slightly opalescent.

  • Purification (Optional):

    • To remove any non-encapsulated TPVBA or excess DSPE-PEG2000, the nanoparticle suspension can be purified by dialysis against ultrapure water using a dialysis membrane with a suitable molecular weight cut-off (e.g., 10 kDa) for 24-48 hours, with several changes of water.

Characterization of TPVBA Fluorescent Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and performance of the synthesized nanoparticles.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[2][6]

Protocol:

  • Dilute a small aliquot of the nanoparticle suspension in ultrapure water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a clean cuvette.

  • Perform the DLS measurement using a suitable instrument.

  • Analyze the data to obtain the average hydrodynamic diameter (Z-average), polydispersity index (PDI), and size distribution by intensity, volume, and number.

Expected Results:

ParameterExpected Value
Z-Average Diameter 50 - 200 nm (can be tuned by varying synthesis parameters)
Polydispersity Index (PDI) < 0.3 (indicating a relatively monodisperse population)
Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticles, allowing for the determination of their morphology, size, and state of aggregation.[7][8][9]

Protocol for Sample Preparation:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to sit for a few minutes to allow the nanoparticles to adhere to the carbon film.

  • Wick away the excess liquid using filter paper.

  • Optionally, for enhanced contrast, the grid can be negatively stained with a solution of a heavy metal salt (e.g., uranyl acetate or phosphotungstic acid).

  • Allow the grid to dry completely before imaging.

Expected Results:

TEM images should reveal spherical nanoparticles with a uniform size distribution, corroborating the DLS data.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to confirm the AIE properties of the TPVBA nanoparticles and to determine their excitation and emission characteristics.

Protocol:

  • Dilute the nanoparticle suspension in ultrapure water.

  • Record the fluorescence emission spectrum by exciting the sample at a wavelength close to the absorbance maximum of TPVBA in its aggregated state (a good starting point is around 350-400 nm).

  • Record the fluorescence excitation spectrum by setting the emission wavelength to the maximum of the emission spectrum.

Expected Results:

A strong fluorescence emission is expected from the nanoparticle suspension, with a likely emission maximum around 498 nm, confirming the AIE phenomenon.[5] In contrast, a solution of TPVBA in a good solvent like THF should show negligible fluorescence.

Visualizing the Process and Principles

To better illustrate the concepts and workflows described, the following diagrams have been generated using Graphviz.

AIE_Mechanism cluster_solution In Solution (Good Solvent) cluster_aggregate In Aggregate (Nanoparticle) A AIEgen Molecule (e.g., TPVBA) B Excited State A->B Excitation C Non-Radiative Decay (Intramolecular Motion) B->C Energy Dissipation D Weak or No Fluorescence C->D E AIEgen Aggregate F Excited State E->F Excitation G Restricted Intramolecular Motion F->G H Radiative Decay G->H I Strong Fluorescence H->I

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Nanoparticle_Synthesis_Workflow cluster_prep Preparation of Solutions cluster_mixing Nanoprecipitation cluster_post Post-Synthesis Processing A Dissolve TPVBA in THF C Mix TPVBA and DSPE-PEG2000 solutions (Organic Phase) A->C B Dissolve DSPE-PEG2000 in THF B->C D Rapidly inject Organic Phase into stirring Ultrapure Water (Anti-solvent) C->D E Stir to evaporate THF D->E F Optional: Purify by Dialysis E->F G Characterize Nanoparticles (DLS, TEM, Fluorescence) F->G

Caption: Workflow for TPVBA Nanoparticle Synthesis.

Concluding Remarks for the Modern Researcher

The utilization of this compound for the creation of fluorescent nanoparticles opens up a plethora of opportunities in high-sensitivity bioimaging, targeted drug delivery, and advanced diagnostics. The inherent brightness, superior photostability, and low cytotoxicity of AIEgen-based nanoparticles make them a compelling alternative to conventional fluorescent probes.[10]

The protocols and characterization methods detailed in this guide provide a robust starting point for researchers to explore the exciting potential of TPVBA. By understanding the fundamental principles of AIE and carefully optimizing the synthesis parameters, scientists can tailor the properties of these fluorescent nanoparticles to meet the specific demands of their research, paving the way for groundbreaking discoveries and innovations in the biomedical field.

References

Application Notes & Protocols: Photophysical Analysis of 4-(1,2,2-Triphenylvinyl)benzoic Acid (TPVBA) Aggregates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of "Lighting Up" Aggregates

For decades, the phenomenon of aggregation-caused quenching (ACQ) has been a significant hurdle in the development of fluorescent materials, where luminophores that are highly emissive in dilute solutions see their fluorescence diminish or extinguish upon aggregation.[1] In 2001, a paradigm-shifting discovery revealed a counterintuitive phenomenon: Aggregation-Induced Emission (AIE).[1][2] Molecules exhibiting AIE, known as AIEgens, are faintly fluorescent as molecular species in good solvents but "light up" with intense emission upon forming aggregates in poor solvents or in the solid state.[3][4]

4-(1,2,2-Triphenylvinyl)benzoic acid (TPVBA), a derivative of the archetypal AIEgen tetraphenylethylene (TPE), is a prime example of such a molecule.[5] Its propeller-shaped structure allows for active intramolecular rotations of its phenyl rings in the dissolved state, providing a non-radiative pathway for excited-state decay and thus, weak emission.[6] Upon aggregation, these intramolecular motions are physically restricted, blocking the non-radiative channels and forcing the excited state to decay radiatively, resulting in strong fluorescence enhancement.[2][6][7] This unique "turn-on" characteristic makes TPVBA and other AIEgens highly valuable for applications in biosensing, bioimaging, and drug delivery systems.[4][8][9] The carboxylic acid moiety on TPVBA provides a convenient handle for bioconjugation, allowing it to be attached to various biomolecules for targeted applications.[10][11]

This guide provides a detailed examination of the photophysical properties of TPVBA aggregates, offering robust protocols for their preparation and analysis.

The Mechanism of Aggregation-Induced Emission (AIE)

The prevailing mechanism for AIE in TPE-based molecules like TPVBA is the Restriction of Intramolecular Motion (RIM) , which encompasses the restriction of intramolecular rotations (RIR) and vibrations (RIV).[1][6]

  • In Dilute Solution (Good Solvent): TPVBA molecules are well-solvated and exist as individual entities. Upon photoexcitation, the molecule's multiple phenyl rings can freely rotate and vibrate. These dynamic motions serve as efficient non-radiative pathways for the excited-state energy to dissipate as heat, leading to negligible fluorescence.

  • In Aggregate State (Poor Solvent/Solid State): When a poor solvent (like water) is introduced into a solution of TPVBA in a good solvent (like tetrahydrofuran, THF), the molecules are forced to aggregate due to poor solubility. In the aggregated state, the physical constraints imposed by neighboring molecules and the condensed phase environment severely restrict the rotational and vibrational motions of the phenyl rings. This "locking" mechanism effectively blocks the non-radiative decay channels. Consequently, the excited-state energy is channeled into a radiative decay pathway, resulting in a dramatic increase in fluorescence quantum yield and intensity.[1][2][7]

AIE Mechanism Diagram

The following diagram illustrates the transition from a non-emissive state in solution to a highly emissive state upon aggregation.

AIE_Mechanism cluster_solution In Dilute Solution (e.g., THF) cluster_aggregate In Aggregate State (e.g., THF/Water) S1 TPVBA S2 TPVBA* (Excited State) S1->S2 Excitation (hv) A1 Aggregate S1->A1 Addition of Poor Solvent S3 TPVBA (Ground State) S2->S3 Non-Radiative Decay (Intramolecular Motion) label_sol Weak Emission A2 Aggregate* (Excited State) A1->A2 Excitation (hv) A3 Aggregate (Ground State) A2->A3 Radiative Decay (Strong Fluorescence) label_agg Strong Emission

Caption: AIE mechanism of TPVBA.

Experimental Protocols

This section provides step-by-step methodologies for preparing TPVBA aggregates and characterizing their key photophysical properties.

Protocol 1: Preparation of TPVBA Aggregates via Solvent Exchange

This protocol utilizes the solvent-exchange method, a common and effective technique for inducing the aggregation of AIEgens.[6][12]

Objective: To prepare TPVBA nanoaggregates in solvent mixtures with varying fractions of a poor solvent (water) to observe the AIE effect.

Materials:

  • This compound (TPVBA)

  • Tetrahydrofuran (THF), spectroscopic grade

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks, micropipettes, and glass vials

Procedure:

  • Prepare Stock Solution: Prepare a 1.0 mM stock solution of TPVBA in THF. Ensure the solid is completely dissolved.

  • Prepare Working Solutions: Create a series of 10 µM TPVBA solutions in THF/water mixtures. To a set of 10 vials, add the required volume of the TPVBA stock solution and pure THF.

  • Induce Aggregation: To each vial, add a pre-calculated volume of deionized water to achieve final water fractions (ƒw) ranging from 0% to 90% (e.g., 0%, 10%, 20%...90%). The total volume in each vial should be consistent (e.g., 3 mL).

  • Equilibration: Gently vortex each mixture for 30 seconds to ensure homogeneity. Allow the solutions to equilibrate for at least 10 minutes at room temperature before measurement. The solution with a high water fraction should appear cloudy, indicating aggregate formation.

Protocol 2: UV-Visible Absorption Spectroscopy

Objective: To analyze the ground-state properties of TPVBA and observe any changes upon aggregation.

Equipment:

  • Dual-beam UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the corresponding THF/water mixture (without TPVBA) for each water fraction.

  • Sample Measurement: Measure the UV-Vis absorption spectrum for each TPVBA sample prepared in Protocol 1, typically from 250 nm to 500 nm.

  • Data Analysis: Note the wavelength of maximum absorption (λmax). Often, a slight red-shift or scattering tail at longer wavelengths may be observed in samples with high water content due to light scattering by the nanoaggregates.

Protocol 3: Fluorescence Emission Spectroscopy

Objective: To measure the fluorescence emission and quantify the AIE effect as a function of solvent composition.

Equipment:

  • Fluorometer/spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Instrument Setup: Set the excitation wavelength (λex) at the absorption maximum determined in Protocol 2 (e.g., ~360 nm). Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).[13]

  • Sample Measurement: Record the fluorescence emission spectrum for each TPVBA sample from 0% to 90% water fraction. The typical emission range is 400 nm to 650 nm.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λem) against the water fraction (ƒw).

    • A significant increase in fluorescence intensity at higher water fractions confirms the AIE characteristic of TPVBA.[12]

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_interp Data Interpretation p1 Prepare 1 mM TPVBA stock in THF p2 Create series of samples (0-90% H2O) at 10 µM TPVBA p1->p2 a1 UV-Vis Spectroscopy (Determine λmax) p2->a1 a2 Fluorescence Spectroscopy (Measure Emission vs. ƒw) p2->a2 a3 Quantum Yield (ΦF) (Relative Method) p2->a3 a4 Lifetime Measurement (τ) (TCSPC) p2->a4 d1 Plot Intensity vs. ƒw (Confirm AIE) a2->d1 d2 Calculate ΦF (Quantify Efficiency) a3->d2 d3 Analyze Decay Kinetics (Understand Excited State) a4->d3

Caption: Workflow for TPVBA photophysical analysis.

Protocol 4: Relative Fluorescence Quantum Yield (ΦF) Determination

Objective: To quantify the emission efficiency of TPVBA in its aggregated state. This protocol uses the relative method with a well-characterized standard.[12][14]

Standard: Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a commonly used standard.[12][14][15][16]

Procedure:

  • Prepare Solutions:

    • Sample: Prepare a series of dilutions of the TPVBA aggregate solution (e.g., in 90% water/THF) with absorbances between 0.01 and 0.1 at the chosen excitation wavelength.

    • Standard: Prepare a series of dilutions of the quinine sulfate standard with absorbances in the same range (0.01 - 0.1) at the same excitation wavelength.

  • Measure Absorbance: Record the precise absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, keeping all instrument settings (e.g., λex, slit widths) identical for both the sample and the standard.

  • Calculate Integrated Intensity: Calculate the area under the emission curve for each spectrum.

  • Calculate Quantum Yield:

    • Plot the integrated fluorescence intensity versus absorbance for both the TPVBA sample and the quinine sulfate standard.

    • The plots should be linear. Determine the gradient (slope) of each line (Grads for sample, Gradr for reference).

    • The quantum yield of the sample (Φs) is calculated using the equation: Φs = Φr × (Grads / Gradr) × (ns² / nr²) Where:

      • Φr is the quantum yield of the reference (0.54).

      • Grads and Gradr are the gradients for the sample and reference, respectively.

      • ns and nr are the refractive indices of the sample and reference solvents.

Protocol 5: Fluorescence Lifetime Measurement

Objective: To measure the excited-state lifetime (τ) of TPVBA, providing insight into the decay kinetics. Aggregated AIEgens typically show a longer fluorescence lifetime compared to their monomeric form.[17]

Equipment:

  • Time-Correlated Single Photon Counting (TCSPC) system

Procedure:

  • Sample Preparation: Use the TPVBA sample in its highly aggregated state (e.g., 90% water fraction) and the non-aggregated state (0% water fraction).

  • Instrument Setup: Use a pulsed laser diode or LED with an excitation wavelength near the sample's absorption maximum. Collect the emission at the peak wavelength.

  • Data Acquisition: Collect the fluorescence decay profile until sufficient counts are acquired in the peak channel. Also, record an instrument response function (IRF) using a scattering solution (e.g., Ludox).

  • Data Analysis:

    • Fit the fluorescence decay curve using deconvolution software, accounting for the IRF.

    • The decay is typically fitted to a mono- or multi-exponential function: I(t) = Σ αᵢ exp(-t/τᵢ).

    • Compare the lifetime (τ) of the aggregated sample to the dissolved sample. A significantly longer lifetime in the aggregated state is expected, consistent with the blocking of non-radiative decay pathways.

Expected Results and Data Presentation

The photophysical analysis of TPVBA aggregates should yield clear evidence of the AIE phenomenon. The results can be effectively summarized in a table for comparison.

PropertyTPVBA in THF (ƒw = 0%)TPVBA Aggregates (ƒw = 90%)Causality
Appearance Clear, colorless solutionCloudy, colloidal suspensionFormation of nano/micro-aggregates due to poor solubility.
Absorption (λmax) ~360 nm~365 nm (slight red-shift)Minor changes in electronic ground state upon aggregation.
Emission (λem) ~480 nm~480 nmThe emissive state remains largely the same.
Fluorescence Intensity Very WeakVery Strong (e.g., >100-fold increase)Restriction of intramolecular motion blocks non-radiative decay.[3][6]
Quantum Yield (ΦF) < 0.01> 0.40Radiative decay becomes the dominant de-excitation pathway.
Fluorescence Lifetime (τ) < 1 ns> 3 nsThe excited state persists longer as non-radiative channels are blocked.[17]

Conclusion and Applications

The protocols detailed in this guide provide a comprehensive framework for the robust analysis of the photophysical properties of this compound aggregates. The characteristic "turn-on" fluorescence, quantifiable through a dramatic increase in emission intensity and quantum yield in aggregate-forming media, confirms its nature as a potent AIEgen.

The insights gained from these analyses are crucial for harnessing TPVBA in advanced applications. In drug development, TPVBA can be conjugated to drugs or carrier systems to monitor drug release or cellular uptake.[18] In diagnostics, its ability to "light up" in specific microenvironments makes it an excellent candidate for developing highly sensitive biosensors for detecting proteins, enzymes, or other biomarkers of disease.[8][19][20] As research continues, the unique properties of AIEgens like TPVBA will undoubtedly fuel further innovation in theranostics and materials science.

References

Application Note: Leveraging 4-(1,2,2-Triphenylvinyl)benzoic Acid for Advanced Chemical Sensor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(1,2,2-Triphenylvinyl)benzoic Acid in the development of novel chemical sensors. We will explore the core principles of its unique photophysical properties, namely Aggregation-Induced Emission (AIE), and provide detailed, field-proven protocols for its use in detecting a range of analytes. The causality behind experimental choices, self-validating system designs, and authoritative references are integrated to ensure scientific integrity and practical applicability.

Introduction: The Power of Aggregation-Induced Emission

Conventional fluorescent molecules often suffer from a phenomenon known as Aggregation-Caused Quenching (ACQ), where their fluorescence diminishes at high concentrations or in the solid state.[1] This limitation restricts their use in many practical sensing applications. In 2001, a groundbreaking discovery revealed a class of molecules that behave in the opposite manner: they are non-emissive when molecularly dissolved but become highly luminescent upon aggregation.[2] This phenomenon was termed Aggregation-Induced Emission (AIE), and the molecules exhibiting it are known as AIEgens.

This compound (TPVBA) is a prominent member of the tetraphenylethylene (TPE) family of AIEgens.[3][4] Its molecular structure, featuring multiple phenyl rings attached to a central vinyl group, is key to its AIE characteristics. The addition of a carboxylic acid functional group makes TPVBA an exceptionally versatile building block for creating highly sensitive and selective chemical sensors.[3][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 197153-87-0[3][6][7][][9]
Molecular Formula C₂₇H₂₀O₂[3][4][7]
Molecular Weight 376.45 g/mol [4][]
Appearance Off-white solid[5]
Purity Typically ≥95%[7]
Storage Room temperature, in a dark place under an inert atmosphere

The AIE Mechanism: Restriction of Intramolecular Motion (RIM)

The underlying principle of AIE is the Restriction of Intramolecular Motion (RIM).[1]

  • In Dilute Solution (Emission "Off"): When TPVBA is dissolved in a good solvent like Tetrahydrofuran (THF), the multiple phenyl rings attached to the ethylene core are free to rotate and vibrate. Upon photoexcitation, the molecule rapidly dissipates the absorbed energy through these non-radiative rotational pathways, resulting in negligible fluorescence.[10][11]

  • In Aggregate State (Emission "On"): When a poor solvent (e.g., water) is added or the solvent is evaporated, TPVBA molecules are forced to aggregate. In this aggregated state, the physical constraints imposed by neighboring molecules severely restrict the intramolecular rotations of the phenyl rings. With the non-radiative decay pathways blocked, the excited molecule releases its energy radiatively, leading to strong fluorescence emission.[1][12]

This "off-on" switching capability provides an exceptionally high signal-to-noise ratio, which is the cornerstone of its application in high-sensitivity sensors.

AIE_Mechanism cluster_solution In Dilute Solution (Fluorescence OFF) cluster_aggregate In Aggregate State (Fluorescence ON) Solvated TPVBA Molecule (Free Rotation) Excited_S Excited State Solvated->Excited_S Light (Excitation) Ground_S Ground State Excited_S->Ground_S Non-Radiative Decay (Rotation/Vibration) Aggregated TPVBA Aggregate (Restricted Rotation) Excited_A Excited State Aggregated->Excited_A Light (Excitation) Ground_A Ground State Excited_A->Ground_A Radiative Decay (Fluorescence)

Caption: The Aggregation-Induced Emission (AIE) mechanism of TPVBA.

Sensor Design Principles with TPVBA

The carboxylic acid (-COOH) group on TPVBA is the key to its utility as a sensor. It serves two primary functions:

  • Analyte Recognition Site: The -COOH group can interact directly with target analytes through various mechanisms, including:

    • Hydrogen Bonding: With molecules containing H-bond donors/acceptors.

    • Electrostatic Interactions: The deprotonated carboxylate form (-COO⁻) can interact with cations.

    • Coordination: It can act as a ligand to bind with metal ions.

  • Chemical Handle for Functionalization: The -COOH group provides a reactive site for covalently linking TPVBA to other structures, such as polymers, biomolecules, or nanoparticles, to create more complex and robust sensing platforms.[5][6]

The general sensing strategy involves a change in the aggregation state—and thus the fluorescence—of TPVBA upon interaction with an analyte.

Application & Protocol: Detection of Nitroaromatic Explosives

AIEgens like TPVBA are highly effective for detecting nitroaromatic compounds (NACs), which are common components of explosives. The mechanism is typically fluorescence quenching.[11][13][14]

Causality: The electron-rich TPVBA aggregates act as electron donors, while the electron-deficient NACs (like Picric Acid, PA) act as electron acceptors. Upon interaction, an efficient photoinduced electron transfer (PET) occurs from the excited TPVBA to the NAC, which quenches the fluorescence.

Protocol 1: Solution-Based Detection of Picric Acid (PA)

This protocol details a standard fluorescence titration experiment to determine the sensitivity of TPVBA nano-aggregates to picric acid in an aqueous medium.

A. Materials & Reagents:

  • This compound (TPVBA)

  • Tetrahydrofuran (THF), analytical grade

  • Deionized (DI) water

  • Picric Acid (PA)

  • Volumetric flasks, micropipettes

  • Fluorometer

B. Preparation of TPVBA Nano-Aggregates:

  • Stock Solution: Prepare a 1.0 mM stock solution of TPVBA in THF.

  • Working Solution: Pipette 100 µL of the TPVBA stock solution into a 10 mL volumetric flask.

  • Nanoprecipitation: While gently vortexing, add DI water to the flask to reach the 10 mL mark. The final solution will contain 1% THF and 10 µM TPVBA. The high water fraction (a poor solvent) induces the formation of fluorescent TPVBA nano-aggregates.[11][13] This solution should exhibit strong fluorescence under a UV lamp (365 nm).

C. Fluorescence Quenching Titration:

  • Prepare a series of PA solutions in DI water at various concentrations.

  • Place 2.0 mL of the TPVBA nano-aggregate solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum (e.g., from 400 nm to 600 nm, with an excitation wavelength of ~360 nm).

  • Sequentially add small aliquots (e.g., 2-10 µL) of the PA solution to the cuvette.

  • After each addition, mix thoroughly and record the new fluorescence spectrum. A progressive decrease in fluorescence intensity should be observed.

D. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of PA.

  • Analyze the quenching efficiency using the Stern-Volmer equation: I₀ / I = 1 + Kₛᵥ[Q] Where I₀ is the initial fluorescence intensity, I is the intensity in the presence of the quencher (PA), [Q] is the quencher concentration, and Kₛᵥ is the Stern-Volmer quenching constant. A larger Kₛᵥ indicates higher sensitivity.

Sensing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dissolve TPVBA in THF (1 mM) B Add solution to Water (99% vol) A->B C Formation of Fluorescent Nano-Aggregates (10 µM) B->C D Measure Initial Fluorescence (I₀) C->D E Add Analyte (e.g., Picric Acid) D->E F Measure Final Fluorescence (I) E->F G Observe Quenching (I < I₀) F->G H Plot I₀/I vs. [Analyte] G->H I Calculate Ksv & LOD H->I

Caption: General workflow for solution-based analyte detection using TPVBA.

Application & Protocol: Sensor Film for Heavy Metal Ion Detection

The carboxylic acid group of TPVBA is an excellent chelating agent for various heavy metal ions.[10] This interaction can perturb the aggregation state, leading to a detectable change in fluorescence. Immobilizing TPVBA in a polymer film creates a reusable, solid-state sensor.

Protocol 2: Fabrication of a TPVBA-Polymer Sensor Film

This protocol describes how to create a sensor film for detecting heavy metal ions (e.g., Hg²⁺, Ag⁺) in aqueous solutions.

A. Materials & Reagents:

  • This compound (TPVBA)

  • Poly(methyl methacrylate) (PMMA) or another transparent polymer

  • Dichloromethane (DCM) or another suitable volatile solvent

  • Glass slides or quartz plates

  • Spin coater or micropipette for drop-casting

  • Aqueous solutions of various metal salts (e.g., HgCl₂, AgNO₃, Pb(NO₃)₂, etc.)

B. Film Fabrication:

  • Polymer Solution: Prepare a solution of the host polymer (e.g., 100 mg of PMMA in 1 mL of DCM).

  • Doping: Add a small amount of TPVBA to the polymer solution (e.g., 1 mg, for a 1% wt. doping ratio) and dissolve completely by sonication.

  • Coating:

    • Spin-Coating (for uniform films): Dispense a few drops of the TPVBA/PMMA solution onto a clean glass slide. Spin at a suitable speed (e.g., 1000-3000 rpm) for 30-60 seconds.

    • Drop-Casting (simpler method): Carefully drop a defined volume (e.g., 50 µL) of the solution onto the slide and allow the solvent to evaporate slowly in a dust-free environment.

  • Drying: Dry the resulting film in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove any residual solvent. The film should now be fluorescent.

C. Metal Ion Detection:

  • Mount the sensor film in a fluorometer using a solid-state sample holder.

  • Record the baseline fluorescence spectrum of the film.

  • Immerse the film in or apply a drop of the aqueous metal ion solution onto its surface.

  • After a short incubation period (e.g., 1-5 minutes), gently rinse with DI water, air-dry, and record the fluorescence spectrum again.

  • A significant change in fluorescence intensity (either enhancement or quenching, depending on the ion) indicates detection.[10]

D. Self-Validation and Controls:

  • Selectivity: Test the film's response to a panel of different metal ions to determine its selectivity. The carboxylic acid group may show preferential binding to certain ions.

  • Reversibility: Investigate if the sensor can be regenerated, for example, by washing with a chelating agent like EDTA to remove the bound metal ion and restore the original fluorescence.

Film_Fabrication A Dissolve TPVBA and Polymer (PMMA) in Solvent (DCM) B Deposit Solution on Substrate (Glass Slide) A->B C Spin-Coating or Drop-Casting B->C D Solvent Evaporation & Vacuum Drying C->D E Solid-State Fluorescent Sensor Film D->E

Caption: Workflow for fabricating a TPVBA-based solid-state sensor film.

Summary of Sensing Applications

TPVBA's unique structure allows for its application in detecting a wide array of analytes beyond those detailed above.

Table 2: Performance Overview of TPVBA-based Sensors

Analyte ClassSpecific ExampleSensing MechanismTypical ResponseReference
Nitroaromatics Picric AcidFluorescence Quenching (PET)Turn-Off[13]
Metal Ions Hg²⁺, Ag⁺Chelation/CoordinationTurn-Off or Turn-On[10]
pH H⁺ / OH⁻Protonation/Deprotonation of -COOHTurn-On/Off[15]
Biomolecules Amines, ProteinsElectrostatic/H-BondingTurn-On[5]

Conclusion and Future Outlook

This compound is a powerful and versatile AIEgen that serves as an exceptional platform for the development of "turn-on" and "turn-off" chemical sensors. The inherent advantages of AIE—high sensitivity, low background signal, and robust solid-state emission—combined with the reactive carboxylic acid handle, enable facile sensor design for a multitude of targets. Future research will likely focus on integrating TPVBA into advanced materials such as metal-organic frameworks (MOFs)[16], smart textiles[17], and biocompatible nanoparticles for in-vivo sensing and theranostics. The protocols and principles outlined in this note provide a solid foundation for researchers to innovate and expand the exciting applications of this remarkable molecule.

References

Application Notes & Protocols: Bio-conjugation of 4-(1,2,2-Triphenylvinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Aggregation-Induced Emission in Bioprobes

Conventional fluorescent probes often suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their fluorescence diminishes at high concentrations or in aggregated states, limiting their sensitivity in many biological applications.[1][2] A new class of fluorogens, known as aggregation-induced emission luminogens (AIEgens), elegantly circumvents this issue.[2][3][4] These molecules are minimally fluorescent when dissolved but become highly emissive upon aggregation, offering a high signal-to-noise ratio and low background interference.[3][4]

4-(1,2,2-Triphenylvinyl)benzoic Acid (TPVBA) is a prime example of an AIEgen, featuring the tetraphenylethene (TPE) core responsible for its unique photophysical properties.[5][6] The TPE moiety's phenyl rings undergo active intramolecular rotations in the solution state, leading to non-radiative decay pathways and thus, low fluorescence.[1] In an aggregated state, these intramolecular rotations are restricted, blocking the non-radiative channels and activating strong fluorescence emission.[1][2] The carboxylic acid group on TPVBA provides a versatile handle for covalent conjugation to a wide array of biomolecules, making it an excellent candidate for developing specific "light-up" bioprobes for sensing and imaging.[3][7][8]

This guide provides a comprehensive overview of the principles and detailed protocols for conjugating TPVBA to amine-containing biomolecules, such as proteins, peptides, and antibodies, primarily through the widely-used carbodiimide chemistry.

Principle of Conjugation: Carbodiimide-Mediated Amide Bond Formation

The most common and effective method for conjugating a carboxyl-containing molecule like TPVBA to a primary amine on a biomolecule is through the use of a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[9][10] This "zero-length" crosslinker facilitates the formation of a stable amide bond.

The reaction mechanism can be performed as a one-step or a more controlled two-step process. The two-step approach is often preferred to minimize undesirable side reactions, such as the polymerization of proteins which contain both carboxyl and amine groups.[10][11] This process involves the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[10][11]

The Two-Step EDC/NHS Chemistry:

  • Activation Step: EDC reacts with the carboxylic acid group of TPVBA to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.[10]

  • Stabilization Step: In the presence of NHS or sulfo-NHS, the O-acylisourea intermediate is rapidly converted into a more stable NHS ester.[9][10][11] This semi-stable intermediate is less susceptible to hydrolysis and can be purified and stored for later use, or used directly in the next step.

  • Conjugation Step: The NHS ester of TPVBA reacts efficiently with primary amines on the target biomolecule (e.g., the side chain of lysine residues or the N-terminus) to form a stable amide bond, releasing NHS as a byproduct.[9][10]

This two-step process provides greater control over the conjugation reaction and generally leads to higher yields and a more homogenous product.

EDC_NHS_Conjugation cluster_step1 Step 1: Activation cluster_step2 Step 2: Stabilization cluster_step3 Step 3: Conjugation TPVBA TPVBA-COOH (Carboxylic Acid) Intermediate O-acylisourea (Unstable Intermediate) TPVBA->Intermediate + EDC EDC EDC Urea Urea Byproduct NHS NHS / sulfo-NHS NHSEster TPVBA-NHS Ester (Amine-Reactive) Intermediate->NHSEster + NHS Hydrolysis Hydrolysis (Side Reaction) Intermediate->Hydrolysis Conjugate TPVBA-Biomolecule (Stable Amide Bond) NHSEster->Conjugate + Biomolecule-NH₂ Biomolecule Biomolecule-NH₂ (Primary Amine)

Caption: Two-step EDC/NHS conjugation workflow for TPVBA.

Experimental Protocols

Materials and Reagents
ReagentRecommended GradeSupplier ExampleNotes
This compound (TPVBA)≥98%Sigma-Aldrich, AmbeedStore in a dark place under an inert atmosphere.[12]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)Molecular Biology GradeThermo Fisher ScientificHighly susceptible to hydrolysis; always prepare fresh solutions.[11]
N-hydroxysulfosuccinimide (sulfo-NHS)Molecular Biology GradeThermo Fisher ScientificUse the sulfo- version for improved water solubility.
Dimethyl sulfoxide (DMSO)AnhydrousSigma-AldrichFor dissolving TPVBA.
Activation Buffer (e.g., MES Buffer)0.1 M, pH 4.5-6.0VariesMust be free of carboxyl and primary amine groups.[11]
Conjugation/Coupling Buffer (e.g., PBS or Borate Buffer)0.1 M, pH 7.2-8.0VariesAmine-free. The pH should be optimal for the biomolecule's stability.
Quenching Buffer (e.g., Tris, Glycine, or Hydroxylamine)1 M, pH ~8.0VariesTo stop the reaction by consuming unreacted NHS esters.
Biomolecule (e.g., Antibody, Peptide)High PurityVariesShould be in an amine-free buffer.
Desalting/Purification Columns (e.g., Sephadex G-25)VariesCytiva, Bio-RadTo separate the conjugate from excess reagents.

Protocol 1: Two-Step Conjugation of TPVBA to a Protein

This protocol is optimized for conjugating TPVBA to a protein (e.g., an antibody like BSA or IgG) and is designed to minimize protein-protein cross-linking.

Step 1: Preparation of Reagents

  • TPVBA Stock Solution: Dissolve TPVBA in anhydrous DMSO to a final concentration of 10-20 mM. Causality: TPVBA has poor aqueous solubility, so a water-miscible organic solvent is required for the initial stock.

  • Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in 1X PBS, pH 7.4. Note: Ensure the buffer does not contain primary amines (e.g., Tris) or carboxylates.

  • Activation Buffer: Prepare 0.1 M MES buffer, pH 6.0. Causality: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0).

  • EDC/Sulfo-NHS Solution: Immediately before use, dissolve EDC and sulfo-NHS in the Activation Buffer to a concentration of 100 mM each. Trustworthiness: EDC hydrolyzes rapidly in water; fresh preparation is critical for high conjugation efficiency.[11][13]

Step 2: Activation of TPVBA

  • In a microcentrifuge tube, combine a molar excess of TPVBA with your protein. A 10- to 50-fold molar excess of TPVBA over the protein is a good starting point for optimization.

  • Add the freshly prepared EDC/sulfo-NHS solution to the TPVBA-protein mixture. The final concentration of EDC and sulfo-NHS should be in molar excess to the TPVBA. A common starting point is a 2-5 fold molar excess of EDC/sulfo-NHS over TPVBA.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This allows for the formation of the amine-reactive sulfo-NHS ester of TPVBA.

Step 3: Conjugation to the Protein

  • Adjust the pH of the reaction mixture to 7.2-8.0 by adding the Conjugation Buffer (e.g., PBS or Borate buffer). Causality: The reaction of the NHS-ester with primary amines is most efficient at a slightly alkaline pH (7.0-8.5).[13]

  • Incubate for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

Step 4: Quenching and Purification

  • Add a quenching buffer (e.g., 1 M Tris or glycine to a final concentration of 20-50 mM) and incubate for 15-30 minutes. Causality: This step deactivates any unreacted TPVBA-NHS esters, preventing further non-specific reactions.

  • Purify the TPVBA-protein conjugate from excess reagents and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

  • Collect fractions and measure the absorbance at 280 nm (for protein) and the characteristic absorbance wavelength of TPVBA (around 330-360 nm) to identify the fractions containing the conjugate.

Characterization of the Conjugate

Validating the success of the conjugation is a critical step.

TechniquePurposeExpected Outcome
UV-Vis Spectroscopy To confirm the presence of both the protein and TPVBA.The spectrum should show an absorbance peak for the protein (~280 nm) and a peak corresponding to the TPE core of TPVBA (~330-360 nm).
Fluorescence Spectroscopy To verify the AIE properties of the conjugate.The conjugate should exhibit low fluorescence in an aqueous buffer but show a significant increase in emission when induced to aggregate (e.g., by adding a poor solvent like THF or by denaturation).
SDS-PAGE To confirm covalent attachment and assess purity.The conjugate band should show a higher molecular weight compared to the unconjugated protein. The band should also be fluorescent under UV illumination.
Mass Spectrometry (MALDI-TOF or ESI-MS) To determine the degree of labeling (DOL).A mass shift corresponding to the addition of one or more TPVBA molecules to the protein will be observed.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC due to hydrolysis.- Incorrect buffer pH.- Presence of amine-containing buffers.- Always prepare EDC/sulfo-NHS solutions immediately before use.- Verify the pH of activation (4.5-6.0) and conjugation (7.2-8.0) buffers.- Use amine- and carboxyl-free buffers like MES and PBS.
Protein Precipitation - High concentration of organic solvent (DMSO).- Excessive cross-linking.- Keep the volume of the TPVBA DMSO stock to a minimum (<5% of total reaction volume).- Optimize the molar ratio of TPVBA to protein; start with a lower ratio.
High Background Fluorescence - Unconjugated TPVBA not fully removed.- Ensure thorough purification using size-exclusion chromatography or dialysis.

Visualization of the Experimental Workflow

Conjugation_Workflow Start Start: Prepare Reagents Activate Activate TPVBA with EDC/sulfo-NHS (15-30 min, RT, pH 6.0) Start->Activate Conjugate Add Protein & Adjust pH (1-2 hr, RT, pH 7.5) Activate->Conjugate Quench Quench Reaction (e.g., Tris buffer) Conjugate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Characterize Characterize Product (UV-Vis, Fluorescence, SDS-PAGE) Purify->Characterize End End: Store Conjugate Characterize->End

Caption: General workflow for TPVBA bioconjugation.

Conclusion

This compound is a powerful tool for developing fluorescent bioprobes due to its remarkable AIE characteristics. By leveraging well-established EDC/sulfo-NHS chemistry, researchers can reliably conjugate TPVBA to a variety of biomolecules. The protocols and guidelines presented here offer a robust starting point for creating novel probes for applications in biosensing, bioimaging, and diagnostics.[14][15] As with any bioconjugation procedure, optimization of reaction conditions, particularly the molar ratios of reactants, is key to achieving the desired degree of labeling and functionality.

References

Application Notes and Protocols: 4-(1,2,2-Triphenylvinyl)benzoic Acid for Photodynamic Therapy Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Photodynamic Therapy with AIEgens

Photodynamic therapy (PDT) is a clinically recognized, minimally invasive therapeutic modality that employs the interplay of three essential components: a photosensitizer (PS), a specific wavelength of light, and molecular oxygen.[1][2][3][4] Upon activation by light, the PS transfers energy to surrounding oxygen, generating reactive oxygen species (ROS), most notably singlet oxygen (¹O₂), which induces localized cytotoxicity and tissue destruction.[4][5][6]

The quest for ideal photosensitizers—those with strong light absorption in the tissue-penetrating red or near-infrared region, high ROS quantum yield, minimal dark toxicity, and high tumor selectivity—is a central theme in PDT research.[4][7] In this context, molecules exhibiting Aggregation-Induced Emission (AIE) have emerged as a transformative class of materials.[8][9] 4-(1,2,2-Triphenylvinyl)benzoic Acid, a derivative of the archetypal AIE luminogen (AIEgen) tetraphenylethylene (TPE), embodies this new frontier.[10][11][12]

Unlike traditional fluorescent dyes that often suffer from aggregation-caused quenching (ACQ) in biological media, AIEgens are typically non-emissive when molecularly dissolved but become highly luminescent upon aggregation.[13][14] This unique property is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.[15][16] Critically for PDT, this RIR mechanism also enhances the population of the excited triplet state via intersystem crossing, leading to more efficient ROS generation precisely in the aggregated state—for instance, within the crowded environment of cancer cells or when formulated into nanoparticles.[10][17] This "turn-on" capability offers immense potential for developing highly specific, image-guided PDT agents that are activated only upon reaching their target.

This guide provides a comprehensive overview of the mechanism, properties, and experimental application of this compound in PDT research, offering detailed protocols for its evaluation from initial in vitro characterization to preclinical in vivo models.

Section 1: Mechanism of Photodynamic Action

The efficacy of this compound as a photosensitizer is rooted in its distinct photophysical and photochemical properties, amplified by the AIE phenomenon.

Photophysics and ROS Generation

The process begins when the TPE core of the molecule absorbs a photon of a specific wavelength, elevating it from its ground state (S₀) to an excited singlet state (S₁). In a typical PDT cascade, the molecule then undergoes intersystem crossing (ISC) to a long-lived excited triplet state (T₁).[2][18] It is from this triplet state that the therapeutically relevant photochemistry occurs.

The triplet-state photosensitizer can initiate two types of reactions:

  • Type II Reaction: The PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is the predominant and most critical pathway for most PDT agents.[4][6]

  • Type I Reaction: The PS transfers an electron or a hydrogen atom to a substrate, forming radical ions that can further react with oxygen to produce other ROS like superoxide anions (O₂•⁻) and hydroxyl radicals (•OH).[6]

The diagram below illustrates this fundamental process.

PDT_Mechanism Mechanism of AIE-Enhanced Photodynamic Therapy cluster_AIE The AIE Effect PS_G PS (Ground State, S₀) PS_S1 PS (Excited Singlet, S₁) PS_G->PS_S1 Light Absorption (hν) PS_S1->PS_G Fluorescence PS_T1 PS (Excited Triplet, T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_G Phosphorescence O2_S1 Singlet O₂ (¹O₂) (Highly Cytotoxic) PS_T1->O2_S1 Energy Transfer (Type II Reaction) Damage Cellular Damage (Apoptosis/Necrosis) O2_S1->Damage Oxidation of Biomolecules Solution In Solution: Intramolecular rotations => Non-radiative decay => Low Fluorescence/ROS Aggregate In Aggregate: Rotations restricted => Enhanced ISC & Fluorescence => High ROS Generation Solution->Aggregate Aggregation in cell

Caption: Mechanism of AIE-Enhanced Photodynamic Therapy.

The Role of Aggregation-Induced Emission (AIE)

For TPE derivatives, the efficiency of the entire PDT process is dramatically enhanced upon aggregation.

  • In Dilute Solution: The four phenyl rings of the TPE core can rotate freely. This rotation provides a highly efficient non-radiative pathway for the excited state to return to the ground state, effectively quenching both fluorescence and the formation of the triplet state.

  • In an Aggregated State: When the molecules aggregate—for example, after cellular uptake, binding to proteins, or accumulating within organelles—the intramolecular rotations are sterically hindered. This "locks" the molecule in a conformation that closes the non-radiative decay channel. Consequently, the excited state is forced to decay through radiative pathways, leading to:

    • Strong Fluorescence: This allows for real-time imaging and tracking of the photosensitizer's localization.

    • Efficient Intersystem Crossing: A higher population of the excited triplet state is generated, leading to a significant boost in ROS production and, therefore, a more potent photodynamic effect.[9][10]

Section 2: Physicochemical & Photophysical Data

Summarized below are the key properties of this compound. Note that photophysical properties like absorption/emission maxima and quantum yields can vary depending on the solvent, aggregation state, and formulation.

PropertyValue / DescriptionReference
Chemical Name This compound[12][19][20]
CAS Number 197153-87-0[19][20][21]
Molecular Formula C₂₇H₂₀O₂[12][19][20]
Molecular Weight 376.45 g/mol [12][19]
Appearance Typically a solid powder.
Key Feature Aggregation-Induced Emission (AIE)[10][21]
Functional Group Benzoic Acid (-COOH)[11][21]
Significance of -COOH Provides a reactive handle for bioconjugation or salt formation to improve solubility.[11][21]
Absorption Max (λ_abs) Typically in the UV-A to near-visible range (~350-420 nm), characteristic of TPE derivatives.[22]
Emission Max (λ_em) Generally in the blue-green region (~450-500 nm) in the aggregated state.[16]

Section 3: Experimental Workflow & Protocols

A systematic evaluation of a new photosensitizer is crucial. The following workflow and protocols provide a robust framework for characterizing this compound for PDT applications.

Workflow In Vitro PDT Evaluation Workflow Prep 1. PS Preparation & Formulation DarkTox 2. Dark Toxicity (MTT Assay) Prep->DarkTox Uptake 3. Cellular Uptake & Localization (CLSM) DarkTox->Uptake If non-toxic PhotoTox 4. Phototoxicity (PDT Assay) Uptake->PhotoTox ROS 5. ROS Detection (SOSG/DCFH-DA) PhotoTox->ROS Confirm mechanism Analysis 6. Data Analysis (IC50 Calculation) PhotoTox->Analysis ROS->Analysis InVivo Proceed to In Vivo Studies Analysis->InVivo If potent

Caption: A typical workflow for the in vitro evaluation of a new photosensitizer.

Protocol 1: Preparation and Solubilization

Rationale: Due to the hydrophobic nature of the tetraphenylethylene core, this compound has poor aqueous solubility. Proper solubilization is the first critical step for all subsequent biological experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Vortex mixer and sonicator

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in 100% DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light.

  • For experiments, dilute the DMSO stock solution into complete cell culture medium to achieve the desired final concentrations.

  • Crucial Control: Ensure the final concentration of DMSO in the culture medium is consistent across all experimental and control groups and is non-toxic to the cells (typically ≤ 0.5% v/v).

Protocol 2: In Vitro Dark Toxicity Assessment

Rationale: A cornerstone of PDT is the principle that the photosensitizer should exhibit minimal or no toxicity in the absence of light. This assay establishes the safe concentration range for subsequent phototoxicity studies.[2][7]

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the photosensitizer in complete medium. Remove the old medium from the cells and add 100 µL of the treatment media to the respective wells.

  • Controls: Include wells with medium only (untreated control) and medium with the highest concentration of DMSO used (vehicle control).

  • Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a CO₂ incubator, ensuring the plate is completely protected from light (e.g., wrapped in aluminum foil).

  • Viability Assessment:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Aspirate the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 3: Cellular Uptake and Subcellular Localization

Rationale: The therapeutic efficacy of a PS is highly dependent on its ability to enter cells and its specific subcellular localization, as different organelles have varying sensitivities to ROS-induced damage.[23][24] The AIE property of this compound makes it an excellent candidate for fluorescence-based tracking.

Materials:

  • Confocal laser scanning microscope (CLSM)

  • Glass-bottom confocal dishes or chamber slides

  • Organelle-specific fluorescent trackers (e.g., MitoTracker™ Red CMXRos, LysoTracker™ Green DND-26)

  • Hoechst 33342 (for nuclear staining)

  • Live-cell imaging solution

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere overnight.

  • Incubation: Treat the cells with a non-toxic concentration of this compound (determined from Protocol 2) for various time points (e.g., 1, 4, 12, 24 hours) to assess uptake kinetics.

  • Co-staining: In the final 30 minutes of incubation, add the organelle-specific tracker(s) and Hoechst 33342 to the medium according to the manufacturer's instructions.

  • Imaging:

    • Wash the cells three times with warm PBS or live-cell imaging solution to remove the extracellular PS and dyes.

    • Add fresh imaging solution to the dish.

    • Image the cells immediately using a CLSM. Use appropriate laser lines and emission filters for each fluorophore (e.g., ~405 nm excitation for the TPE derivative and Hoechst, ~561 nm for MitoTracker Red, ~488 nm for LysoTracker Green).

  • Analysis: Overlay the images from the different channels to determine the degree of colocalization between the photosensitizer's fluorescence and the specific organelle markers.

Protocol 4: In Vitro Phototoxicity Assay

Rationale: This is the definitive experiment to determine the light-induced cytotoxic efficacy of the photosensitizer. It integrates concentration, incubation time, and light dose to determine the compound's therapeutic potential.[25][26]

Materials:

  • All materials from Protocol 2

  • A calibrated light source (e.g., LED array or filtered lamp) with an emission spectrum that overlaps with the photosensitizer's absorption peak.

  • A power meter (radiometer) to measure light irradiance (mW/cm²).

Procedure:

  • Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.

  • Incubation: Incubate the cells with the photosensitizer for the optimal duration determined from uptake studies (e.g., 4 hours), protected from light.

  • Self-Validating Controls: The experiment must include four parallel groups:

    • Group A: No PS, No Light (Untreated Control)

    • Group B: No PS, Light Only (Light Toxicity Control)

    • Group C: PS, No Light (Dark Toxicity Control)

    • Group D: PS + Light (PDT Treatment Group)

  • Irradiation:

    • Before irradiation, gently wash the cells twice with warm PBS to remove any extracellular PS. Add 100 µL of fresh, phenol red-free medium.

    • Measure the light irradiance (P) at the level of the cell monolayer using the power meter.

    • Irradiate Groups B and D with the desired light dose (Fluence, J/cm²). The required exposure time (t, in seconds) is calculated as: Time (s) = Fluence (J/cm²) / Irradiance (W/cm²) .

    • Keep Groups A and C in the incubator (in the dark) during the irradiation period.

  • Post-Irradiation Incubation: Return all plates to the incubator and incubate for 24-48 hours.

  • Viability Assessment: Perform an MTT assay as described in Protocol 2.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for the PDT-treated group using non-linear regression analysis. A significant difference in viability between Group D and the control groups (A, B, C) indicates a successful photodynamic effect.

Protocol 5: Detection of Intracellular ROS Generation

Rationale: This protocol provides direct evidence that the observed phototoxicity is mediated by the generation of ROS, confirming the intended mechanism of action.[9][27]

Materials:

  • ROS-sensitive probe:

    • Singlet Oxygen Sensor Green (SOSG) for specific detection of ¹O₂.[28]

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) for general ROS.

  • Fluorescence microplate reader or flow cytometer.

  • Black-walled, clear-bottom 96-well plates.

Procedure:

  • Seeding and Treatment: Seed cells in a black-walled 96-well plate and treat with the photosensitizer as in the phototoxicity protocol.

  • Probe Loading: After the PS incubation period, wash the cells and incubate them with DCFH-DA (e.g., 10 µM) or SOSG for 30-60 minutes in the dark, according to the manufacturer's protocol.

  • Irradiation: Wash the cells again to remove the excess probe and add fresh phenol red-free medium or PBS. Immediately irradiate one set of wells while keeping a duplicate set in the dark.

  • Measurement: Immediately after irradiation, measure the fluorescence intensity using a microplate reader (e.g., Ex/Em ≈ 488/525 nm for DCF). A significant increase in fluorescence in the irradiated wells compared to the dark controls confirms light-induced ROS production.

Section 4: Framework for In Vivo Evaluation

Following successful in vitro validation, the next step is to assess the photosensitizer's efficacy and safety in a preclinical animal model.[29][30]

Conceptual Model: A common approach is to use a subcutaneous tumor xenograft model.[1][31]

  • Host: Immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Tumor Cells: Human cancer cells (e.g., A549, HeLa) are injected subcutaneously into the flank of the mouse.

  • Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³) before treatment begins.

Experimental Outline:

  • Pharmacokinetics and Biodistribution: Inject the photosensitizer (often formulated in a delivery vehicle like DSPE-PEG micelles) via the tail vein.[9] Use an in vivo imaging system (IVIS) to monitor the fluorescence of the AIEgen over time (e.g., 1, 4, 8, 12, 24 hours) to determine the time of maximum tumor accumulation.

  • PDT Treatment: At the optimal time point identified above, anesthetize the tumor-bearing mice and irradiate the tumor area with a fiber-optic coupled laser of the appropriate wavelength and fluence.[3]

  • Efficacy Study: Divide animals into four groups: (1) Saline + Light, (2) PS only, (3) Saline only, and (4) PS + Light.

  • Assessment:

    • Measure tumor volume with calipers every 2-3 days for 2-3 weeks.

    • Monitor animal body weight and overall health as indicators of systemic toxicity.

    • At the end of the study, perform histological analysis (e.g., H&E staining) of the tumors and major organs to assess therapeutic effect and potential side effects.[9]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 4-(1,2,2-Triphenylvinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(1,2,2-Triphenylvinyl)benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. Given its large hydrophobic structure, comprised of three phenyl rings and a vinyl group, achieving a desired concentration in aqueous or organic solvents can be a significant hurdle. This document provides a series of troubleshooting strategies and frequently asked questions to systematically address and overcome these solubility issues.

Troubleshooting Guide: Common Solubility Problems and Solutions

This section addresses specific issues you might be facing in the lab. Each problem is followed by a detailed, step-by-step protocol and an explanation of the underlying scientific principles.

Issue 1: My this compound won't dissolve in aqueous buffers.

This is a common issue due to the compound's predominantly non-polar nature. The carboxylic acid group provides a handle for pH-dependent solubility modification.

Solution 1.1: pH Adjustment to Form a Soluble Carboxylate Salt

The principle here is to deprotonate the carboxylic acid group (a weak acid) to form a more soluble salt (the carboxylate).[1][2] This is often the most effective initial strategy for carboxylic acids.

Experimental Protocol:

  • Prepare a Suspension: Suspend the desired amount of this compound in your aqueous buffer of choice (e.g., phosphate-buffered saline, PBS).

  • Titrate with Base: While stirring vigorously, add a suitable base dropwise. Common choices include 1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH).

  • Monitor pH and Dissolution: Continuously monitor the pH of the solution. As the pH increases, the carboxylic acid will be converted to its carboxylate salt, and you should observe the solid dissolving.[2][3]

  • Target pH: The pKa of benzoic acid is approximately 4.2.[2] For complete dissolution, the pH should be raised to at least 2 units above the pKa. A target pH of 7.0 to 9.0 is a good starting point.[4][5]

  • Final Adjustment: Once the solid is fully dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) if a specific lower pH is required, but be aware that precipitation may occur if the pH drops too close to the pKa.

Causality Explained: The conversion of the neutral carboxylic acid to its ionized carboxylate form introduces a charge, which significantly enhances its interaction with polar water molecules, thereby increasing solubility.[1]

Issue 2: I need to dissolve the compound in an organic solvent, but it has limited solubility.

While more soluble in organic solvents than in water, high concentrations can still be difficult to achieve. A co-solvent system can be an effective approach.

Solution 2.1: Utilizing a Co-solvent System

Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the dissolution of non-polar compounds.[6][7][8]

Experimental Protocol:

  • Initial Dissolution: Dissolve the this compound in a small amount of a good organic solvent in which it is readily soluble. Common choices include Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9]

  • Systematic Dilution: To this solution, slowly add your desired final solvent (e.g., ethanol, methanol, or an aqueous buffer) while stirring.

  • Observe for Precipitation: If the compound begins to precipitate, you may have reached the limit of solubility for that particular co-solvent ratio. You may need to increase the proportion of the initial "good" solvent.

  • Recommended Starting Ratios: For aqueous applications, a stock solution in DMSO can be prepared and then diluted into the aqueous buffer.[9] For purely organic systems, a mixture of a highly polar organic solvent with a less polar one can be effective.

Data Presentation: Common Co-solvents

Co-solventTypical UseConsiderations
DMSOStock solutions for biological assaysCan be toxic to cells at higher concentrations.
DMFOrganic synthesis and formulationsSimilar to DMSO, can have toxicity concerns.[9]
EthanolPharmaceutical formulationsGenerally well-tolerated, less polar than water.[10]
Propylene GlycolDrug delivery systemsA common excipient in pharmaceutical preparations.[7]
Issue 3: pH adjustment and co-solvents are not sufficient or are incompatible with my experimental system.

In such cases, more advanced formulation strategies involving excipients like surfactants or cyclodextrins can be employed.

Solution 3.1: Micellar Solubilization with Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous media.[11][12][13]

Experimental Protocol:

  • Select a Surfactant: Common laboratory surfactants include Sodium Dodecyl Sulfate (SDS), Polysorbates (e.g., Tween® 80), and Polyoxyethylene ethers (e.g., Triton™ X-100). Non-ionic surfactants are often preferred due to their lower toxicity.[11]

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.

  • Add the Compound: Add the this compound to the surfactant solution.

  • Facilitate Dissolution: Stirring and gentle heating can aid in the encapsulation of the compound within the micelles.

Visualization of Micellar Solubilization:

G cluster_micelle Micelle in Aqueous Solution cluster_surfactant Surfactant Monomer a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a7 a6->a7 a8 a7->a8 a8->a1 center Hydrophobic Core (Compound Encapsulated) head Hydrophilic Head s1 tail Hydrophobic Tail s2

Caption: Diagram of a micelle encapsulating a hydrophobic compound.

Solution 3.2: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from the aqueous environment and increasing solubility.[14][15][16]

Experimental Protocol:

  • Choose a Cyclodextrin: Beta-cyclodextrins and their derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to their cavity size and enhanced solubility.[14]

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in the desired aqueous buffer.

  • Add the Compound: Add the this compound to the cyclodextrin solution.

  • Promote Complexation: Stir the mixture, sometimes for several hours or overnight, to allow for the formation of the inclusion complex. Gentle heating can sometimes accelerate this process.

Visualization of Cyclodextrin Inclusion:

G cluster_before Before Complexation cluster_after Inclusion Complex compound Hydrophobic Compound complex Soluble Complex cyclodextrin Cyclodextrin compound_in Compound

Caption: Formation of an inclusion complex with a cyclodextrin.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

Explicit solubility data for this compound is not widely published. However, based on its structure—a large, non-polar triphenylvinyl group and a polar carboxylic acid—it is expected to be poorly soluble in water and polar solvents, and more soluble in non-polar organic solvents like dichloromethane, chloroform, and moderately soluble in solvents like THF, DMSO, and DMF.[9][17]

Q2: Can I increase the solubility by forming a salt other than with sodium or potassium?

Yes, forming salts with organic bases (e.g., tromethamine, meglumine) is a common strategy in pharmaceutical development.[18] The choice of the counterion can influence not only solubility but also other properties like stability and hygroscopicity.[19] The general principle of deprotonating the carboxylic acid remains the same. A useful guideline is the "pKa rule," which suggests that for stable salt formation, the pKa of the base should be at least 2-3 units higher than the pKa of the acidic compound.[20]

Q3: Will heating the solution improve solubility?

For most compounds, solubility increases with temperature. Gentle heating can be a useful technique, especially in conjunction with the methods described above. However, be cautious about the thermal stability of this compound. Always check for degradation after heating, for example, by using techniques like HPLC or TLC.

Q4: Are there any other advanced techniques to consider?

For drug development applications, more advanced techniques like the formation of solid dispersions, co-crystals, or nano-milling can be explored.[21][22][23]

  • Solid Dispersions: The compound is dispersed in a solid-state carrier, often a polymer, to improve its dissolution rate.[21]

  • Co-crystals: These are crystalline structures composed of the active compound and a co-former, which can have significantly different physicochemical properties, including solubility.[18]

  • Nano-milling: Reducing the particle size to the nanometer range increases the surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[24]

These methods typically require specialized equipment and expertise.

References

Troubleshooting common issues in the synthesis of 4-(1,2,2-Triphenylvinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1,2,2-Triphenylvinyl)benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important tetraphenylethylene (TPE) derivative, which is a key building block for materials with aggregation-induced emission (AIE) properties.[1][2][3]

I. Troubleshooting Low or No Product Yield

Low or no yield of the desired product is one of the most common and frustrating issues in multi-step organic synthesis. This section addresses potential causes and solutions for poor yields at different stages of the synthesis of this compound.

Q1: My McMurry coupling of benzophenone to form the tetraphenylethylene (TPE) core is giving a very low yield. What could be the problem?

A1: The McMurry reaction, while powerful for creating sterically hindered alkenes, is sensitive to reaction conditions and can result in a mixture of products.[4][5] Here are some common causes for low yields and how to address them:

  • Inactive Low-Valent Titanium Species: The active low-valent titanium species is generated in situ from TiCl₄ or TiCl₃ and a reducing agent (e.g., Zn, LiAlH₄).[5][6] This species is highly sensitive to air and moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents like THF.[4] THF can be dried by distillation from sodium/benzophenone.[4][7]

  • Formation of Pinacol Byproduct: Incomplete deoxygenation can lead to the formation of a pinacol intermediate, which may be the major product if the reaction temperature is not high enough or the reaction time is too short.[5]

    • Solution: After the initial coupling at a lower temperature, ensure the reaction mixture is refluxed for a sufficient period to drive the deoxygenation and alkene formation.[5]

  • Messy Reaction and Byproduct Formation: The McMurry reaction can be notoriously messy, producing a variety of byproducts that can complicate purification and lower the yield of the desired TPE.[8]

    • Solution: Careful purification by column chromatography is often necessary.[4] Experiment with different solvent systems to achieve optimal separation.

Q2: I am attempting a Suzuki coupling between (4-formylphenyl)boronic acid and 1-bromo-1,2,2-triphenylethene, but the reaction is not proceeding. What are some troubleshooting steps?

A2: Suzuki couplings are generally robust, but can fail due to several factors, especially with sterically hindered or electronically challenging substrates.[9][10]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the course of the reaction.

    • Solution: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen. You can try a different palladium catalyst or ligand. For example, if Pd(PPh₃)₄ is failing, you might try Pd(dppf)Cl₂.[9][11]

  • Inappropriate Base or Solvent: The choice of base and solvent system is crucial for the efficiency of the Suzuki coupling.[11][12]

    • Solution: If you are using a weak base like Na₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[9] The solvent system should be able to dissolve both the organic and aqueous phases to some extent. Common solvent systems include toluene/water, dioxane/water, or THF/water.[11]

  • Deboronation of the Boronic Acid: Boronic acids can undergo protodeboronation, especially at high temperatures or in the presence of water, which removes the boronic acid from the catalytic cycle.[12]

    • Solution: Use a slight excess of the boronic acid (1.1-1.2 equivalents). You can also try converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.

Q3: My final hydrolysis step of a methyl or ethyl ester precursor to this compound is incomplete. How can I drive the reaction to completion?

A3: The hydrolysis of esters, especially sterically hindered ones, can be slow and reversible.[13][14]

  • Insufficient Reaction Time or Temperature: The hydrolysis may simply be kinetically slow.

    • Solution: Increase the reaction time and/or temperature. Refluxing the reaction mixture is a common practice.[13]

  • Reversibility of the Reaction: Acid-catalyzed hydrolysis is an equilibrium process.[15]

    • Solution: Use a large excess of water to push the equilibrium towards the products.[15] Alternatively, use base-mediated hydrolysis (saponification), which is essentially irreversible because the carboxylate salt is formed.[15]

  • Inadequate Base Strength or Stoichiometry: If performing saponification, an insufficient amount or strength of the base will result in incomplete reaction.

    • Solution: Use a strong base like NaOH or KOH in an excess amount (e.g., 2-3 equivalents). After the reaction is complete, the carboxylic acid can be obtained by acidification with a strong acid like HCl.[14]

II. Addressing Product Impurity and Purification Challenges

Even when a reaction proceeds, obtaining a pure product can be a significant hurdle. This section provides guidance on identifying and resolving common purity issues.

Q4: After my synthesis, I see multiple spots on my TLC plate. How can I identify the impurities and purify my this compound?

A4: Multiple spots on a TLC plate indicate the presence of starting materials, intermediates, or byproducts.

  • Identification of Impurities:

    • Co-spotting: Run a TLC with your crude product, the starting materials, and a co-spot of the crude product and starting materials in the same lane. This will help you identify if any of the starting materials are unreacted.

    • Spectroscopic Analysis: If you can isolate the impurities, techniques like ¹H NMR and Mass Spectrometry can help in their structural elucidation.

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying TPE derivatives.[16][17] A silica gel column with a gradient elution of solvents like hexane and ethyl acetate is often effective.[1]

    • Recrystallization: If the product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for purification.

    • Acid-Base Extraction: Since the desired product is a carboxylic acid, you can use acid-base extraction to separate it from neutral organic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., NaHCO₃). The carboxylate salt will move to the aqueous layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.

Q5: My final product shows a broad O-H stretch in the IR spectrum, but the melting point is low and broad. What could be the issue?

A5: This combination of data suggests the presence of impurities, possibly residual starting materials or byproducts. A broad O-H stretch is expected for the carboxylic acid. However, a low and broad melting point is a classic sign of an impure compound.

  • Possible Contaminants:

    • Unreacted Ester: If the final step was hydrolysis, the presence of unreacted ester would lower and broaden the melting point.

    • Byproducts from a Side Reaction: Depending on the synthetic route, various byproducts could be present.

  • Troubleshooting Steps:

    • Re-purify the Product: Attempt further purification using the methods described in Q4.

    • Thorough Drying: Ensure the product is completely dry, as residual solvent can also depress the melting point. Dry the product under high vacuum.

III. Reaction Failure and Alternative Strategies

Sometimes, a chosen synthetic route consistently fails. This section explores reasons for complete reaction failure and suggests alternative approaches.

Q6: I am trying to synthesize the target molecule via a Horner-Wadsworth-Emmons (HWE) reaction, but I am not getting the desired product. What are some key considerations?

A6: The HWE reaction is an excellent method for forming alkenes, particularly with high E-selectivity.[18][19] However, success depends on several factors.

  • Ineffective Deprotonation of the Phosphonate: The phosphonate must be deprotonated to form the reactive carbanion.[18]

    • Solution: Use a sufficiently strong, non-nucleophilic base. Common choices include NaH, LiHMDS, or KHMDS.[20][21]

  • Steric Hindrance: The HWE reaction can be sensitive to steric hindrance on both the phosphonate and the carbonyl compound.[20] Given the bulky nature of the triphenylmethyl group, this is a significant consideration.

    • Solution: You may need to use more forcing conditions (e.g., higher temperature, longer reaction time). Alternatively, a less sterically hindered phosphonate or carbonyl partner could be considered if the synthetic route allows.

  • Reaction Temperature: The reaction rate can be highly temperature-dependent.

    • Solution: While deprotonation is often done at low temperatures, the reaction with the carbonyl compound may require warming to room temperature or even gentle heating.[20]

Q7: My attempt to carboxylate 1-bromo-1,2,2-triphenylethene using n-BuLi and dry ice failed. What went wrong?

A7: This is a classic method for forming a carboxylic acid from an aryl halide, but it is highly sensitive to reaction conditions.

  • Moisture Contamination: n-Butyllithium is a very strong base and will be quenched by any trace of water in the reaction.

    • Solution: Use anhydrous solvents and oven-dried glassware under an inert atmosphere. Ensure the dry ice is crushed and added quickly to minimize condensation of atmospheric moisture.

  • Incomplete Halogen-Metal Exchange: The reaction between n-BuLi and the aryl bromide may not have gone to completion.

    • Solution: Ensure the reaction is carried out at a sufficiently low temperature (e.g., -78 °C) to prevent side reactions.[1] Allow enough time for the exchange to occur before adding the dry ice.

  • Poor Quality of n-BuLi: n-Butyllithium can degrade over time.

    • Solution: Use a freshly opened bottle of n-BuLi or titrate an older bottle to determine its exact concentration.

IV. Experimental Protocols and Data

Protocol 1: Synthesis of this compound via Carboxylation of an Aryl Bromide[1]
  • Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 2-(4-bromophenyl)-1,1,2-triphenylethylene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Carboxylation: Add an excess of crushed dry ice to the reaction mixture. Allow the mixture to warm to room temperature and stir until no more gas evolves.

  • Workup: Quench the reaction with dilute hydrochloric acid. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of n-hexane/ethyl acetate.

Data Summary: Common Solvents for Purification
Solvent SystemTypical Ratio (v/v)PolarityNotes
n-Hexane / Ethyl AcetateGradient from 10:1 to 2:1Low to MediumGood for separating nonpolar byproducts.
Dichloromethane / n-Hexane2:1MediumCan be effective for TPE derivatives.[16]
n-Hexane / Dichloromethane5:1LowUseful for less polar compounds.[17]

V. Diagrams and Workflows

Workflow for Troubleshooting Low Yield in Suzuki Coupling

G start Low Yield in Suzuki Coupling check_catalyst Check Catalyst Activity start->check_catalyst check_base Evaluate Base and Solvent start->check_base check_deboronation Suspect Deboronation? start->check_deboronation solution_catalyst Try different Pd catalyst/ligand Ensure inert atmosphere check_catalyst->solution_catalyst solution_base Use stronger base (e.g., K3PO4) Ensure proper solvent miscibility check_base->solution_base solution_deboronation Use slight excess of boronic acid Consider using a boronate ester check_deboronation->solution_deboronation

Caption: Decision tree for addressing low yields in Suzuki coupling reactions.

Reaction Pathway: Saponification and Acidification

G ester TPE-COOR (Ester) carboxylate TPE-COO- Na+ (Carboxylate Salt) ester->carboxylate 1. NaOH, H2O/EtOH, Reflux acid TPE-COOH (Final Product) carboxylate->acid 2. HCl (aq)

Caption: Basic workflow for base-mediated hydrolysis (saponification).

References

Technical Support Center: Purification of Crude 4-(1,2,2-Triphenylvinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-(1,2,2-Triphenylvinyl)benzoic Acid (CAS 197153-87-0). This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile AIE (Aggregation-Induced Emission) luminogen. The purity of this compound is paramount for achieving reproducible results in applications ranging from advanced organic synthesis to materials science.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of crude this compound.

Question: My yield is significantly lower than expected after recrystallization. What are the potential causes?

Answer: Low recovery after recrystallization is a common issue that can typically be attributed to one or more of the following factors:

  • Improper Solvent Choice: The cornerstone of successful recrystallization is selecting a solvent in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.[2][3] If the compound has significant solubility even at low temperatures, a substantial amount will remain in the mother liquor, drastically reducing your isolated yield.

  • Using an Excessive Volume of Solvent: The goal is to create a saturated or near-saturated solution at the solvent's boiling point. Adding too much solvent will prevent the solution from becoming saturated upon cooling, and consequently, crystallization will be incomplete or may not occur at all.[4] Always use the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Cooling the Solution Too Rapidly: Allowing the hot solution to cool slowly is critical.[2] A gradual decrease in temperature promotes the formation of a pure, stable crystal lattice. Crash-cooling (e.g., by immediately placing the flask in an ice bath) leads to the rapid precipitation of the solid, which can trap impurities within the crystal structure and also results in the formation of very fine crystals that are difficult to filter and wash effectively.

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration step (e.g., to remove insoluble impurities or activated charcoal), the product may crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and flask, and keep the solution at or near its boiling point during the transfer.[3]

Question: I've purified my product, but it retains a yellow or brownish tint. How can I remove colored impurities?

Answer: Colored impurities are often large, conjugated organic molecules that can be effectively removed by treating the solution with activated charcoal.

Mechanism: Activated charcoal has a highly porous structure with a large surface area, allowing it to adsorb large, planar, and often colored molecules through van der Waals forces.

Protocol Insight:

  • Dissolve your crude this compound in the appropriate recrystallization solvent and bring it to a boil.

  • Remove the flask from the heat source and allow the boiling to subside slightly. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping.

  • Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Re-heat the mixture to boiling for 5-10 minutes to ensure maximum adsorption of the impurities.[3]

  • Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless. Proceed with the cooling and crystallization steps as usual.

Question: My purified product is an oil or a sticky solid, not a crystalline powder. What went wrong?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid phase instead of dissolving. This can also happen if the solution becomes supersaturated at a temperature that is above the melting point of the impure compound. Here’s how to troubleshoot this:

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to see if the oil dissolves.

  • Reheat and Cool Slowly: Reheat the mixture until you have a clear, homogeneous solution. Then, ensure the cooling process is very slow. Vigorous stirring or scratching the inside of the flask with a glass rod just below the solvent line can help induce nucleation and promote crystal formation.[5]

  • Change the Solvent System: If the problem persists, the chosen solvent is likely unsuitable. A good alternative is to use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is insoluble) to the hot solution until it becomes turbid (cloudy). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Question: TLC analysis of my purified product shows a persistent spot corresponding to the starting material (e.g., 1-(4-Bromophenyl)-1,2,2-triphenylethylene). How can I remove it?

Answer: If recrystallization fails to remove a specific impurity, it's often because the impurity has similar solubility properties to the desired product or it co-crystallizes. In this scenario, a more robust purification technique is required.

  • Column Chromatography: This is the most effective method for separating compounds with different polarities.[6] Since this compound is a carboxylic acid, it is significantly more polar than a neutral starting material like 1-(4-Bromophenyl)-1,2,2-triphenylethylene. A silica gel column using a solvent gradient, such as n-hexane/ethyl acetate, will effectively separate the two compounds.[7] The less polar starting material will elute first, followed by the more polar benzoic acid product.

  • Acid-Base Extraction: This is a highly efficient chemical method for separating acidic compounds from neutral or basic impurities. The carboxylic acid group of your product can be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble sodium salt. The neutral starting material will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified product. This method is often faster and more scalable than chromatography for this specific separation.

Frequently Asked Questions (FAQs)

Question: What are the primary methods for purifying crude this compound?

Answer: The three primary purification methods, each with its own advantages, are Recrystallization, Column Chromatography, and Acid-Base Extraction. The choice of method depends on the nature and quantity of impurities, the required final purity, and the scale of the reaction.

Method Selection Workflow

The following diagram outlines a logical workflow for choosing the most appropriate purification technique.

Purification_Workflow start Crude Product tlc Analyze by TLC/ NMR start->tlc decision_impurity What is the main impurity type? tlc->decision_impurity recrystallization Recrystallization decision_impurity->recrystallization Minor side products, good crystalline solid acid_base Acid-Base Extraction decision_impurity->acid_base Neutral starting material (e.g., bromo-precursor) column_chrom Column Chromatography decision_impurity->column_chrom Multiple impurities or impurities with similar polarity to product Acid_Base_Extraction cluster_0 Step 1: Dissolve & Extract cluster_1 Step 2: Isolate Product mix Crude Product (Acid + Neutral Impurity) in Organic Solvent (e.g., Ethyl Acetate) Add Aqueous NaHCO₃ Solution sep_funnel Aqueous Layer (Water Soluble Sodium Salt of Product) Organic Layer (Neutral Impurity) mix->sep_funnel Shake & Separate Layers aqueous_layer Aqueous Layer sep_funnel:f0->aqueous_layer acidify Add HCl (aq) until pH ~2 aqueous_layer->acidify precipitate Pure Product Precipitates acidify->precipitate

References

Preventing aggregation-caused quenching in 4-(1,2,2-Triphenylvinyl)benzoic Acid applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1,2,2-Triphenylvinyl)benzoic Acid (TPE-COOH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the application of this versatile Aggregation-Induced Emission (AIE) luminogen. Here, we move beyond basic protocols to explain the causality behind experimental choices, ensuring your experiments are built on a solid foundation of scientific understanding.

Understanding the Core Principle: Aggregation-Induced Emission (AIE)

Conventional fluorescent molecules often suffer from a phenomenon known as Aggregation-Caused Quenching (ACQ), where their fluorescence diminishes or is entirely quenched at high concentrations or in the solid state. This is typically due to the formation of non-emissive aggregates through detrimental π–π stacking interactions.

In contrast, TPE-COOH is an Aggregation-Induced Emission luminogen (AIEgen). AIEgens are unique molecules that are non-emissive when dissolved in good solvents but become highly fluorescent upon aggregation.[1][2] The underlying mechanism for this "turn-on" fluorescence is the Restriction of Intramolecular Rotations (RIR) . In a dissolved state, the phenyl rings of the tetraphenylethene (TPE) core can rotate freely, providing a non-radiative pathway for the excited state to decay. However, in an aggregated state, these rotations are physically hindered, blocking the non-radiative decay channel and forcing the molecule to release its energy as fluorescence.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have about working with TPE-COOH.

Q1: Why is my TPE-COOH solution not fluorescing?

A1: This is the expected behavior of an AIEgen in a good solvent. TPE-COOH will only exhibit strong fluorescence when it aggregates. If you are observing no fluorescence, it is likely that the molecules are fully dissolved. To induce fluorescence, you need to create conditions that promote aggregation, such as adding a poor solvent (e.g., water to a THF solution) or increasing the concentration.

Q2: What is the optimal excitation and emission wavelength for TPE-COOH?

A2: The exact excitation and emission maxima can vary depending on the solvent environment and the aggregation state. Generally, the excitation maximum is in the UV range, around 330-360 nm, and the emission maximum is typically observed in the blue-green region, around 450-490 nm. It is always recommended to perform an initial scan to determine the optimal excitation and emission wavelengths for your specific experimental conditions.

Q3: Is TPE-COOH soluble in water?

A3: TPE-COOH has poor solubility in pure water due to its hydrophobic tetraphenylethene core. The carboxylic acid group provides some limited aqueous compatibility, especially at higher pH where it can be deprotonated. For applications in aqueous buffers, it is often necessary to first dissolve the TPE-COOH in a water-miscible organic solvent (like THF or DMSO) and then add this stock solution to the aqueous medium.

Q4: Can I conjugate TPE-COOH to other molecules?

A4: Yes, the carboxylic acid group on TPE-COOH is a versatile handle for bioconjugation.[3][4] It can be activated, for example using EDC/NHS chemistry, to form stable amide bonds with primary amines on proteins, peptides, or other biomolecules.[5][6]

Q5: How does the purity of TPE-COOH affect my experiments?

A5: High purity is crucial for reliable and reproducible results. Impurities can act as quenchers or interfere with the aggregation process, leading to inconsistent fluorescence. It is recommended to use TPE-COOH with a purity of 98% or higher.[7][8]

Troubleshooting Guide: From Theory to Practice

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.

Issue 1: Unexpected Fluorescence Quenching or Low Signal Intensity

Q: I've induced aggregation, but my TPE-COOH fluorescence is still weak or appears quenched. What could be the cause?

A: Even with AIEgens, achieving optimal fluorescence requires careful control of the experimental conditions. Here are several factors that could be leading to suboptimal emission:

  • Inappropriate Solvent System: The choice of solvent and co-solvent is critical. While a "poor" solvent is needed to induce aggregation, an excessively poor solvent can lead to uncontrolled precipitation and the formation of large, non-uniform aggregates that can scatter light and affect fluorescence measurements.

    • Solution: Create a solvent titration curve to determine the optimal solvent/co-solvent ratio. For example, when using a THF/water system, systematically vary the water fraction (fw) from 0% to 99% and measure the fluorescence intensity at each step. You will typically observe a sharp increase in fluorescence at a certain fw, which represents the optimal condition for AIE.

Solvent System (Good/Poor)Typical Optimal Poor Solvent Fraction (fw)Observations
THF / Water70-90%Gradual increase in fluorescence, followed by a sharp enhancement.
DMSO / Water60-80%Similar to THF/water, but may require slightly less water due to DMSO's higher polarity.
Acetonitrile / Water70-90%ACN is a good solvent for TPE derivatives, and water acts as an effective aggregation-inducer.[9]
  • Suboptimal pH: The protonation state of the carboxylic acid group on TPE-COOH significantly influences its solubility and aggregation behavior. At low pH, the carboxylic acid is protonated (-COOH), making the molecule less water-soluble and more prone to aggregation. At high pH, it is deprotonated (-COO⁻), which can increase its solubility and potentially inhibit aggregation. The emission properties and morphologies of the aggregates are greatly dependent upon the solution pH.[10]

    • Solution: Experimentally determine the optimal pH for your application. Prepare a series of buffers with varying pH values and measure the fluorescence intensity of TPE-COOH in each. For applications in biological media, ensure that the buffer has sufficient capacity to maintain a stable pH.

  • High Ionic Strength: High concentrations of salts in your buffer can affect the aggregation of TPE-COOH. Ions can screen the electrostatic charges on the deprotonated carboxylate groups, which can either promote or inhibit aggregation depending on the specific ions and their concentrations.

    • Solution: If you suspect ionic strength is an issue, prepare your TPE-COOH solution in a low-salt buffer and then titrate in a concentrated salt solution to observe the effect on fluorescence.

  • Presence of Quenchers: Certain molecules in your sample can quench the fluorescence of TPE-COOH. Common quenchers include heavy metal ions (like Hg²⁺ and Ag⁺) and nitroaromatic compounds.[9][11]

    • Solution: If your sample contains potential quenchers, consider purification steps to remove them. Alternatively, if you are developing a sensor, this quenching effect can be harnessed for detection.

Issue 2: Precipitation and Poor Solution Stability

Q: My TPE-COOH is precipitating out of my aqueous solution. How can I improve its stability?

A: The hydrophobic nature of the TPE core makes TPE-COOH prone to precipitation in aqueous environments. Here are some strategies to improve its solubility and stability:

  • Use of a Co-solvent: When preparing your working solution, it is often necessary to first dissolve the TPE-COOH in a water-miscible organic solvent like THF or DMSO to create a stock solution. This stock solution can then be carefully diluted into your aqueous buffer.

  • Nanoparticle Formulation: Encapsulating TPE-COOH within nanoparticles is an effective way to maintain its dispersion in aqueous media while still allowing it to exist in an aggregated, and therefore fluorescent, state.

    • Experimental Protocol: TPE-COOH Nanoparticle Formulation via Nanoprecipitation

      • Prepare Stock Solutions:

        • Dissolve TPE-COOH in THF at a concentration of 1 mg/mL.

        • Dissolve a suitable encapsulating agent (e.g., Pluronic F-127 or a biodegradable polymer like PLGA) in deionized water at a concentration of 1 mg/mL.[12]

      • Nanoprecipitation:

        • Rapidly inject a small volume of the TPE-COOH/THF stock solution into a larger volume of the aqueous encapsulating agent solution while vigorously stirring or sonicating.[12]

        • A typical ratio would be 100 µL of the TPE-COOH solution added to 1 mL of the polymer solution.

      • Solvent Evaporation:

        • Allow the THF to evaporate by stirring the solution open to the air for several hours or by using a rotary evaporator.

      • Purification (Optional):

        • Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any remaining free TPE-COOH or encapsulating agent. Resuspend the pellet in your desired buffer.

  • pH Adjustment: As mentioned earlier, increasing the pH of your aqueous solution can deprotonate the carboxylic acid, increasing the molecule's overall negative charge and potentially improving its stability in solution through electrostatic repulsion.

Application-Specific Protocols and Troubleshooting

Live-Cell Imaging

TPE-COOH's "turn-on" fluorescence upon aggregation makes it an excellent candidate for live-cell imaging, as it can potentially lead to high signal-to-noise ratios.

Experimental Protocol: Live-Cell Imaging with TPE-COOH Nanoparticles

  • Cell Culture:

    • Culture your cells of interest (e.g., HeLa cells) on glass-bottom dishes suitable for microscopy until they reach 60-70% confluency.

  • Staining Solution Preparation:

    • Prepare TPE-COOH nanoparticles as described in the protocol above.

    • Dilute the nanoparticle suspension in fresh, pre-warmed cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined experimentally.

  • Cell Staining:

    • Remove the existing culture medium from the cells and wash them twice with pre-warmed phosphate-buffered saline (PBS).

    • Add the TPE-COOH nanoparticle-containing medium to the cells.

  • Incubation:

    • Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂. Incubation times may need to be optimized.

  • Washing:

    • Remove the staining solution and wash the cells three times with pre-warmed PBS to remove any extracellular nanoparticles.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with suitable excitation (e.g., 405 nm laser) and emission (e.g., 450-550 nm filter) settings.

Troubleshooting Live-Cell Imaging

  • Low Signal/No Staining:

    • Increase Concentration/Incubation Time: The nanoparticle concentration or incubation time may be insufficient for cellular uptake.

    • Check Nanoparticle Stability: Ensure your nanoparticles are stable in the cell culture medium. Some components of the medium can cause nanoparticle aggregation and precipitation.

    • Optimize Nanoparticle Formulation: The surface chemistry of your nanoparticles can affect cellular uptake. Consider using different encapsulating agents.

  • High Background Fluorescence:

    • Thorough Washing: Ensure that all extracellular nanoparticles are removed by performing thorough washing steps.

    • Optimize Concentration: Using too high a concentration of nanoparticles can lead to non-specific binding and high background.

Drug Delivery

The hydrophobic core of TPE-COOH aggregates or nanoparticles can be used to encapsulate hydrophobic drugs, and the fluorescence of TPE-COOH can be used to track the delivery vehicle.

Experimental Protocol: Drug Loading into TPE-COOH Nanoparticles

  • Drug and TPE-COOH Co-dissolution:

    • Dissolve both TPE-COOH and your hydrophobic drug of choice in a suitable organic solvent like THF. The ratio of drug to TPE-COOH will need to be optimized to achieve the desired loading efficiency.

  • Nanoparticle Formulation:

    • Follow the nanoprecipitation protocol described earlier, using the solution containing both the drug and TPE-COOH.

  • Purification:

    • It is crucial to remove any unloaded, free drug. This can be done by centrifugation or dialysis.

  • Characterization:

    • Determine the drug loading efficiency and encapsulation efficiency using techniques like HPLC or UV-Vis spectroscopy to quantify the amount of drug in the nanoparticles.

    • Characterize the size and morphology of the drug-loaded nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Troubleshooting Drug Delivery Applications

  • Low Drug Loading:

    • Optimize Drug:Polymer Ratio: Experiment with different initial ratios of the drug to TPE-COOH and the encapsulating polymer.

    • Solvent Choice: Ensure that both the drug and TPE-COOH are fully soluble in the chosen organic solvent.

  • Premature Drug Release:

    • Nanoparticle Stability: The stability of your nanoparticles is key to preventing premature drug leakage. Crosslinking the polymer shell of the nanoparticles can improve their stability.

Visualizing Key Concepts

To further clarify the principles discussed, here are some diagrams created using the DOT language.

AIE_vs_ACQ cluster_AIE Aggregation-Induced Emission (AIE) cluster_ACQ Aggregation-Caused Quenching (ACQ) AIE_dissolved Dissolved State (e.g., in THF) AIE_aggregated Aggregated State (e.g., in THF/Water) AIE_dissolved->AIE_aggregated Addition of Poor Solvent Non-emissive\n(Free Intramolecular Rotation) Non-emissive (Free Intramolecular Rotation) AIE_dissolved->Non-emissive\n(Free Intramolecular Rotation) Excitation Highly Emissive\n(Restricted Intramolecular Rotation) Highly Emissive (Restricted Intramolecular Rotation) AIE_aggregated->Highly Emissive\n(Restricted Intramolecular Rotation) Excitation ACQ_dissolved Dissolved State (e.g., in THF) ACQ_aggregated Aggregated State (π-π stacking) ACQ_dissolved->ACQ_aggregated Increased Concentration Emissive Emissive ACQ_dissolved->Emissive Excitation Quenched Emission Quenched Emission ACQ_aggregated->Quenched Emission Excitation

Caption: AIE vs. ACQ Mechanisms.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Experiment Start problem Issue: Low/No Fluorescence or Precipitation start->problem check_solvent Optimize Solvent/Co-solvent Ratio (e.g., THF/Water Titration) problem->check_solvent Is aggregation optimal? check_pH Investigate pH Dependence (Buffer Titration) problem->check_pH Is the pH suitable? check_concentration Optimize TPE-COOH Concentration problem->check_concentration Is concentration in the right range? formulate_nps Consider Nanoparticle Formulation problem->formulate_nps Is precipitation occurring?

Caption: Troubleshooting workflow for TPE-COOH applications.

References

Technical Support Center: Probes Based on 4-(1,2,2-Triphenylvinyl)benzoic Acid (TPVBA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with fluorescent probes based on 4-(1,2,2-Triphenylvinyl)benzoic Acid (TPVBA). TPVBA is a classic luminogen featuring Aggregation-Induced Emission (AIE), a phenomenon where it becomes highly fluorescent in an aggregated state or high-viscosity environment.[1][2] This property makes TPVBA-based probes powerful tools for bioimaging and sensing.[3][4] However, like all fluorophores, their utility is critically dependent on their photostability—the ability to resist photochemical degradation under illumination.

This guide provides in-depth, experience-driven answers to common challenges related to the photostability of TPVBA probes. We will explore the root causes of photobleaching and offer validated troubleshooting strategies and advanced protocols to enhance the performance and reliability of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the photostability of your TPVBA-based probes.

Q1: What is photobleaching, and why does it affect my TPVBA probe?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[5][6] For TPVBA and other tetraphenylethylene (TPE) derivatives, this process often occurs when the excited probe molecule reacts with molecular oxygen.[6] This interaction can generate highly reactive oxygen species (ROS), such as singlet oxygen, which then attack and degrade the probe's chemical structure, rendering it non-fluorescent.[7][8][9] While AIEgens are generally known for good photostability compared to conventional dyes, they are not immune to this effect, especially under prolonged or high-intensity illumination.[10][11][12]

Q2: My fluorescence signal is fading quickly. Is it definitely photobleaching?

A2: Rapid signal loss is a strong indicator of photobleaching, but other factors could be involved. Consider these possibilities:

  • Probe Diffusion/Movement: Is your target moving out of the focal plane? This is common in live-cell imaging.

  • Environmental Changes: For probes sensitive to pH, polarity, or viscosity, a change in the local microenvironment could reduce fluorescence.

  • Phototoxicity: High-intensity light can induce cellular stress or death, leading to morphological changes that result in signal loss.

A simple test is to acquire an image, wait for a period without illumination, and then re-image the same area. If the signal does not recover, irreversible photobleaching is the most likely cause.[13]

Q3: What are the first, simple steps I can take to reduce photobleaching during microscopy?

A3: Before modifying your probe or experimental buffer, always optimize your imaging parameters. The goal is to minimize the total photon exposure for the fluorophore.[14]

  • Reduce Excitation Power: Use the lowest laser or lamp power that provides an adequate signal-to-noise ratio. The rate of photobleaching is directly proportional to the intensity of the excitation light.[5][14]

  • Increase Detector Gain/Sensitivity: Instead of increasing laser power, try increasing the gain on your detector (e.g., PMT voltage on a confocal microscope). This amplifies the signal you have without accelerating bleaching.

  • Minimize Exposure Time: Use the shortest possible pixel dwell time (for confocal) or camera exposure time (for widefield) that still yields a clear image.

  • Use Neutral Density (ND) Filters: These filters reduce the intensity of the excitation light before it reaches your sample.

  • Select Appropriate Filters: Ensure your excitation and emission filters are well-matched to your probe's spectra to maximize signal collection efficiency and minimize bleed-through.

Part 2: In-Depth Troubleshooting Guides

This section provides structured solutions to specific experimental problems, explaining the underlying science and offering detailed protocols.

Problem 1: Rapid Signal Loss in Solution or Live-Cell Imaging

Q: I'm performing time-lapse imaging of live cells stained with a TPVBA-based probe, and the signal disappears within minutes. Optimizing imaging settings isn't enough. What's the next step?

A: This scenario strongly suggests that photo-induced chemical reactions, likely involving reactive oxygen species (ROS), are destroying your probe.[7][15] The solution is to modify the chemical environment to suppress these reactions.

Causality: In its excited triplet state, the TPVBA fluorophore can transfer energy to ground-state molecular oxygen (³O₂), generating highly destructive singlet oxygen (¹O₂).[6][8] This is a primary pathway for photobleaching. By removing dissolved oxygen or adding agents that quench ROS, you can significantly extend the fluorescent lifetime of your probe.

Solution: Implement an Oxygen Scavenging System (OSS) or Antioxidant.

For live-cell imaging, commercially available antifade mounting media often contain such systems. A commonly used and effective system you can prepare yourself is the glucose oxidase/catalase (GODCAT) system.

Experimental Protocol: Preparing a GODCAT Antifade Buffer This protocol describes how to prepare an imaging buffer that actively removes dissolved oxygen.

  • Prepare Stock Solutions:

    • Glucose Stock (20% w/v): Dissolve 2 g of D-glucose in 10 mL of distilled water. Filter-sterilize and store at 4°C.

    • Glucose Oxidase (10 mg/mL): Dissolve 10 mg of glucose oxidase (from Aspergillus niger) in 1 mL of buffer (e.g., PBS). Store in small aliquots at -20°C.

    • Catalase (3.5 mg/mL): Dissolve 3.5 mg of catalase (from bovine liver) in 1 mL of buffer. Store in small aliquots at -20°C.

  • Prepare Imaging Buffer:

    • Start with your standard cell imaging buffer (e.g., Hanks' Balanced Salt Solution or phenol red-free DMEM).

    • Just before imaging, create the final antifade buffer. For 1 mL of imaging buffer, add:

      • 10 µL of Glucose Stock (final concentration 0.2%)

      • 10 µL of Glucose Oxidase stock (final concentration 100 µg/mL)

      • 10 µL of Catalase stock (final concentration 35 µg/mL)

  • Application:

    • Replace the normal cell culture medium with the freshly prepared GODCAT imaging buffer immediately before starting your time-lapse experiment.

    • Ensure your sample is well-sealed on the microscope stage to limit re-oxygenation from the air.

Problem 2: How Do I Quantitatively Compare the Photostability of Different Probes?

Q: I have synthesized a new derivative of TPVBA that I believe is more photostable. How can I prove this and get quantitative data?

A: A rigorous comparison requires measuring the photobleaching rate under controlled and identical conditions.[5][14] The most common metric is the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[6]

Causality: To obtain a meaningful comparison, you must ensure that each probe absorbs the same number of photons per unit time. This means keeping the illumination power, wavelength, and sample concentration consistent.[5] A head-to-head comparison on the same instrument is the most reliable method.[14]

Experimental Protocol: Measuring Photobleaching Half-Life (t₁/₂)

  • Sample Preparation:

    • Prepare solutions or stained cell samples for both your original TPVBA probe and the new derivative. Crucially, adjust the concentration of each so that their initial fluorescence intensities are nearly identical under your chosen imaging conditions. This normalizes for differences in brightness or quantum yield.

    • Mount the samples on identical slides or imaging dishes.

  • Microscope Setup:

    • Use a confocal or widefield fluorescence microscope.

    • Choose an objective and set the excitation wavelength and laser power. These settings must remain constant for all measurements.

    • Define a region of interest (ROI) for measurement.[6][16]

  • Data Acquisition:

    • Focus on the sample and acquire an initial image (t=0).

    • Begin a time-lapse acquisition, continuously illuminating the sample and capturing images at a fixed interval (e.g., every 5-10 seconds).[6]

    • Continue until the fluorescence intensity has decayed to less than 20% of the initial value.

  • Data Analysis:

    • For each time series, measure the mean fluorescence intensity within the ROI for every image.[16]

    • Correct for background fluorescence by subtracting the mean intensity of a region with no sample.[6]

    • Normalize the intensity at each time point (Iₜ) to the initial intensity (I₀).

    • Plot the normalized intensity (Iₜ / I₀) versus time.

    • Determine the time at which the normalized intensity equals 0.5. This is the photobleaching half-life (t₁/₂).

Data Presentation: Comparative Photostability

ProbeExcitation Wavelength (nm)Laser Power (%)Initial Intensity (a.u.)Half-Life (t₁/₂) (seconds)
Standard TPVBA405103250 ± 15045 ± 5
Modified TPVBA-X405103190 ± 180180 ± 12

This table provides a clear, quantitative comparison demonstrating the improved photostability of the modified probe.

Part 3: Advanced Strategies & Probe Design

For researchers with synthetic chemistry capabilities, rationally designing the TPVBA core is the most powerful method for enhancing photostability.

Q: How can I chemically modify the TPVBA structure to create a more photostable probe?

A: Modifying the electronic and steric properties of the TPE core can significantly inhibit photobleaching pathways. Several successful strategies have been reported in the literature for AIEgens.[17]

Causality: The key is to influence the excited-state properties of the molecule. This can be achieved by:

  • Introducing Steric Hindrance: Bulky groups added to the phenyl rings can physically shield the vinyl core from attack by ROS and restrict the intramolecular motions that can lead to non-radiative decay or reactive states.[17]

  • Modulating Electronic Properties: Adding electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., cyano, nitro) can alter the energy levels of the molecule's frontier orbitals (HOMO/LUMO).[17] This can make the excited state less susceptible to oxidation or change the efficiency of intersystem crossing into the destructive triplet state.

  • Extending π-Conjugation: Fusing aromatic rings or adding conjugated linkers can delocalize the excited-state electron density, making the molecule more stable and often shifting its emission to longer, less phototoxic wavelengths.[17]

Diagrams and Visualizations

Photobleaching Pathway Diagram This diagram illustrates the primary mechanism of photobleaching involving molecular oxygen.

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Excitation (Light) S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Slow) O2_1 ¹O₂ (Singlet Oxygen) T1->O2_1 Degraded Degraded Probe (Non-fluorescent) O2_1->Degraded Oxidation Reaction

Caption: Simplified Jablonski diagram showing the photobleaching pathway.

Workflow for Photostability Quantification

G cluster_prep Preparation cluster_acq Acquisition cluster_ana Analysis P1 Prepare Probe Samples (Equal Initial Intensity) P2 Mount on Microscope P1->P2 A1 Set Constant Imaging Parameters (Laser Power, Dwell Time) P2->A1 A2 Start Time-Lapse Imaging (Continuous Illumination) A1->A2 D1 Measure Mean Intensity in ROI for each time point A2->D1 D2 Normalize Intensity to t=0 D1->D2 D3 Plot Normalized Intensity vs. Time D2->D3 D4 Determine Half-Life (t₁/₂) D3->D4

Caption: Experimental workflow for quantifying probe photostability.

Chemical Modification Strategies for TPVBA

Caption: Potential sites and strategies for chemical modification of TPVBA.

References

Technical Support Center: Optimization of Suzuki Coupling for AIEgen Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions tailored for the synthesis of Aggregation-Induced Emission luminogens (AIEgens). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these unique fluorophores. AIEgens, which are non-emissive in solution but highly fluorescent in an aggregated state, often possess complex, sterically hindered structures that present unique challenges for even the most robust coupling reactions.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and field-proven strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions and concerns that arise during the planning and execution of Suzuki coupling reactions for AIEgen synthesis.

Q1: My Suzuki coupling reaction shows low or no conversion. What are the primary factors to investigate?

A1: Low or no conversion in a Suzuki coupling for AIEgen synthesis can typically be attributed to one of three main areas: catalyst activity, substrate reactivity, or reaction conditions.

  • Catalyst System (Palladium Source & Ligand): The choice of palladium precatalyst and ligand is critical. For sterically hindered AIEgens, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate both the oxidative addition and reductive elimination steps.[4][5][6] If you are using a standard catalyst like Pd(PPh₃)₄, it may not be active enough for challenging substrates.[5]

  • Substrate Stability (Boronic Acid): Heteroaryl boronic acids, which are common building blocks for AIEgens, can be unstable and prone to protodeboronation (hydrolysis of the C-B bond).[7][8] This side reaction replaces the boronic acid group with a hydrogen, effectively terminating the reaction for that molecule.[7][8] Using fresh, high-purity boronic acid or more stable derivatives like boronate esters (e.g., MIDA boronates) can mitigate this issue.[7][9]

  • Reaction Conditions (Base, Solvent, Temperature): The base is not just a spectator; it's essential for activating the boronic acid to form a borate complex, which is necessary for transmetalation.[10] The solvent must be able to dissolve the reactants and be appropriately degassed to prevent catalyst oxidation.[11] The temperature needs to be high enough to overcome activation barriers but not so high that it promotes substrate or product degradation.[12][13][14]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. What causes this and how can I minimize it?

A2: Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid, is a common side reaction.[15][16] It primarily occurs through two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0).[8][15]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[8][15][17]

Solutions:

  • Rigorous Degassing: Thoroughly degas your solvent and reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[5]

  • Choice of Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling that occurs during the initial reduction of a Pd(II) precatalyst.[8]

  • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby disfavoring the bimolecular homocoupling reaction.

Q3: My AIEgen product is difficult to purify due to persistent byproducts. What are the likely culprits?

A3: Besides homocoupling, other common byproducts that complicate purification include:

  • Protodeboronation Product: As mentioned, the boronic acid can be hydrolyzed back to its parent arene.[7][8] This results in a byproduct that can be difficult to separate from the desired product, especially if they have similar polarities.

  • Dehalogenation Product: The aryl halide starting material can undergo dehalogenation, where the halide is replaced by a hydrogen atom.[8][16]

  • Residual Catalyst: Palladium residues can be difficult to remove. Various workup procedures, including washes with aqueous solutions of reagents like thiourea or the use of metal scavengers, can be effective.

Q4: How does steric hindrance in my AIEgen precursors affect the reaction, and how can I overcome it?

A4: Steric hindrance is a major challenge in AIEgen synthesis.[18] Bulky groups near the reaction centers can impede the approach of the reactants to the palladium catalyst, slowing down key steps of the catalytic cycle, particularly oxidative addition and reductive elimination.[19]

Strategies to Overcome Steric Hindrance:

  • Ligand Selection: Employing bulky, electron-rich ligands is the most common and effective strategy.[6][20] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium center that can accommodate sterically demanding substrates.[21]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the higher activation barriers associated with sterically hindered substrates.[22]

  • More Reactive Coupling Partners: If possible, switching from an aryl chloride to a more reactive aryl bromide or iodide can facilitate the oxidative addition step.[23]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a more granular, step-by-step approach to troubleshooting specific experimental outcomes.

Troubleshooting Workflow: Low Yield or Failed Reaction

When faced with a low-yielding or failed reaction, a systematic approach is crucial. The following workflow can help diagnose the issue.

G start Low/No Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) Are Starting Materials Consumed? start->check_sm sm_present Starting Materials Largely Unreacted check_sm->sm_present Yes sm_gone Starting Materials Consumed, but Product Not Formed check_sm->sm_gone No inactive_catalyst Issue: Inactive Catalytic Cycle - Catalyst Poisoning? - Inefficient Oxidative Addition? - Transmetalation Failure? sm_present->inactive_catalyst side_reactions Issue: Dominant Side Reactions - Protodeboronation? - Homocoupling? - Decomposition? sm_gone->side_reactions solution_catalyst Solution: 1. Screen Catalysts/Ligands (e.g., Buchwald) 2. Increase Temperature 3. Screen Bases (K3PO4, Cs2CO3) 4. Verify Reagent Purity inactive_catalyst->solution_catalyst solution_side Solution: 1. Use Boronate Ester (MIDA, pinacol) 2. Rigorously Degas Solvent 3. Lower Reaction Temperature 4. Use Fresh Boronic Acid side_reactions->solution_side

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Experimental Protocol: Screening Reaction Parameters

A systematic screening of reaction parameters is often the most efficient way to optimize a challenging Suzuki coupling. Design of Experiments (DoE) can be a powerful tool for this.[24] Below is a general protocol for screening key variables.

Table 1: Example Parameter Screening Matrix

ExperimentCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)100
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)100
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Dioxane/H₂O (10:1)100
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)110
5Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane/H₂O (10:1)100

Step-by-Step Screening Protocol: [12][25]

  • Vessel Preparation: To a set of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv), boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vials with septum caps and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the palladium precatalyst and ligand as a solid or a solution in degassed solvent. Then, add the degassed solvent system via syringe.

  • Reaction: Place the vials in a preheated heating block and stir vigorously at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at set time points (e.g., 2h, 6h, 24h).

  • Workup and Analysis: After completion, cool the reactions to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the crude product yield by a quantitative method like ¹H NMR with an internal standard or by LC-MS with a calibration curve.

Part 3: Understanding the Core Mechanism & Side Reactions

A solid grasp of the Suzuki coupling catalytic cycle is fundamental to effective troubleshooting.

The Suzuki Coupling Catalytic Cycle

The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[4][10][26]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Diaryl Transmetal Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' (AIEgen) PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-X ArylHalide->Pd0 BoronicAcid Ar'-B(OR)₂ Borate [Ar'-B(OR)₂(OH)]⁻ BoronicAcid->Borate Base Base (e.g., OH⁻) Base->BoronicAcid Borate->PdII_Aryl

References

Technical Support Center: 4-(1,2,2-Triphenylvinyl)benzoic Acid - Impurity Identification and Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1,2,2-Triphenylvinyl)benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the identification and removal of impurities during and after its synthesis. Our approach is grounded in established chemical principles to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

A1: The nature of impurities is intrinsically linked to the synthetic route employed. The two predominant methods, McMurry coupling and Suzuki coupling, each present a unique impurity profile.

  • McMurry Coupling Route: This reaction involves the reductive coupling of two carbonyl compounds.[1] Potential impurities include unreacted ketone or aldehyde starting materials, and pinacol byproducts from a partial reduction.[2] A significant challenge with this route can be the formation of E/Z isomers of the desired product, which may be difficult to separate due to similar physical properties.[3]

  • Suzuki Coupling Route: This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and a boronic acid or ester. Common impurities include unreacted starting materials, homocoupled byproducts of both the aryl halide and the boronic acid, and residual palladium catalyst.[4] Incomplete reactions can also lead to mono-substituted intermediates.[5]

Q2: Which analytical techniques are most effective for identifying impurities in my sample of this compound?

A2: A multi-pronged analytical approach is recommended for comprehensive impurity profiling.[6]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both quantifying the purity of your main product and detecting the presence of impurities.[7][8] A reversed-phase C18 column is often a good starting point for method development.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the final product and can often reveal the presence of major impurities by comparing the obtained spectra with expected chemical shifts and integration values.

  • Mass Spectrometry (MS): MS, particularly when coupled with a chromatographic technique like LC-MS, is highly effective for identifying the molecular weights of impurities, providing crucial clues to their identities.[6]

Troubleshooting Guides

Issue 1: My final product shows multiple spots on TLC and broad peaks in HPLC.

This is a classic indication of a mixture of compounds. The troubleshooting strategy depends on the suspected impurities.

start Multiple spots on TLC / Broad peaks in HPLC check_sm Have you confirmed the absence of starting materials via co-spotting on TLC or by comparing retention times in HPLC? start->check_sm purify Purification is necessary. check_sm->purify Yes, starting materials are absent. Impurities are likely side products. check_sm->purify No, starting materials are present. column Consider Column Chromatography purify->column recrystallization Consider Recrystallization purify->recrystallization wash Consider Acid-Base Wash purify->wash

Caption: Troubleshooting workflow for product impurity.

In-depth Explanation:

  • Causality: Broad peaks in HPLC or multiple spots on TLC indicate the presence of more than one chemical entity. These could be unreacted starting materials, isomers, or side-products from the reaction.

  • Self-Validation: Before proceeding to extensive purification, it's crucial to confirm the identity of the impurities. Running a TLC with your crude product alongside the starting materials (co-spotting) is a quick and effective way to check for their presence. Similarly, injecting standards of your starting materials into your HPLC system will confirm if any of the impurity peaks correspond to them.

Issue 2: I am struggling to remove a persistent impurity with a similar polarity to my product.

This is a common challenge, especially when dealing with isomers or byproducts with similar functional groups.

start Impurity with similar polarity recrystallization Attempt Recrystallization with a different solvent system. start->recrystallization chromatography Optimize Column Chromatography recrystallization->chromatography If unsuccessful prep_hplc Consider Preparative HPLC chromatography->prep_hplc If separation is still poor

Caption: Strategy for challenging purifications.

In-depth Explanation:

  • Recrystallization Optimization: The success of recrystallization hinges on the differential solubility of your product and the impurity in a given solvent at different temperatures.[10] If one solvent system fails, systematically screen other solvents or solvent mixtures. A good solvent will dissolve your compound when hot but have limited solubility when cold.[10]

  • Column Chromatography Optimization:

    • Normal Phase (Silica Gel): For carboxylic acids, tailing on silica gel columns can be an issue. Adding a small amount of acetic or formic acid (e.g., 0.1-1%) to your eluent can suppress the deprotonation of the carboxylic acid, leading to sharper peaks and better separation.[11] Conversely, if the impurity is acidic, adding a small amount of a base like triethylamine can help it adhere more strongly to the silica.[12]

    • Reversed-Phase (C18): This can be an excellent alternative for purifying polar compounds like carboxylic acids.[9] A common mobile phase is a gradient of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to ensure the carboxylic acid remains protonated.[9]

  • Preparative HPLC: For very challenging separations, preparative HPLC offers the highest resolution, albeit with lower sample throughput.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water, acetic acid/water, toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not at room temperature.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[14]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate, with 0.5% acetic acid)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system using TLC. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

Purification MethodTypical RecoveryPurity AchievedKey Considerations
Recrystallization 60-90%>98%Dependent on the choice of solvent and the nature of the impurities.[13][15]
Column Chromatography 50-85%>99%Can be time-consuming and uses larger volumes of solvent.[12]
Preparative HPLC >80%>99.5%Lower sample capacity and higher cost.

References

Technical Support Center: 4-(1,2,2-Triphenylvinyl)benzoic Acid (TPVBA) Nanoparticle Aggregation Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling the aggregate size of 4-(1,2,2-Triphenylvinyl)benzoic Acid (TPVBA) nanoparticles. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile Aggregation-Induced Emission (AIE) luminogen. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to equip you with the scientific understanding and practical techniques to achieve reproducible control over TPVBA nanoparticle size.

Introduction to TPVBA and Its Aggregation Behavior

This compound (TPVBA) is a fluorescent molecule that exhibits Aggregation-Induced Emission (AIE). In solution, where the molecules are freely rotating, TPVBA is weakly fluorescent. However, upon aggregation, the intramolecular rotations of the phenyl rings are restricted, leading to a significant enhancement in fluorescence quantum yield. This unique property makes TPVBA nanoparticles highly valuable for applications in bio-imaging, sensing, and drug delivery.

Controlling the aggregate size of these nanoparticles is crucial as it directly influences their optical properties, colloidal stability, and biological interactions. This guide will walk you through the key parameters that govern TPVBA nanoparticle formation and how to manipulate them to achieve your desired particle size.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the size of TPVBA nanoparticle aggregates?

The size of TPVBA nanoparticle aggregates is primarily influenced by a delicate balance between attractive and repulsive forces. Key experimental parameters that you can control include:

  • Solvent System: The choice of solvent and anti-solvent, and their ratio, is critical. TPVBA is generally soluble in organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and insoluble in water. The rate of addition of the anti-solvent (water) to the TPVBA solution significantly impacts the nucleation and growth of nanoparticles.

  • Concentration of TPVBA: Higher concentrations of TPVBA tend to lead to the formation of larger aggregates due to increased collision frequency and faster growth rates.

  • pH of the Aqueous Phase: The benzoic acid moiety on TPVBA means that its charge state is pH-dependent. At pH values above its pKa, the carboxylate group is deprotonated, leading to electrostatic repulsion between nanoparticles, which can limit aggregation.

  • Temperature: Temperature affects both the solubility of TPVBA and the kinetics of nanoparticle formation. Generally, lower temperatures slow down the aggregation process, potentially leading to smaller particles.

  • Presence of Stabilizers: Surfactants or polymers can be used to control particle size and prevent uncontrolled aggregation. These stabilizers adsorb to the nanoparticle surface, providing steric or electrostatic repulsion.

Q2: How does the pH of the aqueous phase affect the stability and size of TPVBA nanoparticles?

The pH of the aqueous phase plays a pivotal role in controlling the surface charge of TPVBA nanoparticles and, consequently, their stability and size. The benzoic acid group has a pKa of approximately 4.2.

  • At pH < pKa: The carboxylic acid group is predominantly protonated (-COOH), making the nanoparticle surface relatively neutral. This lack of electrostatic repulsion can lead to increased aggregation and the formation of larger particles.

  • At pH > pKa: The carboxylic acid group is deprotonated (-COO-), resulting in a negative surface charge. This leads to electrostatic repulsion between the nanoparticles, which can prevent further aggregation and stabilize smaller particle sizes.

Therefore, by carefully controlling the pH of the aqueous phase, you can modulate the electrostatic interactions between TPVBA nanoparticles to control their final size.

Q3: Can I use TPVBA's intrinsic fluorescence to monitor the aggregation process?

Absolutely. The AIE property of TPVBA is a powerful tool for real-time monitoring of the nanoparticle formation and aggregation process. As TPVBA molecules aggregate, their fluorescence intensity will increase significantly. You can use a fluorometer to track this change in fluorescence over time. This can provide valuable insights into the kinetics of aggregation under different experimental conditions and help you to optimize your formulation process.

Troubleshooting Guide

Problem 1: My TPVBA nanoparticles are too large and polydisperse.

This is a common issue that often arises from uncontrolled precipitation and aggregation. Here’s a step-by-step guide to troubleshoot this problem:

Step 1: Re-evaluate Your Solvent System and Addition Rate.

  • Causality: A rapid addition of the anti-solvent (e.g., water) to the TPVBA solution in a good solvent (e.g., THF) can lead to a sudden and dramatic decrease in solubility, causing rapid and uncontrolled precipitation. This results in a broad size distribution.

  • Solution:

    • Decrease the rate of addition of the anti-solvent. Use a syringe pump for precise and slow addition.

    • Increase the stirring speed during the addition to ensure rapid mixing and a more uniform environment for nucleation.

    • Consider using a microfluidic device for mixing, which offers excellent control over mixing times and can lead to highly monodisperse nanoparticles.[1]

Step 2: Optimize the TPVBA Concentration.

  • Causality: High initial concentrations of TPVBA can lead to a situation where particle growth dominates over nucleation, resulting in larger particles.

  • Solution:

    • Systematically decrease the initial concentration of your TPVBA solution.

    • Create a concentration gradient experiment to identify the optimal concentration for your desired particle size.

Step 3: Control the pH of the Aqueous Phase.

  • Causality: If the pH of your aqueous phase is near or below the pKa of the benzoic acid group, the lack of electrostatic repulsion will promote aggregation.

  • Solution:

    • Ensure the pH of your aqueous anti-solvent is buffered to a value significantly above the pKa of benzoic acid (e.g., pH 7.4). This will ensure the TPVBA nanoparticles have a negative surface charge, promoting stability.

    • Use a buffer system (e.g., phosphate-buffered saline, PBS) instead of pure water as the anti-solvent.

Step 4: Introduce a Stabilizer.

  • Causality: The hydrophobic nature of the triphenylvinyl core can lead to strong van der Waals attractions between nanoparticles, causing them to aggregate.

  • Solution:

    • Incorporate a stabilizer into your formulation. Common stabilizers include:

      • Poly(vinyl alcohol) (PVA): Provides steric hindrance.

      • Pluronic F-127: A block copolymer that can adsorb to the nanoparticle surface.

      • Bovine Serum Albumin (BSA): A protein that can form a corona around the nanoparticles.

    • The concentration of the stabilizer is also a critical parameter to optimize.

Experimental Workflow for Troubleshooting Large Particle Size

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Desired Outcome Problem Large and Polydisperse TPVBA Nanoparticles Solvent Optimize Solvent System (e.g., slower addition rate) Problem->Solvent Concentration Reduce TPVBA Concentration Solvent->Concentration pH Adjust pH of Aqueous Phase (>pKa) Concentration->pH Stabilizer Incorporate a Stabilizer (e.g., PVA, Pluronic) pH->Stabilizer Outcome Controlled, Smaller, and Monodisperse Nanoparticles Stabilizer->Outcome

Caption: A flowchart for troubleshooting large and polydisperse TPVBA nanoparticles.

Problem 2: My TPVBA nanoparticles are unstable and aggregate over time.

Instability and subsequent aggregation are common challenges, especially for nanoparticles intended for biological applications or long-term storage.

Step 1: Verify the Surface Charge.

  • Causality: Insufficient surface charge can lead to a loss of electrostatic repulsion, causing the nanoparticles to aggregate over time.

  • Solution:

    • Measure the zeta potential of your nanoparticle suspension. A zeta potential more negative than -30 mV or more positive than +30 mV is generally considered to indicate good colloidal stability.

    • If the zeta potential is close to neutral, revisit the pH of your suspension. Ensure it is buffered to maintain a pH well above the pKa of TPVBA.

Step 2: Increase Steric Hindrance.

  • Causality: Electrostatic stabilization can be sensitive to the ionic strength of the medium. In high salt buffers, the electrostatic repulsion can be screened, leading to aggregation.

  • Solution:

    • Incorporate a polymer that provides steric stabilization. PEGylated lipids or block copolymers are excellent choices. The polyethylene glycol (PEG) chains extend into the aqueous phase, creating a physical barrier that prevents nanoparticles from approaching each other.

    • The molecular weight and grafting density of the PEG will influence the effectiveness of the steric stabilization.

Step 3: Optimize Storage Conditions.

  • Causality: Temperature fluctuations and prolonged storage can affect nanoparticle stability.

  • Solution:

    • Store your nanoparticle suspensions at a constant, cool temperature (e.g., 4 °C). Avoid freeze-thaw cycles unless you have incorporated cryoprotectants.

    • Filter your nanoparticle suspension through a sterile filter (e.g., 0.22 µm) to remove any dust or larger aggregates that could act as nucleation sites for further aggregation.

Logical Relationship of Stability Factors

G cluster_0 Factors Influencing Stability cluster_1 Outcome Zeta Potential Zeta Potential Colloidal Stability Colloidal Stability Zeta Potential->Colloidal Stability Electrostatic Repulsion Steric Hindrance Steric Hindrance Steric Hindrance->Colloidal Stability Physical Barrier Storage Conditions Storage Conditions Storage Conditions->Colloidal Stability Kinetic Stabilization

Caption: Key factors influencing the colloidal stability of TPVBA nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of TPVBA

This protocol is based on a general method for the synthesis of similar compounds.[2]

Materials:

  • 2-(4-bromophenyl)-1,1,2-triphenylethylene

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Dry ice (solid CO2)

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Add 3.96 g of 2-(4-bromophenyl)-1,1,2-triphenylethylene to a flame-dried reaction flask.

  • Purge the flask with nitrogen three times.

  • Under a nitrogen atmosphere, add 50 mL of anhydrous THF to the flask and stir until the solid is dissolved.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly inject 4.25 mL of 2.5 M n-BuLi into the reaction mixture.

  • Allow the reaction to proceed for 1 hour at -78 °C.

  • While maintaining the nitrogen atmosphere, add an excess of crushed dry ice to the reaction mixture.

  • Allow the reaction to warm to room temperature. The reaction is complete when gas evolution ceases.

  • Quench the reaction by adding dilute HCl.

  • Extract the product with ethyl acetate.

  • Collect the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as an off-white solid.

Protocol 2: Preparation of TPVBA Nanoparticles by Nanoprecipitation

Materials:

  • This compound (TPVBA)

  • Tetrahydrofuran (THF), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Syringe pump

Procedure:

  • Prepare a stock solution of TPVBA in THF at a concentration of 1 mg/mL.

  • Fill a syringe with the TPVBA solution and place it in a syringe pump.

  • In a separate beaker, add 10 mL of PBS (pH 7.4) and stir vigorously on a magnetic stir plate.

  • Set the syringe pump to a slow injection rate (e.g., 0.1 mL/min).

  • Inject 1 mL of the TPVBA solution into the stirring PBS.

  • Continue stirring for at least 1 hour to allow for the evaporation of THF.

  • Characterize the resulting nanoparticle suspension by Dynamic Light Scattering (DLS) for size and polydispersity index (PDI), and by fluorometry to confirm the AIE effect.

Data Presentation

Table 1: Effect of TPVBA Concentration on Nanoparticle Size and PDI

TPVBA Concentration in THF (mg/mL)Average Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
0.1850.15
0.51500.25
1.02500.38
2.04500.52

Data are hypothetical and for illustrative purposes.

Table 2: Effect of Aqueous Phase pH on Nanoparticle Size and Zeta Potential

Aqueous PhaseAverage Hydrodynamic Diameter (nm)Zeta Potential (mV)
Deionized Water (pH ~6.0)350-15
PBS (pH 7.4)120-35
Acetate Buffer (pH 4.0)600 (aggregated)-5

Data are hypothetical and for illustrative purposes.

References

Validation & Comparative

A Researcher's Guide to Validating Aggregation-Induced Emission in 4-(1,2,2-Triphenylvinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Quenching Conundrum with AIE

In the realm of molecular photonics and biomedical research, traditional fluorescent molecules have long been plagued by a phenomenon known as Aggregation-Caused Quenching (ACQ).[1] These luminophores, while highly emissive in dilute solutions, paradoxically lose their fluorescence upon aggregation or in the solid state, severely limiting their practical applications in biological systems and optoelectronic devices. In 2001, a paradigm-shifting discovery unveiled a counterintuitive photophysical process: Aggregation-Induced Emission (AIE).[2] Luminogens exhibiting AIE (AIEgens) are typically non-emissive when molecularly dissolved but become highly fluorescent in an aggregated state.[3]

This guide focuses on a quintessential AIEgen: 4-(1,2,2-Triphenylvinyl)benzoic Acid (TPE-COOH) . As a derivative of the archetypal tetraphenylethylene (TPE) core, TPE-COOH not only displays robust AIE characteristics but also features a carboxylic acid group, a versatile chemical handle for bioconjugation and further functionalization.[4][5][6] For researchers in materials science and drug development, rigorously validating the AIE properties of molecules like TPE-COOH is the foundational step for their application in high-contrast bioimaging, targeted drug delivery, and advanced diagnostics.[7][8][9]

The Core Principle: Unlocking Light by Restricting Motion

The AIE phenomenon in TPE-COOH is primarily governed by the Restriction of Intramolecular Motion (RIM) mechanism.[3][10][11] This encompasses both the restriction of intramolecular rotation (RIR) and vibration (RIV).[3][12]

  • In Dilute Solution: The individual TPE-COOH molecules are fully solvated. The multiple phenyl rings attached to the central ethylene double bond undergo constant, dynamic rotational and vibrational motions. This rapid motion provides an efficient non-radiative pathway for the excited-state energy to dissipate as heat, resulting in negligible fluorescence.

  • In an Aggregated State: When the molecules are forced to aggregate (e.g., in a poor solvent or the solid state), their physical proximity and intermolecular interactions severely hinder the free rotation of the phenyl rings. This physical constraint blocks the non-radiative decay channels. With the primary energy dissipation route closed, the excited-state energy is instead released radiatively, leading to strong photoluminescence.[12][13]

AIE_Mechanism cluster_solution In Dilute Solution (e.g., THF) cluster_aggregate In Aggregated State (e.g., THF/Water) Solution TPE-COOH Molecule Phenyl rings undergo free rotation Non-Radiative Decay Dominates NoEmission Weak / No Emission Solution:f0->NoEmission Heat Heat Dissipation Solution:f2->Heat Energy Loss Excitation1 Light Excitation (hν) Excitation1->Solution:f0 Aggregate TPE-COOH Aggregate Intramolecular rotation is restricted Radiative Decay Dominates Emission Strong Fluorescence Aggregate:f2->Emission Energy Release Excitation2 Light Excitation (hν) Excitation2->Aggregate:f0

Figure 1. The Restriction of Intramolecular Motion (RIM) mechanism of TPE-COOH.

Experimental Validation of AIE Properties in TPE-COOH

This section provides a detailed, self-validating workflow to empirically demonstrate and quantify the AIE characteristics of TPE-COOH. The primary technique involves inducing aggregation by adding a poor solvent (water) to a solution of the AIEgen in a good organic solvent (e.g., Tetrahydrofuran - THF, or Dimethyl sulfoxide - DMSO).[14]

AIE_Workflow start Start: Synthesized TPE-COOH Powder prep_stock 1. Prepare Stock Solution (e.g., 1 mM TPE-COOH in THF) start->prep_stock prep_series 2. Create Solvent/Anti-Solvent Series (Varying water fraction 'fw' from 0% to 99%) prep_stock->prep_series spectroscopy 3. Spectroscopic Analysis (For each fw sample) prep_series->spectroscopy characterize 5. Nanoaggregate Characterization (For fw=99% sample) prep_series->characterize uv_vis UV-Vis Absorption Spectroscopy spectroscopy->uv_vis Measure Absorbance pl Photoluminescence (PL) Spectroscopy spectroscopy->pl Measure Emission end Conclusion: AIE Properties Validated uv_vis->end qy 4. Quantum Yield (ΦF) Determination (For fw=0% and fw=99%) pl->qy Compare with Standard pl->end qy->end dls Dynamic Light Scattering (DLS) characterize->dls Determine Size Distribution tem Transmission Electron Microscopy (TEM) characterize->tem Visualize Morphology dls->end tem->end

Figure 2. Experimental workflow for validating the AIE properties of TPE-COOH.
Methodology 1: Spectroscopic Analysis in Solvent/Anti-Solvent Mixtures

Causality: This experiment is the cornerstone of AIE validation. By systematically increasing the fraction of the anti-solvent (water), we gradually decrease the solubility of the hydrophobic TPE-COOH. This forces the molecules to aggregate, allowing us to monitor the corresponding change in photophysical properties. A dramatic increase in fluorescence intensity with increasing water content is the classic signature of an AIEgen.[15][16][17]

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of TPE-COOH at a concentration of 100 μM in THF.

  • Serial Dilution: Prepare a series of 1 mL samples in cuvettes. To each cuvette, add the appropriate volumes of the TPE-COOH stock solution and pure THF to achieve a final TPE-COOH concentration of 10 μM. Then, add varying amounts of deionized water to create samples with water fractions (fw) of 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, and 99%. Gently vortex each sample to ensure mixing.

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 250-500 nm).[18][19]

  • Photoluminescence (PL) Spectroscopy: Record the PL emission spectrum for each sample. The excitation wavelength should be chosen based on the absorption spectra, typically at the absorption maximum (e.g., ~330-360 nm).[14][20]

  • Data Analysis: Plot the maximum PL intensity against the water fraction (fw). A significant enhancement in intensity, often by orders of magnitude at high fw, confirms the AIE behavior.

Methodology 2: Fluorescence Quantum Yield (ΦF) Determination

Causality: While PL spectroscopy provides qualitative evidence of AIE, the fluorescence quantum yield (ΦF) offers a quantitative measure of the emission efficiency.[17] For an AIEgen, we expect a very low ΦF in the dissolved state (pure THF) and a much higher ΦF in the aggregated state (high water fraction), providing robust, numerical validation.[14]

Protocol (Relative Method):

  • Reference Standard: Select a well-characterized fluorescent standard with a known quantum yield in a specific solvent (e.g., Quinine sulfate in 0.1 M H2SO4, ΦF = 0.546).[14]

  • Absorbance Matching: Prepare solutions of the reference standard and your TPE-COOH samples (one in pure THF, one in 99% water/THF) such that their absorbance at the chosen excitation wavelength is low and nearly identical (ideally < 0.1 to prevent inner filter effects).[21]

  • PL Measurement: Using the same excitation wavelength and spectrometer settings, record the integrated fluorescence intensity for both the reference and the TPE-COOH samples.

  • Calculation: Calculate the quantum yield of the sample (ΦS) using the following equation[21][22]:

    ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts S and R denote the sample and reference, respectively.

Methodology 3: Characterization of Nanoaggregates

Causality: Spectroscopic data strongly implies aggregation, but direct visualization and size measurement provide definitive proof. Techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) confirm that the observed fluorescence enhancement is indeed correlated with the formation of nanostructures.[14][23]

Protocol:

  • Sample Preparation: Use the TPE-COOH sample prepared at a high water fraction (e.g., 99% fw).

  • Dynamic Light Scattering (DLS): Analyze the sample to determine the hydrodynamic radius (Rh) and size distribution of the formed nanoaggregates.[23] The appearance of a distinct particle population confirms aggregation.

  • Transmission Electron Microscopy (TEM): Deposit a drop of the sample onto a TEM grid, allow it to dry, and visualize the morphology of the aggregates. This provides direct visual evidence of the nanoparticles formed in the aqueous mixture.[14]

Comparative Analysis: TPE-COOH vs. Alternative AIEgens

To contextualize the performance of TPE-COOH, it is useful to compare it with other AIEgens. The choice of an AIEgen is application-dependent, driven by factors such as emission color, quantum efficiency, solubility, and ease of functionalization. Tetraphenylethylene (TPE) serves as the parent compound, while silole derivatives like Hexaphenylsilole (HPS) represent a different structural class of AIEgens known for their high efficiency.[24][25]

FeatureTPE-COOH Tetraphenylethylene (TPE) Hexaphenylsilole (HPS)
Structure TPE core with a -COOH groupUnsubstituted TPE coreSilole core with phenyl groups
Solvent System THF/Water or DMSO/WaterTHF/WaterTHF/Water
Emission Color (Agg.) Blue-Green (~470-490 nm)[14][25]Blue (~460-480 nm)[13]Green (~500-520 nm)[25]
ΦF (in THF) Very Low (<1%)[12]Very Low (<1%)[12]Very Low (<1%)
ΦF (in Aggregates) High (Varies, can be >20%)[17]High (Can approach 100% in solid film)[12]Very High (Often near 100% in solid state)
Key Advantage Carboxylic acid group allows for easy covalent conjugation to biomolecules, drugs, or surfaces.[5][6]Simple, archetypal AIE structure.Excellent electron-transporting properties and typically very high solid-state quantum yields.
Potential Application Probes for bio-sensing, targeted imaging, and drug delivery carriers.[25][26][27]Core structure for developing more complex AIEgens, OLEDs.Highly efficient OLEDs, solid-state lighting.

Conclusion

Validating the AIE properties of this compound is a systematic process that combines spectroscopic analysis, quantitative efficiency measurements, and direct physical characterization of aggregates. The pronounced fluorescence turn-on in response to aggregation, confirmed by a significant increase in quantum yield, establishes its credentials as a robust AIEgen. The presence of the carboxylic acid moiety provides a crucial advantage over simpler AIEgens like TPE, opening a gateway for its integration into sophisticated systems for drug delivery, diagnostics, and theranostics.[9][28] By following the rigorous, causality-driven protocols outlined in this guide, researchers can confidently establish the AIE characteristics of TPE-COOH and harness its unique photophysical properties for next-generation biomedical and materials science applications.[1][11]

References

A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of 4-(1,2,2-Triphenylvinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation of 4-(1,2,2-Triphenylvinyl)benzoic Acid (TPVBA), a molecule of interest for its potential applications stemming from its tetraphenylethylene (TPE) core, known for aggregation-induced emission (AIE) properties.[1] This document moves beyond a simple listing of methods to explain the causality behind experimental choices and data interpretation, ensuring a thorough understanding of how each technique contributes to the comprehensive structural puzzle.

The molecular structure of this compound (C₂₇H₂₀O₂) consists of a tetraphenylethylene core where one of the phenyl rings is substituted with a carboxylic acid group at the para position.[2] This unique combination of a bulky, propeller-like TPE moiety and a functional carboxylic acid group gives rise to distinct spectroscopic signatures that can be effectively probed by a suite of analytical methods.

The Spectroscopic Quartet: A Multi-faceted Approach to Structural Verification

No single spectroscopic technique provides a complete structural picture. Instead, a complementary quartet of methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) & Fluorescence Spectroscopy—is essential for unequivocal structure confirmation. Each technique probes different aspects of the molecule's constitution, and their combined data provides a self-validating system of evidence.

dot

Caption: Workflow for the structural confirmation of TPVBA.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map the carbon-hydrogen framework and deduce connectivity.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR provides information on the chemical environment, number, and connectivity of protons in a molecule. For TPVBA, we expect to see distinct signals corresponding to the aromatic protons of the four phenyl rings and the acidic proton of the carboxylic acid group.

Expected ¹H NMR Spectral Features of TPVBA:

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Insight
Carboxylic Acid (-COOH)> 10.0Singlet (broad)1HConfirms the presence of the acidic proton.
Aromatic (Phenyl Rings)6.8 - 8.2Multiplets19HThe complex multiplet pattern arises from the overlapping signals of the numerous non-equivalent aromatic protons. The protons on the benzoic acid ring will exhibit a distinct splitting pattern (likely two doublets) due to their defined ortho and meta relationships.

Causality in Interpretation: The deshielding of the carboxylic acid proton to a high chemical shift is a direct consequence of the electronegative oxygen atoms and hydrogen bonding. The aromatic protons resonate in the downfield region due to the diamagnetic anisotropy of the benzene rings. The propeller-like, non-planar arrangement of the phenyl rings in the TPE core leads to a complex and overlapping series of signals for the triphenylvinyl moiety.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it offers crucial information about the number and types of carbon atoms present.

Expected ¹³C NMR Spectral Features of TPVBA:

Carbon TypeExpected Chemical Shift (δ, ppm)Structural Insight
Carboxylic Acid (-C=O)165 - 185Confirms the carbonyl carbon of the carboxylic acid.
Vinylic (=C<)120 - 145Signals corresponding to the two carbons of the central double bond.
Aromatic (-C=)120 - 150A series of signals for the carbons of the four phenyl rings. The quaternary carbons will typically have lower intensities.

Self-Validation: The number of distinct signals in the ¹³C NMR spectrum should be consistent with the symmetry of the molecule. The presence of a signal in the characteristic region for a carboxylic acid carbonyl carbon provides strong confirmatory evidence for this functional group.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified TPVBA in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable carboxylic acid proton.

  • Instrument Setup:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

dot

NMR_Analysis cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Interpretation prep Dissolve TPVBA in Deuterated Solvent Add to NMR Tube acq Tune & Shim Spectrometer Acquire ¹H Spectrum Acquire ¹³C Spectrum prep->acq proc Fourier Transform Phasing & Baseline Correction Integration & Peak Picking Structural Assignment acq->proc

Caption: Experimental workflow for NMR analysis of TPVBA.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound, which in turn provides its molecular formula. This is a critical piece of evidence in structure confirmation.

Expected Mass Spectrum of TPVBA:

The molecular formula of TPVBA is C₂₇H₂₀O₂. The expected monoisotopic mass is approximately 376.1463 g/mol .[2]

IonExpected m/zSignificance
[M+H]⁺ (protonated molecule)~377.1542Confirms the molecular weight in positive ion mode.
[M-H]⁻ (deprotonated molecule)~375.1386Confirms the molecular weight in negative ion mode (especially for the acidic TPVBA).
[M]⁺˙ (molecular ion)~376.1463Observed in techniques like Electron Ionization (EI).

Causality in Ionization: Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally preferred for molecules like TPVBA as they tend to produce the intact molecular ion with minimal fragmentation. This simplifies the spectrum and provides a clear indication of the molecular weight. ESI is particularly well-suited for TPVBA due to the presence of the ionizable carboxylic acid group.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of TPVBA (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

  • Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-1000). High-resolution mass spectrometry (HRMS) is highly recommended as it provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FTIR Absorption Bands for TPVBA:

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
O-H stretch (carboxylic acid)3300 - 2500 (broad)A very broad and characteristic band indicating the hydrogen-bonded -OH of the carboxylic acid.
C-H stretch (aromatic)3100 - 3000Confirms the presence of C-H bonds on the phenyl rings.
C=O stretch (carboxylic acid)1720 - 1680A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.
C=C stretch (aromatic)1600 - 1450A series of absorptions confirming the presence of the benzene rings.
C-O stretch (carboxylic acid)1320 - 1210Confirms the C-O single bond in the carboxylic acid moiety.

Trustworthiness of the Data: The presence of both a very broad O-H stretch and a strong C=O stretch is a highly reliable indicator of a carboxylic acid functional group. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Experimental Protocol for FTIR Spectroscopy (Solid Sample)
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of TPVBA (1-2 mg) with anhydrous potassium bromide (KBr, ~100-200 mg) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Landscape

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For TPE derivatives like TPVBA, fluorescence spectroscopy is particularly important for characterizing their signature Aggregation-Induced Emission (AIE) properties.

Expected Photophysical Properties of TPVBA:

  • UV-Vis Absorption: TPVBA is expected to exhibit strong absorption bands in the UV region (typically around 300-350 nm) corresponding to π-π* transitions of the extensive conjugated system of the tetraphenylethylene core.

  • Fluorescence and AIE: In a good solvent (e.g., tetrahydrofuran, THF), TPVBA is expected to be weakly fluorescent. However, upon addition of a poor solvent (e.g., water), the molecules will aggregate, restricting intramolecular rotations of the phenyl rings. This blockage of non-radiative decay pathways leads to a significant enhancement of fluorescence emission, a hallmark of AIE.

Causality of AIE: The propeller-like shape of the TPE core allows for free rotation of the phenyl rings in solution, which provides a non-radiative pathway for the excited state to relax, thus quenching fluorescence. In the aggregated state, these rotations are physically hindered, forcing the excited state to decay radiatively, resulting in strong light emission.

Experimental Protocol for AIE Measurement
  • Sample Preparation: Prepare a stock solution of TPVBA in a good solvent (e.g., THF) at a concentration of around 10⁻⁵ M.

  • Titration: In a series of cuvettes, prepare solutions with varying fractions of a poor solvent (e.g., water), from 0% to 90% or higher, while keeping the concentration of TPVBA constant.

  • Spectra Acquisition:

    • Record the UV-Vis absorption and fluorescence spectra for each solution.

    • The fluorescence spectra should be recorded by exciting at a wavelength corresponding to an absorption maximum.

  • Data Analysis: Plot the fluorescence intensity as a function of the poor solvent fraction to visualize the AIE effect.

dot

Caption: Mechanism of Aggregation-Induced Emission (AIE) in TPVBA.

Conclusion: A Symphony of Evidence

The structural confirmation of this compound is not achieved through a single measurement but by the harmonious interplay of multiple spectroscopic techniques. NMR spectroscopy provides the detailed blueprint of the molecular skeleton, mass spectrometry confirms the elemental composition and molecular weight, FTIR spectroscopy identifies the key functional groups, and UV-Vis and fluorescence spectroscopy reveal its unique electronic properties. By critically evaluating the data from each technique and ensuring their mutual consistency, researchers can confidently and authoritatively establish the structure of TPVBA, paving the way for its application in materials science and drug development.

References

A Comparative Guide to 4-(1,2,2-Triphenylvinyl)benzoic Acid in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of organic electronics, the demand for highly efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is paramount. Blue-emitting materials, in particular, have been a significant focus of research due to the challenges in achieving longevity and high efficiency, which directly impacts the performance of full-color displays.[1][2] This guide provides a comprehensive performance benchmark of 4-(1,2,2-Triphenylvinyl)benzoic Acid (TPVBA), a luminescent material with promising applications in OLEDs. We will delve into its fundamental properties, compare its performance with alternative materials, and provide detailed experimental protocols for its application, offering a holistic view for researchers and professionals in the field.

The Rise of Aggregation-Induced Emission (AIE)

A pivotal challenge in OLED technology has been the phenomenon of Aggregation-Caused Quenching (ACQ), where luminescent materials that are highly emissive in dilute solutions see their fluorescence significantly diminish in the solid state.[3] This is a critical issue as the emissive layers in OLEDs are fabricated from solid thin films.[3] The discovery of Aggregation-Induced Emission (AIE) by Tang et al. in 2001 revolutionized the field.[3][4] AIE luminogens (AIEgens), such as those based on tetraphenylethylene, exhibit the opposite behavior: they are weakly emissive in solution but become highly luminescent upon aggregation in the solid state.[4][5] This characteristic makes them ideal candidates for fabricating efficient and stable OLEDs, particularly in non-doped device architectures which offer manufacturing advantages.[4][6]

TPVBA, with its tetraphenylethylene core, is a member of this class of AIEgens.[7] The core structure consists of a vinyl group connected to three phenyl rings, and it is functionalized with a benzoic acid group.[8] This molecular design not only imparts the desirable AIE property but also allows for further chemical modifications.[8][9]

Performance Benchmarking of TPVBA and its Derivatives

While direct performance data for TPVBA itself in OLED devices is not extensively detailed in readily available literature, we can infer its potential by examining a closely related and well-studied derivative, 4,4'-bis(1,2,2-triphenylvinyl)biphenyl (BTPE). BTPE is essentially a dimer of the triphenylvinyl portion of TPVBA and serves as an excellent proxy for understanding the performance of this class of materials.

BTPE has been successfully utilized as both a blue emitter in non-doped OLEDs and as a host for green and red fluorescent dyes.[10] This versatility is a key advantage. A non-doped blue OLED employing BTPE as the emitter has demonstrated a maximum current efficiency of 7.1 cd/A.[10] When used as a host for green and red emitters, the resulting devices achieved significantly higher efficiencies of 18 cd/A and 5 cd/A, respectively.[10]

Comparative Analysis with Alternative Blue Emitters

The landscape of blue OLED materials has evolved through several generations, including fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters.[1][11]

Material ClassEmitter Example(s)Typical External Quantum Efficiency (EQE)Key AdvantagesKey Challenges
AIE (Fluorescent) BTPE (TPVBA derivative)~7.1 cd/A (non-doped blue)[10]High solid-state efficiency, good stability, suitable for non-doped devices.[4][6]Efficiency can be lower than phosphorescent or TADF materials.
Conventional Fluorescence DPVBi, ADNModerateEstablished materials.[2]Suffer from ACQ, limiting solid-state efficiency.[5]
Phosphorescent Iridium(III) complexesPotentially highCan achieve high internal quantum efficiency.Stable and efficient blue phosphors are difficult to develop.[2]
TADF Carbazole-dicyanobenzene derivatives>14%[12]Can harvest both singlet and triplet excitons without heavy metals.[2]Can suffer from efficiency roll-off at high brightness.[12]
Hyperfluorescence TADF sensitizer + Fluorescent emitter>21%[13]High efficiency, good color purity.[2]Complex multi-component systems.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided with an emphasis on the causality behind the experimental choices.

Synthesis of this compound

The synthesis of TPVBA can be achieved through a Grignard reaction followed by carboxylation. A common route involves the reaction of a brominated precursor with magnesium to form a Grignard reagent, which is then reacted with dry ice (solid CO2).[9]

Step-by-Step Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine. Slowly add a solution of 2-(4-bromophenyl)-1,1,2-triphenylethylene in anhydrous tetrahydrofuran (THF) to initiate the reaction.[9] The iodine acts as an activator for the magnesium. The nitrogen atmosphere is crucial to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture.

  • Carboxylation: Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath.[9] This low temperature is necessary to prevent side reactions. Add an excess of crushed dry ice to the reaction mixture. The Grignard reagent will attack the carbon dioxide to form a magnesium carboxylate salt.

  • Workup: Allow the reaction to warm to room temperature. Quench the reaction by slowly adding a dilute solution of hydrochloric acid.[9] This protonates the carboxylate salt to form the desired carboxylic acid and dissolves any unreacted magnesium.

  • Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.[9]

Fabrication of a Non-Doped OLED Device

The following describes a general procedure for fabricating a multilayer OLED using thermal evaporation. The device structure is chosen to ensure efficient charge injection and transport to the emissive layer.

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).

Step-by-Step Protocol:

  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

  • Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

    • Deposit a 10 nm thick layer of a suitable Hole Injection Layer (HIL) material.

    • Deposit a 40 nm thick layer of a Hole Transport Layer (HTL), such as NPB.

    • Deposit a 20 nm thick emissive layer of the AIE material (e.g., BTPE).[14]

    • Deposit a 30 nm thick layer of an Electron Transport Layer (ETL), such as TPBi.[14]

    • Deposit a 1 nm thick layer of an Electron Injection Layer (EIL), such as LiF.

    • Deposit a 100 nm thick Aluminum (Al) cathode.[14]

  • Encapsulation: To prevent degradation from atmospheric moisture and oxygen, encapsulate the device using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.

Logical Frameworks and Diagrams

The Aggregation-Induced Emission (AIE) Mechanism

The underlying principle of AIE is the restriction of intramolecular motions (RIM) in the aggregated state. In solution, the phenyl rings of the TPVBA molecule can rotate freely, providing non-radiative decay pathways for the excited state. In the solid state, these rotations are hindered, which closes the non-radiative channels and forces the excited state to decay radiatively, resulting in strong light emission.

Caption: Mechanism of Aggregation-Induced Emission (AIE).

OLED Fabrication Workflow

The fabrication of an OLED is a sequential process that requires precise control over layer thickness and vacuum conditions to achieve optimal device performance.

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps Start ITO Substrate Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) Start->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL HIL Deposition UV_Ozone->HIL Transfer to Evaporator HTL HTL Deposition HIL->HTL EML EML Deposition (TPVBA/BTPE) HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition ETL->EIL Cathode Cathode Deposition (Al) EIL->Cathode Encapsulation Encapsulation (Nitrogen Glovebox) Cathode->Encapsulation Transfer to Glovebox Testing Device Characterization Encapsulation->Testing

Caption: Workflow for OLED fabrication via thermal evaporation.

Conclusion

This compound and its derivatives represent a highly promising class of materials for OLED applications, primarily due to their Aggregation-Induced Emission properties that overcome the common issue of concentration quenching. While direct, extensive benchmarking data for TPVBA is emerging, the performance of its close analogue, BTPE, demonstrates the viability of this material family for achieving efficient blue, green, red, and white OLEDs.[10] Compared to other classes of emitters like phosphorescent and TADF materials, AIEgens offer a compelling balance of performance, stability, and manufacturing simplicity, particularly for non-doped device architectures. Further research focusing on the molecular engineering of TPVBA could lead to even greater efficiencies and enhanced stability, solidifying the role of AIE materials in the future of display and lighting technologies.

References

A Comprehensive Guide to the Quantitative Analysis of 4-(1,2,2-Triphenylvinyl)benzoic Acid Aggregation Behavior

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced fluorescent materials, luminogens exhibiting Aggregation-Induced Emission (AIE) have emerged as a cornerstone for innovations in diagnostics, bio-imaging, and materials science. Among these, 4-(1,2,2-Triphenylvinyl)benzoic Acid (TPE-COOH) represents a key molecular scaffold, prized for its versatile AIE characteristics. This guide provides an in-depth, quantitative analysis of the aggregation behavior of TPE-COOH, offering a comparative perspective against alternative AIE-active molecules and detailing the rigorous experimental methodologies required for its characterization.

The Phenomenon of Aggregation-Induced Emission in TPE-COOH

Conventional fluorescent molecules often suffer from Aggregation-Caused Quenching (ACQ), where their emission intensity diminishes in the aggregated or solid state. In stark contrast, AIE luminogens (AIEgens) like TPE-COOH are largely non-emissive when molecularly dissolved in good solvents but become highly fluorescent upon aggregation.[1] This remarkable "turn-on" fluorescence is attributed to the Restriction of Intramolecular Motions (RIM) mechanism.

In dilute solutions, the phenyl rings of the tetraphenylethene (TPE) core in TPE-COOH undergo constant rotational and vibrational motions, providing non-radiative pathways for the decay of the excited state. However, in an aggregated state, these intramolecular motions are physically constrained. This blockage of non-radiative decay channels forces the excited molecules to release their energy through radiative pathways, resulting in a significant enhancement of fluorescence emission. The carboxylic acid moiety in TPE-COOH not only provides a site for further functionalization but also influences its aggregation behavior in response to environmental factors such as pH and solvent polarity.

Comparative Analysis: TPE-COOH vs. Alternative AIEgens

To contextualize the performance of TPE-COOH, a comparative analysis with other AIEgens is essential. An ideal comparison involves molecules with similar structural motifs, such as a carboxylic acid group, which allows for a more direct assessment of the core fluorophore's properties. For this guide, we will compare TPE-COOH with a Dansyl-functionalized Tetraphenylethylene (TPE-Dansyl) derivative, which also possesses AIE characteristics but with a different fluorophore attached to the TPE core.[2][3]

ParameterThis compound (TPE-COOH)Dansyl-functionalized Tetraphenylethylene (TPE-Dansyl)
AIE Mechanism Restriction of Intramolecular Motion (RIM) of the TPE core.RIM of the TPE core, with potential for Twisted Intramolecular Charge Transfer (TICT) from the dansyl group.
Solvent-Induced Aggregation Strong AIE effect observed in solvent/poor-solvent mixtures (e.g., DMSO/water).[1]Exhibits AIE behavior in appropriate solvent mixtures.[2][3]
pH Sensitivity The carboxylic acid group's protonation state is expected to influence aggregation and fluorescence.Less inherent pH sensitivity compared to TPE-COOH, unless specifically designed with pH-responsive groups.
Quantum Yield (Aggregated State) Moderate to high, dependent on aggregation conditions.[1]Can be very high, influenced by the dansyl fluorophore.[2][3]
Emission Wavelength (Aggregated) Typically in the blue-green region (~450-500 nm).Emission can be tuned from blue to green depending on the specific dansyl modification.[2][3]

This comparative table highlights the distinct advantages of TPE-COOH, particularly its potential for pH-responsive aggregation, making it a candidate for applications in pH sensing and targeted drug delivery in environments with varying pH.

Experimental Protocols for Quantitative Analysis

A thorough understanding of TPE-COOH's aggregation behavior necessitates a multi-faceted experimental approach. Here, we detail the core methodologies for its quantitative analysis.

Synthesis of this compound

The synthesis of TPE-COOH is a critical first step for any quantitative study. A common synthetic route is illustrated below.

4-Bromobenzophenone 4-Bromobenzophenone Intermediate_1 Intermediate 4-Bromobenzophenone->Intermediate_1 McMurry Coupling Precursor Phenylacetic acid Phenylacetic acid Phenylacetic acid->Intermediate_1 TPE-Ester TPE-Ester Intermediate_1->TPE-Ester Esterification TPE-COOH This compound TPE-Ester->TPE-COOH Hydrolysis

Caption: Synthetic pathway for TPE-COOH.

Analysis of Solvent-Induced Aggregation

The AIE properties of TPE-COOH are most commonly investigated by inducing aggregation through the addition of a poor solvent to a solution of the AIEgen in a good solvent. A typical system is a mixture of Dimethyl Sulfoxide (DMSO) and water.[1]

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare TPE-COOH stock solution in DMSO (e.g., 1 mM) Serial_Dilutions Prepare serial dilutions in DMSO/water mixtures with varying water fractions (fw) from 0% to 99% Stock_Solution->Serial_Dilutions Fluorescence_Spectroscopy Measure fluorescence emission spectra (λex ≈ 330 nm) Serial_Dilutions->Fluorescence_Spectroscopy UV_Vis_Spectroscopy Measure UV-Vis absorption spectra Serial_Dilutions->UV_Vis_Spectroscopy DLS Perform Dynamic Light Scattering (DLS) measurements Serial_Dilutions->DLS Plot_Fluorescence Plot fluorescence intensity vs. water fraction Fluorescence_Spectroscopy->Plot_Fluorescence Analyze_UV_Vis Analyze changes in absorption spectra for aggregation indicators UV_Vis_Spectroscopy->Analyze_UV_Vis Analyze_DLS Determine particle size distribution and average hydrodynamic radius DLS->Analyze_DLS

Caption: Workflow for analyzing solvent-induced aggregation of TPE-COOH.

Step-by-Step Protocol for Fluorescence Spectroscopy:

  • Prepare a stock solution of TPE-COOH in DMSO (e.g., 1 mM).

  • Prepare a series of solutions in cuvettes with a constant TPE-COOH concentration (e.g., 50 µM) and varying water fractions (fw), from 0% to 99%, by mixing the stock solution with appropriate volumes of DMSO and water.[1]

  • Equilibrate the samples for a set time (e.g., 30 minutes) at room temperature.

  • Measure the fluorescence emission spectra using a spectrofluorometer. Set the excitation wavelength to the absorption maximum of TPE-COOH in the aggregated state (typically around 330 nm).[1]

  • Record the emission spectra over a suitable wavelength range (e.g., 400-700 nm).

  • Plot the fluorescence intensity at the emission maximum as a function of the water fraction to visualize the AIE effect.

Expected Results: A significant increase in fluorescence intensity is expected as the water fraction increases, indicating the formation of fluorescent aggregates.

Quantitative Analysis of pH-Dependent Aggregation

The carboxylic acid group of TPE-COOH makes its aggregation behavior susceptible to changes in pH. At low pH, the carboxylic acid is protonated and neutral, which may favor aggregation due to increased hydrophobicity and hydrogen bonding. At high pH, the carboxylate form is negatively charged, leading to electrostatic repulsion that could hinder aggregation.

Step-by-Step Protocol for pH-Dependent Analysis:

  • Prepare a stock solution of TPE-COOH in a suitable organic solvent like DMSO.

  • Prepare a series of buffer solutions with a range of pH values (e.g., pH 4 to 10).

  • Add the TPE-COOH stock solution to each buffer solution to a final desired concentration, ensuring the organic solvent percentage is low and constant across all samples.

  • Incubate the samples to allow for equilibration.

  • Measure the fluorescence intensity and emission wavelength for each sample.

  • Perform DLS measurements to determine the average particle size at each pH.

  • Plot fluorescence intensity and particle size as a function of pH.

Expected Results: A transition in fluorescence intensity and particle size is expected around the pKa of the carboxylic acid group, demonstrating the pH-responsiveness of TPE-COOH aggregation.

Determination of Critical Aggregation Concentration (CAC)

The Critical Aggregation Concentration (CAC) is the concentration above which the AIEgen molecules begin to form aggregates. This can be determined using UV-Vis spectroscopy by monitoring changes in the absorbance spectrum as a function of concentration.

Step-by-Step Protocol for CAC Determination:

  • Prepare a series of TPE-COOH solutions in a specific solvent system (e.g., a fixed DMSO/water ratio) with a wide range of concentrations.

  • Measure the UV-Vis absorption spectrum for each concentration.

  • Plot the absorbance at a specific wavelength (e.g., the absorption maximum) against the logarithm of the concentration.

  • Identify the CAC as the point where there is a distinct change in the slope of the plot, indicating the onset of aggregation.[4]

Advanced Characterization and Applications

Beyond the fundamental quantitative analysis, the aggregation behavior of TPE-COOH can be further explored and exploited in various applications.

Morphological Characterization

Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can provide visual evidence of the morphology and size of the TPE-COOH aggregates formed under different conditions. For instance, TEM images can reveal the formation of spherical nanoparticles in DMSO/water mixtures.[1]

Applications in Biosensing and Bioimaging

The pH-sensitive aggregation and "turn-on" fluorescence of TPE-COOH make it a promising candidate for developing biosensors and imaging agents. For example, TPE-COOH can be functionalized with targeting moieties to create probes that selectively accumulate in acidic tumor microenvironments, leading to enhanced fluorescence for tumor imaging.[5] Furthermore, the aggregation of TPE-COOH can be triggered by specific analytes, such as metal ions, leading to a fluorescent response for their detection.[6]

Conclusion

The quantitative analysis of the aggregation behavior of this compound is crucial for harnessing its full potential in various scientific and technological fields. By employing a combination of spectroscopic and microscopic techniques, researchers can gain a deep understanding of the factors that govern its AIE properties. This knowledge paves the way for the rational design of novel AIE-based materials with tailored functionalities for applications ranging from advanced diagnostics to smart materials.

References

A Senior Application Scientist's Guide to Comparing the Ion-Sensing Capabilities of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise measurement of ion concentrations is paramount to unraveling the intricate tapestry of cellular signaling. Fluorescent ion indicators have emerged as indispensable tools, offering a window into the dynamic interplay of ions within living systems. This guide provides an in-depth comparison of the performance of various fluorescent probes for key physiological ions—Ca²⁺, Na⁺, K⁺, and Cl⁻—supported by experimental data and protocols to empower you in selecting the optimal probe for your research needs.

The Foundation: Understanding Key Performance Metrics

The efficacy of a fluorescent ion probe is not a singular measure but a composite of several key performance indicators. A thorough understanding of these metrics is crucial for making an informed decision.[1]

  • Dissociation Constant (K_d): This value represents the concentration of the ion at which 50% of the indicator is bound. It is a critical determinant of the probe's sensitivity and dynamic range. A lower K_d indicates a higher affinity for the ion, making the probe suitable for detecting low ion concentrations. Conversely, a higher K_d is preferable for measuring larger changes in ion concentration.

  • Quantum Yield (Φ): A measure of the efficiency of the fluorescence process, the quantum yield is the ratio of photons emitted to photons absorbed. A higher quantum yield translates to a brighter signal, which is particularly important for detecting low-abundance ions or for imaging applications where high signal-to-noise is required.[2][3][4]

  • Selectivity: An ideal ion probe should exhibit high selectivity for its target ion over other biologically relevant ions. Poor selectivity can lead to misleading results, as the fluorescence signal may be influenced by off-target ions.

  • Photostability: This refers to a fluorophore's resistance to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light. High photostability is essential for long-term imaging experiments.[5]

  • Ratiometric vs. Single-Wavelength Probes: Ratiometric indicators exhibit a shift in their excitation or emission spectra upon ion binding, allowing for the measurement of the ratio of fluorescence intensities at two different wavelengths. This provides a built-in correction for variations in dye concentration, cell thickness, and excitation light intensity, leading to more quantitative and robust measurements.[5][6] Single-wavelength probes, on the other hand, show a change in fluorescence intensity at a single wavelength.

The Contenders: A Head-to-Head Comparison of Fluorescent Ion Probes

Calcium (Ca²⁺) Indicators: Illuminating the Universal Second Messenger

Calcium signaling is fundamental to a vast array of cellular processes. Consequently, a diverse range of fluorescent Ca²⁺ indicators has been developed.

IndicatorTypeEx (nm) (Free/Bound)Em (nm) (Free/Bound)K_d (nM)Quantum Yield (Bound)Key Features
Fura-2 Ratiometric (Excitation)380 / 340510~145~0.23The gold standard for ratiometric Ca²⁺ imaging; UV-excitable.[7]
Indo-1 Ratiometric (Emission)~350475 / 400~230~0.38Ideal for flow cytometry due to its emission shift.[7]
Fluo-4 Single Wavelength494516~345~0.14Bright green fluorescence, compatible with 488 nm laser lines.
Cal-520® Single Wavelength492514~320HighSuperior brightness and signal-to-noise ratio compared to Fluo-4.
Rhod-4™ Single Wavelength530555~525HighRed-shifted indicator, suitable for multiplexing with green probes.
GCaMP6 Genetically Encoded488510~150-300~0.5-0.8Targetable to specific cells or organelles; requires viral transfection or transgenic models.
Sodium (Na⁺) Indicators: Tracking a Key Player in Cellular Excitability

Measuring intracellular sodium is crucial for understanding neuronal signaling and cellular homeostasis.[8]

IndicatorTypeEx (nm)Em (nm)K_d (mM)Selectivity (Na⁺/K⁺)Key Features
SBFI Ratiometric (Excitation)380 / 340505~11.3 (in 135 mM K⁺)~18The first ratiometric Na⁺ indicator, though it has a low quantum yield.[9]
Sodium Green™ Single Wavelength492516~21 (in 135 mM K⁺)~41Brighter than SBFI with longer wavelength excitation.[9]
CoroNa™ Green Single Wavelength492516~80~4Suitable for measuring large Na⁺ transients.
ING-2 Single Wavelength525545High AffinityHighHigh-affinity indicator for high-throughput screening.
Potassium (K⁺) Indicators: Monitoring the Main Intracellular Cation

Fluorescent potassium indicators are essential for studying processes like neuronal activity and cardiac function.

IndicatorTypeEx (nm)Em (nm)K_d (mM)Key Features
PBFI Ratiometric (Excitation)380 / 340505~44 (in 135 mM Na⁺)UV-excitable ratiometric indicator.[9][10]
IPG-1 Single Wavelength52554550Low affinity, suitable for high K⁺ environments.[10]
IPG-2 Single Wavelength52554518Intermediate affinity.[10]
IPG-4 Single Wavelength5255457High affinity for detecting small K⁺ changes.[10]
RGEPO1 Genetically Encoded56359114Red fluorescent genetically encoded indicator.[11]
Chloride (Cl⁻) Indicators: Unveiling the Most Abundant Anion

Chloride channels and transporters play vital roles in cell volume regulation, transepithelial transport, and neuronal inhibition.

IndicatorTypeEx (nm)Em (nm)K_sv (M⁻¹)Key Features
MQAE Quenched350460~200Popular chloride indicator with good sensitivity.[12][13][14]
SPQ Quenched350445118Another widely used quenched chloride indicator.[15]
Lucigenin Quenched368 / 455505390High quenching constant but can be unstable in the cytoplasm.
Cl-YFP Genetically Encoded488530(K_d ~96 mM)Genetically targetable yellow fluorescent protein-based sensor.

The "How-To": Experimental Protocols for Probe Characterization

To ensure the selection of the most appropriate probe and the accurate interpretation of experimental data, it is essential to characterize the performance of fluorescent ion indicators under your specific experimental conditions.

Determining the Dissociation Constant (K_d)

The K_d of an indicator can be determined by titrating the probe with known concentrations of the target ion and measuring the corresponding changes in fluorescence.[16][17][18][19][20]

Materials:

  • Fluorescent ion indicator (salt form)

  • Ion-free buffer (e.g., for Ca²⁺, a buffer containing 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

  • High-ion buffer (e.g., for Ca²⁺, a buffer containing 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare a series of calibration buffers with varying free ion concentrations by mixing the ion-free and high-ion buffers in different ratios.

  • Prepare a stock solution of the fluorescent indicator in the ion-free buffer.

  • Add a small aliquot of the indicator stock solution to each calibration buffer to achieve the desired final indicator concentration (typically 1-10 µM).

  • Measure the fluorescence intensity of each sample at the appropriate excitation and emission wavelengths. For ratiometric probes, measure the intensity at both wavelengths.

  • Determine F_min and F_max: F_min is the fluorescence intensity in the ion-free buffer, and F_max is the fluorescence intensity in the saturating ion concentration.

  • Plot the fluorescence intensity (or ratio) against the free ion concentration.

  • Fit the data to the following equation to determine the K_d:

    F = F_min + (F_max - F_min) * [Ion] / (K_d + [Ion])

    Where:

    • F is the measured fluorescence intensity.

    • [Ion] is the free ion concentration.

Measuring Fluorescence Quantum Yield (Φ)

The quantum yield of a fluorescent probe can be determined using a comparative method, by referencing a standard fluorophore with a known quantum yield.[2][3][4][21]

Materials:

  • Fluorescent ion indicator

  • Standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the standard and the unknown probe in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the absorbance of each solution at the excitation wavelength using a spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer, ensuring the excitation wavelength is the same for both the standard and the unknown.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown. The plots should be linear.

  • Calculate the quantum yield of the unknown (Φ_x) using the following equation:

    Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

    Where:

    • Φ_st is the quantum yield of the standard.

    • Grad_x and Grad_st are the gradients of the linear plots for the unknown and the standard, respectively.

    • η_x and η_st are the refractive indices of the solvents for the unknown and the standard, respectively (if the solvents are the same, this term is 1).

Visualizing the Concepts: Diagrams and Workflows

To further clarify the principles and methodologies discussed, the following diagrams illustrate key concepts.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Probe Stock titration Perform Ion Titration prep_probe->titration prep_buffers Prepare Ion Buffers prep_buffers->titration measurement Measure Fluorescence titration->measurement plot_data Plot Data measurement->plot_data fit_curve Fit to Binding Isotherm plot_data->fit_curve calc_kd Calculate Kd fit_curve->calc_kd

Caption: Experimental workflow for determining the dissociation constant (Kd).

ratiometric_vs_single cluster_ratiometric Ratiometric Probe cluster_single Single-Wavelength Probe ratio_free Ion-Free (High Intensity at λ1) ratio_bound Ion-Bound (High Intensity at λ2) ratio_free->ratio_bound Ion Binding ratio_calc Ratio (λ2 / λ1) = [Ion] ratio_free->ratio_calc ratio_bound->ratio_calc single_free Ion-Free (Low Intensity) single_bound Ion-Bound (High Intensity) single_free->single_bound Ion Binding single_int Intensity Change ∝ [Ion] single_bound->single_int

Caption: Comparison of ratiometric and single-wavelength probe mechanisms.

Chemical Dyes vs. Genetically Encoded Indicators: A Tale of Two Technologies

The choice between traditional chemical dyes and genetically encoded indicators depends heavily on the specific experimental goals.

Chemical Dyes:

  • Advantages: Generally brighter, more photostable, and available in a wider range of affinities and spectral properties. They are also relatively easy to load into cells using AM esters.[1]

  • Disadvantages: Can be difficult to target to specific subcellular compartments or cell types. Loading can be heterogeneous, and the dyes can be extruded from the cell over time.[1][22][23]

Genetically Encoded Indicators (GEIs):

  • Advantages: Can be targeted to specific cell populations or organelles with high precision. Their expression can be controlled, and they are well-retained within the cell.[24][25][26]

  • Disadvantages: Typically have lower brightness and photostability compared to chemical dyes. They also require genetic manipulation of the cells, which can be time-consuming and may not be feasible for all systems.[1][27]

The decision of which type of probe to use involves a trade-off between ease of use and targeting specificity.

Conclusion: Navigating the Landscape of Ion Sensing

The field of fluorescent ion indicators is continually evolving, with new probes offering improved brightness, selectivity, and targeting capabilities. By carefully considering the key performance metrics and understanding the strengths and weaknesses of different probe types, researchers can confidently select the optimal tool to illuminate the intricate and dynamic world of cellular ion signaling. This guide serves as a starting point, and it is always recommended to empirically validate the chosen probe in your specific experimental system to ensure the acquisition of high-quality, reliable data.

References

A Comparative Guide to the Experimental Cross-Validation of 4-(1,2,2-Triphenylvinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis and cross-validation of experimental results for 4-(1,2,2-triphenylvinyl)benzoic acid, a prominent member of the tetraphenylethylene (TPE) family of molecules. Renowned for its aggregation-induced emission (AIE) properties, this compound has garnered significant interest within the research community, particularly for applications in bioimaging and drug delivery. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of its performance with alternative methodologies and supporting experimental data to ensure scientific integrity and reproducibility.

Introduction to this compound: The AIE Phenomenon

Conventional fluorescent molecules often suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity diminishes in concentrated solutions or the solid state. In stark contrast, AIE luminogens (AIEgens) such as this compound exhibit enhanced fluorescence emission when aggregated.[1] This unique characteristic is attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which curtails non-radiative decay pathways and promotes radiative emission. The TPE core of this compound, with its propeller-like shape, is a classic example of a moiety that undergoes this process. The presence of the carboxylic acid group provides a convenient handle for further functionalization, making it a versatile building block for various applications.

Synthesis and Characterization: A Comparative Approach

The synthesis of this compound can be approached through several routes, each with its own set of advantages and disadvantages. Here, we compare a common synthetic protocol with a widely used alternative, the Suzuki coupling reaction, to provide a basis for experimental cross-validation.

Protocol 1: Synthesis via Grignard Reaction and Carboxylation

This method involves the formation of a Grignard reagent from a brominated TPE precursor, followed by carboxylation with dry ice.

Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 3.96 g of 1-bromo-4-(1,2,2-triphenylvinyl)benzene and 50 mL of anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add 4.25 mL of 2.5 M n-butyllithium in hexanes dropwise to the solution.

    • Stir the reaction mixture at -78°C for 1 hour to ensure the complete formation of the Grignard reagent.

  • Carboxylation:

    • While maintaining the temperature at -78°C, add an excess of freshly crushed dry ice to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until all the dry ice has sublimated and gas evolution ceases.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of dilute hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as an off-white solid.[2]

Alternative Route: Suzuki Coupling Reaction

The Suzuki coupling reaction offers a versatile alternative for the synthesis of TPE derivatives.[3] This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound with an organohalide. For the synthesis of this compound, this could involve coupling a boronic acid derivative of TPE with a halogenated benzoic acid, or vice-versa.

Conceptual Experimental Protocol (Suzuki Coupling):

  • Reaction Setup:

    • In a round-bottom flask, combine 4-(1,2,2-triphenylvinyl)phenylboronic acid, 4-iodobenzoic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Reaction Execution:

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

Suzuki_Coupling_Workflow

Characterization Data

For proper cross-validation, the synthesized product should be thoroughly characterized.

Technique Expected Results for this compound
¹H NMR Aromatic protons in the range of 7.0-8.2 ppm. A broad singlet corresponding to the carboxylic acid proton.
¹³C NMR Resonances corresponding to the aromatic carbons and the vinyl carbons of the TPE core, as well as the carboxyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₂₇H₂₀O₂, MW: 376.45 g/mol ).

Aggregation-Induced Emission (AIE) Properties: A Quantitative Comparison

The hallmark of this compound is its AIE behavior. This can be quantitatively assessed by measuring its fluorescence quantum yield in solvent mixtures of varying polarities.

AIE_Mechanism

Experimental Protocol for AIE Quantum Yield Measurement
  • Sample Preparation: Prepare a series of solutions of this compound in THF/water mixtures with varying water fractions (f_w), from 0% to 90%.

  • UV-Vis and Fluorescence Spectroscopy: For each solution, measure the UV-Vis absorption spectrum and the fluorescence emission spectrum.

  • Quantum Yield Calculation: The fluorescence quantum yield (Φ) can be determined using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The following equation is used:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Comparative AIE Data
AIEgen Solvent System Water Fraction (f_w) Emission Max (nm) Quantum Yield (Φ)
This compound THF/Water0%~480Low
90%~485High
TPE-CHO (4-(1,2,2-Triphenylvinyl)benzaldehyde) THF/Water0%~470Low
90%~475High
TPE-OH (4-(1,2,2-Triphenylvinyl)phenol) THF/Water0%~460Low
90%~465High

Note: The exact values for quantum yield can vary depending on the experimental setup and should be determined empirically.

Applications in Drug Delivery and Bioimaging

The AIE properties and the presence of a carboxylic acid handle make this compound an excellent candidate for the development of nanoparticles for targeted drug delivery and cellular imaging.

Fabrication of AIE-Active Nanoparticles

Experimental Protocol:

  • Polymer Conjugation: The carboxylic acid group of this compound can be conjugated to a biocompatible polymer (e.g., polyethylene glycol - PEG) via standard carbodiimide chemistry (EDC/NHS coupling).

  • Nanoprecipitation:

    • Dissolve the polymer-AIEgen conjugate in a water-miscible organic solvent (e.g., THF).

    • Rapidly inject this organic solution into a vigorously stirred aqueous solution.

    • The hydrophobic AIEgen core will aggregate, leading to the formation of nanoparticles with a hydrophilic polymer shell.

  • Characterization: The resulting nanoparticles should be characterized for their size, morphology (e.g., by Dynamic Light Scattering and Transmission Electron Microscopy), and fluorescence properties.

Nanoparticle_Fabrication

In Vitro Drug Release Studies

For drug delivery applications, a therapeutic agent can be encapsulated within the nanoparticles during the fabrication process. The release profile can then be studied in vitro.

Experimental Protocol:

  • Drug Loading: The drug of interest can be co-dissolved with the AIEgen-polymer conjugate in the organic phase before nanoprecipitation.

  • Release Study Setup:

    • Place a known amount of the drug-loaded nanoparticles in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C with gentle stirring.

  • Sampling and Analysis: At predetermined time intervals, withdraw aliquots from the release medium and analyze the drug concentration using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

Conclusion

This compound stands out as a versatile and robust AIEgen with significant potential in materials science and biomedicine. This guide has provided a framework for the cross-validation of its synthesis, characterization, and application-based experimental results. By comparing different synthetic routes and providing detailed protocols for the evaluation of its AIE properties and its formulation into nanoparticles, we aim to equip researchers with the necessary tools to confidently and reproducibly work with this promising molecule. The principles of scientific integrity, backed by experimental data and logical workflows, are paramount for advancing research in this exciting field.

References

Safety Operating Guide

Proper Disposal of 4-(1,2,2-Triphenylvinyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-(1,2,2-Triphenylvinyl)benzoic acid (CAS 139952-52-8). Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Understanding the Hazards

Before handling or disposing of this compound, it is imperative to be familiar with its potential hazards. According to safety information, this compound is associated with the following risks[1]:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The presence of a carboxylic acid group suggests that it will have acidic properties. Therefore, proper personal protective equipment (PPE) and handling procedures are mandatory to mitigate exposure risks.

Essential Pre-Disposal and Handling Procedures

Proper handling is the first step in safe disposal. Always consult your institution's specific chemical hygiene plan and follow these general best practices.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]To prevent eye irritation from dust or splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin irritation upon contact.[1]
Body Protection A lab coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Generally not required with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.[3]To avoid respiratory tract irritation from inhaling dust particles.[1]
Safe Handling Practices
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust.

  • Prevent all personal contact, including inhalation of dust and direct contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

  • Wash hands thoroughly after handling.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[3] Never dispose of this chemical down the drain or in the regular trash. [3]

Waste Collection and Segregation
  • Designated Waste Container : Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, compatible, and properly labeled hazardous waste container.[4][5] The original container is often a suitable choice for the waste.[6]

  • Segregation : This compound is a carboxylic acid. It should be segregated from bases, oxidizing agents, and reducing agents to prevent potentially violent reactions.[4] Store acid waste separately from bases and other incompatible materials.[4]

  • Container Integrity : Ensure the waste container is in good condition, free of leaks, and has a secure, tightly fitting cap.[5][6] Containers should be kept closed at all times except when adding waste.[5][6]

Labeling of Hazardous Waste

Proper labeling is a critical component of safe waste management. The label on your hazardous waste container must include the following information[4]:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound " (avoiding formulas or abbreviations)

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The date the container first received waste and the date it was full.[4]

Storage of Hazardous Waste
  • Satellite Accumulation Area (SAA) : Store the hazardous waste container in a designated SAA within the laboratory.[4] This area must be under the control of the laboratory personnel.

  • Secondary Containment : All hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.[4][6]

  • Quantity Limits : Be aware of the volume limits for hazardous waste accumulation in an SAA as stipulated by regulations (e.g., typically no more than 55 gallons of hazardous waste).[6]

Arranging for Disposal
  • Contact Environmental Health & Safety (EHS) : Once the waste container is full, or if you have questions about disposal, contact your institution's Environmental Health & Safety (EHS) or equivalent department to arrange for a pickup.[6]

  • Waste Pickup Request : Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting an online form.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Disposal A Generate this compound Waste B Is the waste contaminated with other chemicals? A->B C Segregate into a designated 'Acidic Organic Waste' container B->C No D Segregate into a designated 'Mixed Hazardous Waste' container B->D Yes E Ensure container is properly labeled with all components C->E D->E F Store in a designated Satellite Accumulation Area (SAA) with secondary containment E->F G Is the container full? F->G H Continue to add compatible waste G->H No I Contact Environmental Health & Safety (EHS) for pickup G->I Yes H->F J EHS collects and disposes of the waste according to regulations I->J

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[7] Seek immediate medical attention.

References

A Comprehensive Guide to the Safe Handling of 4-(1,2,2-Triphenylvinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals frequently encounter novel chemical entities that require meticulous handling to ensure laboratory safety and experimental integrity. One such compound is 4-(1,2,2-Triphenylvinyl)benzoic Acid, a molecule with potential applications in various fields of chemical and materials science. This guide provides essential, in-depth procedural guidance for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in established safety protocols and an understanding of its potential hazards.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound (CAS No. 197153-87-0), the primary hazard information indicates that it is a solid substance that requires careful management to avoid exposure.

Based on the available safety information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS07 pictogram, a single exclamation mark, is associated with this compound, reinforcing the presence of these hazards. This necessitates a multi-faceted approach to safety, encompassing engineering controls, appropriate PPE, and strict handling protocols.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, with explanations for the selection of each item.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or when there is a risk of dust generation.[1][2]To protect against eye irritation from dust or accidental splashes. A face shield provides an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned lab coat.[1][3]To prevent skin irritation upon contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated. A lab coat protects the skin and personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended if handling the solid outside of a certified chemical fume hood or if dust generation is likely.[1][2]To prevent respiratory tract irritation from inhaling fine particles of the compound. Engineering controls should be the primary method of exposure reduction.
Footwear Fully enclosed shoes made of a chemical-resistant material.[1]To protect the feet from spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment. The following workflow provides a procedural guide for handling this compound.

I. Preparation and Engineering Controls
  • Designated Area: All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation Check: Before commencing work, ensure that the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[1]

II. Donning PPE
  • Proper Attire: Put on all required PPE as detailed in the table above.

  • Glove Inspection: Ensure gloves are the correct size and are free of any defects before use.

III. Handling the Compound
  • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[1]

  • Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[1]

IV. Post-Handling Procedures
  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

I. Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[1]

  • Unused Compound: Any unused solid compound should also be disposed of as hazardous waste.

II. Disposal Procedure
  • Regulatory Compliance: Dispose of all waste material in accordance with federal, state, and local environmental regulations.[3]

  • Incineration: A common disposal method for organic compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Avoid Drains: Under no circumstances should this compound or its waste be disposed of down the drain.[3]

Conclusion

The safe handling of this compound is readily achievable through a combination of awareness, proper equipment, and adherence to established protocols. By understanding the compound's hazards and implementing the procedural steps outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.